L-Glutathione reduced-13C
Descripción
Structure
3D Structure
Propiedades
Fórmula molecular |
C10H17N3O6S |
|---|---|
Peso molecular |
308.32 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanyl(113C)propan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C10H17N3O6S/c11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16/h5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19)/t5-,6-/m0/s1/i9+1 |
Clave InChI |
RWSXRVCMGQZWBV-MFPUQRTKSA-N |
SMILES isomérico |
C(CC(=O)N[C@@H](CS)[13C](=O)NCC(=O)O)[C@@H](C(=O)O)N |
SMILES canónico |
C(CC(=O)NC(CS)C(=O)NCC(=O)O)C(C(=O)O)N |
Origen del producto |
United States |
Foundational & Exploratory
The Role of L-Glutathione Reduced-¹³C in Metabolic Tracing: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells, playing a pivotal role in antioxidant defense, detoxification of xenobiotics, and maintenance of cellular redox homeostasis. Metabolic tracing using stable isotope-labeled compounds has emerged as a powerful tool to quantitatively delineate metabolic pathways and their dynamics under various physiological and pathological conditions. This technical guide provides a comprehensive overview of the application of L-Glutathione reduced-¹³C (¹³C-GSH) in metabolic tracing studies. We delve into the core principles of using ¹³C-GSH and its precursors to track de novo synthesis, recycling, and the flux of glutathione through key metabolic pathways. This guide offers detailed experimental protocols, data presentation in structured tables, and visualizations of relevant signaling pathways and experimental workflows using Graphviz to facilitate a deeper understanding for researchers in the field.
Introduction to Glutathione Metabolism and the Significance of Metabolic Tracing
Glutathione exists in both a reduced (GSH) and an oxidized (GSSG) state, and the ratio of GSH to GSSG is a critical indicator of cellular oxidative stress. The synthesis of GSH is a two-step ATP-dependent process catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase (GS). The availability of its precursor amino acids, particularly cysteine, is a rate-limiting factor for its synthesis.
Metabolic tracing with stable isotopes, such as ¹³C, allows for the precise tracking of the flow of atoms from a labeled substrate into downstream metabolites. By introducing L-Glutathione reduced-¹³C or its ¹³C-labeled precursors (e.g., U-¹³C-glucose, U-¹³C-glutamine) into a biological system, researchers can quantitatively measure the rate of GSH synthesis, its consumption in various reactions, and its role in interconnected metabolic networks. This approach provides invaluable insights into the regulation of glutathione metabolism in health and disease, including cancer, neurodegenerative disorders, and drug-induced toxicity.
Principles of Metabolic Tracing with L-Glutathione Reduced-¹³C
The fundamental principle behind metabolic tracing with ¹³C-labeled compounds is the ability to distinguish between endogenous (unlabeled) and newly synthesized (labeled) molecules using mass spectrometry (MS). When cells are supplied with a ¹³C-labeled precursor, the heavy isotope is incorporated into downstream metabolites, resulting in a mass shift that can be detected and quantified.
In the context of glutathione metabolism, L-Glutathione reduced-¹³C, typically labeled in the glycine moiety ([¹³C₂]-Gly), can be used to directly trace its uptake and subsequent metabolic fate. More commonly, ¹³C-labeled glucose or glutamine are used as tracers to investigate the de novo synthesis of glutathione. The carbon atoms from these precursors are incorporated into the glutamate and glycine components of the glutathione molecule.
The analysis of the mass isotopologue distribution (MID) of glutathione and its related metabolites by LC-MS/MS provides a quantitative measure of the fractional contribution of the labeled substrate to their synthesis. This data is then used to calculate metabolic fluxes through the glutathione synthesis and related pathways.
Experimental Protocols
Cell Culture and Isotope Labeling
A common experimental setup involves the use of cultured cells, such as the human colon cancer cell line HCT116 or the human cervical cancer cell line HeLa.
Protocol for ¹³C-Glucose Tracing of Glutathione Synthesis:
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and grow to a desired confluency (typically 70-80%).
-
Medium Preparation: Prepare a labeling medium by supplementing glucose- and glutamine-free RPMI 1640 with dialyzed fetal bovine serum, physiological concentrations of glutamine, and U-¹³C-glucose (uniformly labeled with ¹³C).
-
Labeling: Remove the standard culture medium, wash the cells with phosphate-buffered saline (PBS), and add the pre-warmed labeling medium.
-
Incubation: Incubate the cells for a specific time course (e.g., 0, 2, 4, 8, 12, 24 hours) to allow for the incorporation of the ¹³C label into intracellular metabolites.
-
Metabolite Extraction: At each time point, rapidly quench metabolism and extract intracellular metabolites. A common method involves washing the cells with ice-cold PBS followed by the addition of a cold extraction solvent (e.g., 80% methanol).
-
Sample Preparation: Scrape the cells, collect the cell suspension, and centrifuge to pellet the cell debris. The supernatant containing the metabolites is then dried under a stream of nitrogen or by lyophilization.
Sample Analysis by LC-MS/MS
The analysis of ¹³C-labeled glutathione and its precursors is typically performed using high-performance liquid chromatography coupled to tandem mass spectrometry (HPLC-MS/MS).
LC-MS/MS Method for Glutathione Isotopologue Analysis:
-
Chromatographic Separation: A reversed-phase C18 column is commonly used for the separation of glutathione and its related amino acids. A gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is employed.
-
Mass Spectrometry: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used for detection.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for the analysis of glutathione.
-
Multiple Reaction Monitoring (MRM): For targeted quantification on a triple quadrupole mass spectrometer, specific precursor-to-product ion transitions for each isotopologue of glutathione are monitored.
-
Data Analysis: The peak areas for each isotopologue are integrated, and the mass isotopologue distribution is calculated after correction for the natural abundance of ¹³C.
Data Presentation
Quantitative data from metabolic tracing experiments are best presented in structured tables to allow for clear comparison between different experimental conditions.
| Metabolite | Isotopologue | HCT116 WT | HCT116 Mutant |
| Glutathione | M+0 | 100.0 ± 5.0 | 100.0 ± 6.0 |
| M+1 | 15.2 ± 1.2 | 18.5 ± 1.5 | |
| M+2 | 25.8 ± 2.1 | 30.2 ± 2.5 | |
| M+3 | 8.1 ± 0.7 | 10.3 ± 0.9 | |
| M+4 | 5.3 ± 0.5 | 6.8 ± 0.6 | |
| M+5 | 2.1 ± 0.2 | 2.9 ± 0.3 | |
| Glutamate | M+0 | 100.0 ± 4.5 | 100.0 ± 5.2 |
| M+1 | 12.1 ± 1.0 | 14.8 ± 1.3 | |
| M+2 | 35.6 ± 3.0 | 42.1 ± 3.8 | |
| M+3 | 4.2 ± 0.4 | 5.5 ± 0.5 | |
| M+4 | 1.8 ± 0.2 | 2.4 ± 0.2 | |
| M+5 | 0.9 ± 0.1 | 1.2 ± 0.1 | |
| Glycine | M+0 | 100.0 ± 7.2 | 100.0 ± 8.1 |
| M+1 | 8.9 ± 0.8 | 11.2 ± 1.0 | |
| M+2 | 18.4 ± 1.6 | 22.7 ± 2.0 |
Table 1: Mass Isotopologue Distribution of Glutathione and its Precursors in Wild-Type (WT) and Mutant HCT116 Cells after 24 hours of labeling with U-¹³C-Glucose. Data are presented as relative abundance normalized to the M+0 isotopologue (Mean ± SD, n=3).
Visualization of Pathways and Workflows
Visualizing metabolic pathways and experimental workflows is crucial for understanding the complex relationships in metabolic tracing studies. Graphviz, using the DOT language, is a powerful tool for creating such diagrams.
Glutathione Biosynthesis and Recycling Pathway
Caption: De novo synthesis and recycling of glutathione.
Experimental Workflow for Metabolic Tracing
An In-Depth Technical Guide on the Core Functions of L-Glutathione reduced-13C in Cellular Antioxidant Defense
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of 13C-labeled reduced L-Glutathione (GSH) in cellular antioxidant defense. It delves into the core mechanisms of GSH, its involvement in critical signaling pathways, and detailed methodologies for its study using isotopic labeling. This document is intended to be a valuable resource for researchers and professionals in the fields of cellular biology, pharmacology, and drug development.
Core Concepts: The Central Role of L-Glutathione in Cellular Defense
L-Glutathione, a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells, with concentrations ranging from 1 to 15 mM.[1] It is a cornerstone of the cellular antioxidant defense system, crucial for maintaining redox homeostasis, detoxifying xenobiotics, and regulating a multitude of cellular processes.[1][2][3] The reduced form of glutathione (GSH) is the active antioxidant, while its oxidized form, glutathione disulfide (GSSG), is generated during the detoxification process.[2] The high ratio of GSH to GSSG is a key indicator of cellular health.
The use of stable isotope-labeled L-Glutathione, specifically L-Glutathione reduced-13C, has become an invaluable tool for researchers. The incorporation of the 13C isotope allows for precise tracking and analysis of glutathione's metabolic fate and function within complex biological systems, primarily through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[2][4][5] This enables a deeper understanding of metabolic fluxes and the dynamics of glutathione-dependent pathways.[5]
Quantitative Data on Glutathione and Associated Enzymes
For a clear understanding of glutathione's function, it's essential to consider its quantitative aspects, from cellular concentrations to the kinetic properties of the enzymes it interacts with.
Table 1: Cellular and Subcellular Concentrations and Redox Potential of Glutathione
| Parameter | Value | Cellular Compartment/Organism | Reference |
| Cellular Concentration | 1-15 mM | Mammalian Tissues | [1] |
| Standard Redox Potential (E₀') | -240 mV | Unspecified | [6] |
| Cytosolic Redox Potential (EGSH) | -315 to -325 mV | General | [7] |
| Mitochondrial Redox Potential (EGSH) | ~ -360 mV | Mitochondria | [7] |
| Endoplasmic Reticulum Redox Potential (EGSH) | -208 mV | Endoplasmic Reticulum | [7] |
| Golgi Apparatus Redox Potential (EGSH) | -157 mV | Golgi Apparatus | [7] |
| Erythrocyte GSH/GSSG Redox Potential (Healthy) | -270 ± 5.6 mV | Human Erythrocytes | [8] |
| Erythrocyte GSH/GSSG Redox Potential (Hemodialysis Patients) | -257 ± 5.5 mV | Human Erythrocytes | [8] |
Table 2: Kinetic Constants of Key Glutathione-Related Enzymes
| Enzyme | Substrate(s) | Km | Vmax | Organism/Tissue | Reference |
| Glutathione Peroxidase (GPx) | Hydrogen Peroxide | 16.66 µM | 0.909 µmol/min/mg | Human Cardiovascular Disease Patients | [9] |
| Glutathione S-Transferase (GST) M2-2 | Aminochrome | - | 148 µmol/min/mg | Human | [10] |
| Glutathione S-Transferase (GST) A1-1, A2-2, M1-1, M3-3, P1-1 | Aminochrome | - | < 1 µmol/min/mg | Human | [10] |
Note: The Michaelis-Menten constant (Km) represents the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax), indicating the enzyme's affinity for the substrate.[7][11]
Signaling Pathways Modulated by L-Glutathione
Glutathione's influence extends beyond direct antioxidant activity; it is a critical signaling molecule that modulates key cellular pathways, including the Nrf2 antioxidant response and apoptosis.
The Nrf2-Keap1 Signaling Pathway
The Nrf2-Keap1 pathway is a primary regulator of cellular defense against oxidative and electrophilic stress.[6] Under basal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome.[1][2][12] Oxidative stress leads to the modification of cysteine residues on Keap1, causing the release and stabilization of Nrf2.[1] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes, including those involved in glutathione synthesis and recycling.[1][2]
Glutathione's Role in Apoptosis
Apoptosis, or programmed cell death, is a tightly regulated process essential for tissue homeostasis. Glutathione plays a complex, dual role in this pathway. A decrease in the intracellular GSH concentration is often an early event in the apoptotic cascade, leading to increased oxidative stress and the activation of pro-apoptotic signaling.[1][2][12] Both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) apoptotic pathways can be influenced by the cellular redox state, which is largely dictated by the GSH/GSSG ratio.
Experimental Protocols for Studying this compound
The use of 13C-labeled glutathione allows for detailed investigation of its metabolic dynamics. Below are generalized protocols for key experimental techniques.
13C Metabolic Flux Analysis (MFA) using Mass Spectrometry (MS)
This protocol outlines the general steps for tracing the flow of carbon from a 13C-labeled precursor through the glutathione biosynthesis pathway.
Methodology:
-
Cell Culture and Labeling: Culture cells to the desired confluence. Replace the culture medium with a medium containing a 13C-labeled precursor for glutathione synthesis, such as L-[β-13C]cysteine.[4] The choice of labeled precursor will depend on the specific metabolic pathway being investigated.
-
Incubation: Incubate the cells for a time course sufficient to allow for the incorporation of the 13C label into the glutathione pool. This can range from minutes to hours.
-
Quenching and Extraction: Rapidly quench metabolic activity, for example, by washing with ice-cold phosphate-buffered saline (PBS) and adding a cold solvent like 80% methanol.[13] Extract the metabolites by scraping the cells and collecting the cell lysate.
-
Sample Preparation: To prevent the auto-oxidation of GSH, derivatization with an alkylating agent such as N-ethylmaleimide (NEM) can be performed.[13] This step also improves chromatographic separation and detection sensitivity.
-
Mass Spectrometry Analysis: Analyze the samples using a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled with liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS).[13][14]
-
Data Analysis: The mass isotopomer distribution of glutathione and its precursors is determined. This data is then used in computational models to calculate the metabolic fluxes through the glutathione synthesis and related pathways.[5]
13C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a non-invasive method to observe the incorporation of 13C into glutathione in intact cells or tissues.
Methodology:
-
Sample Preparation: Perfuse or incubate the cells or tissue with a medium containing a 13C-labeled precursor, similar to the MS-based method.
-
NMR Data Acquisition: Acquire 13C NMR spectra at various time points to monitor the appearance and increase of the 13C-labeled glutathione signal.[4] Specific pulse sequences can be used to enhance the signal of the 13C-labeled metabolites.
-
Spectral Analysis: The chemical shifts in the 13C NMR spectrum allow for the identification of the specific carbon atoms that have been labeled.[4] The intensity of the signals provides a quantitative measure of the amount of labeled glutathione.
Conclusion
This compound is a powerful tool for elucidating the intricate role of glutathione in cellular antioxidant defense and signaling. The methodologies and data presented in this guide provide a framework for researchers to design and interpret experiments aimed at understanding the dynamics of glutathione metabolism. A thorough comprehension of these processes is vital for the development of novel therapeutic strategies targeting oxidative stress-related diseases and for advancing our knowledge of fundamental cellular physiology.
References
- 1. File:KEAP1 NRF2 signaling pathway.jpg - Wikimedia Commons [commons.wikimedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 13C NMR spectroscopic measurement of glutathione synthesis and antioxidant metabolism in the intact ocular lens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. savemyexams.com [savemyexams.com]
- 8. bionmr.unl.edu [bionmr.unl.edu]
- 9. ijrei.com [ijrei.com]
- 10. researchgate.net [researchgate.net]
- 11. pharmacy180.com [pharmacy180.com]
- 12. researchgate.net [researchgate.net]
- 13. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 14. publications.rwth-aachen.de [publications.rwth-aachen.de]
L-Glutathione Reduced-13C: A Technical Guide to its Application in Redox Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells and plays a pivotal role in maintaining cellular redox homeostasis. Its reduced form (GSH) acts as a primary antioxidant, detoxifying reactive oxygen species (ROS) and electrophilic compounds. The ratio of reduced to oxidized glutathione (GSSG) is a critical indicator of cellular oxidative stress. The use of stable isotope-labeled L-Glutathione, specifically L-Glutathione reduced-13C (¹³C-GSH), has become an invaluable tool for researchers to trace its metabolic fate, quantify its synthesis and turnover, and elucidate its intricate involvement in redox signaling pathways. This technical guide provides an in-depth overview of the application of ¹³C-GSH in redox research, complete with experimental protocols, quantitative data, and visual representations of key pathways and workflows.
Data Presentation: Quantitative Analysis of ¹³C-Glutathione Enrichment
The use of ¹³C-labeled precursors, such as ¹³C-glucose or ¹³C-amino acids, allows for the tracking of carbon atoms as they are incorporated into the glutathione molecule. This isotopic enrichment can be precisely quantified using mass spectrometry and nuclear magnetic resonance spectroscopy, providing insights into the dynamics of glutathione metabolism under various physiological and pathological conditions.
| Cell Type | Tracer | Condition | Analyte | ¹³C Enrichment (%) | Reference |
| Human Mid-brain Neurons | D-¹³C₆-glucose | Healthy | α-Ketoglutarate | 62 | [1] |
| Human Mid-brain Neurons | D-¹³C₆-glucose | Healthy | Glutamate | 60 | [1] |
| Human Mid-brain Neurons | D-¹³C₆-glucose | Healthy | Serine | 11 | [1] |
| Human Mid-brain Neurons | D-¹³C₆-glucose | Healthy | Glycine | 7 | [1] |
| Human Mid-brain Neurons | D-¹³C₆-glucose | Healthy | GSH | 21 | [1] |
| Human Mid-brain Neurons | D-¹³C₆-glucose | Healthy | GSSG | 20 | [1] |
| HCT116 Cells | ¹³C-labeled glucose | Normoxia | GSH Isotopologues | Various | [2] |
| HCT116 Cells | ¹³C-labeled glutamine | Normoxia | GSH Isotopologues | Various | [2] |
Table 1: Summary of quantitative data on ¹³C isotopic enrichment in glutathione and related metabolites from tracer analysis experiments.
Experimental Protocols
Protocol 1: Quantification of ¹³C-Glutathione by LC-MS/MS
This protocol details a sensitive and selective method for the absolute quantification and ¹³C-tracer analysis of total glutathione using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation and Derivatization:
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in a suitable buffer containing a reducing agent, such as dithiothreitol (DTT), to reduce any GSSG to GSH.
-
To prevent auto-oxidation, derivatize the thiol groups of GSH with N-ethylmaleimide (NEM). This reaction is rapid and effectively blocks the reactive thiol group.
-
Precipitate proteins using an acid like sulfosalicylic acid (SSA) or a solvent like acetonitrile.
-
Centrifuge to pellet the protein precipitate and collect the supernatant containing the derivatized GSH.
-
Add a known concentration of a stable isotope-labeled internal standard, such as ¹³C₂,¹⁵N-GSH derivatized with NEM, to the supernatant for accurate quantification.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reversed-phase column, such as a Waters Atlantis T3 (2.1 × 150 mm, 3 µm), is suitable for separating the GS-NEM adduct.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analyte. For example:
-
0-2 min: 98% A, 2% B
-
2-3.5 min: Ramp to 70% A, 30% B
-
3.5-4.5 min: Ramp to 5% A, 95% B
-
4.5-6 min: Hold at 5% A, 95% B
-
6-6.1 min: Return to 98% A, 2% B
-
6.1-8 min: Re-equilibrate at 98% A, 2% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35 °C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
Unlabeled GS-NEM: Monitor the transition from the precursor ion (m/z of GS-NEM) to a specific product ion.
-
¹³C-labeled GS-NEM: Monitor the transition corresponding to the mass shift introduced by the ¹³C isotopes. This allows for the differentiation and quantification of the labeled and unlabeled forms. For detecting all isotopic labeling states of GSH, a wider Q1 window (e.g., 20 Da) in MRM mode can be utilized.[2]
-
-
MS Parameters: Optimize parameters such as capillary voltage, nebulizer pressure, and dry gas flow rate for the specific instrument used.
-
3. Data Analysis:
-
Integrate the peak areas for the different isotopologues of the GS-NEM adduct.
-
Correct for the natural abundance of stable isotopes.
-
Calculate the mole percent enrichment (MPE) or the fractional abundance of each isotopologue.
-
Quantify the absolute concentration of total glutathione by comparing the peak area of the analyte to that of the internal standard.
Protocol 2: Analysis of ¹³C-Glutathione Enrichment by NMR Spectroscopy
This protocol describes a method for measuring the isotopic enrichment of glutathione in cell extracts using Nuclear Magnetic Resonance (NMR) spectroscopy.
1. Cell Culture and Labeling:
-
Culture cells in a medium containing a ¹³C-labeled precursor, such as [3,3'-¹³C₂]cystine. The duration of labeling will depend on the cell type and the desired level of enrichment.
2. Sample Preparation and Derivatization:
-
Treat the cells with monobromobimane (mBBr) to form a fluorescent and stable glutathione-bimane (GS-mB) adduct.
-
Harvest the cells and extract with perchloric acid.
-
Neutralize the extract with a suitable base.
3. Solid-Phase Extraction (SPE) for Partial Purification:
-
Rationale: This step is crucial to remove interfering compounds from the cell extract that could complicate the NMR analysis.
-
Stationary Phase: A C18 solid-phase extraction cartridge is commonly used.
-
Conditioning: Condition the cartridge with methanol followed by water.
-
Sample Loading: Load the neutralized cell extract onto the cartridge.
-
Washing: Wash the cartridge with water to remove salts and other polar impurities.
-
Elution: Elute the GS-mB adduct with a solvent of higher organic content, such as methanol or acetonitrile.
-
Drying: Evaporate the eluent to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried sample in a suitable deuterated solvent for NMR analysis (e.g., D₂O).
4. NMR Spectroscopy:
-
Spectrometer: A high-field NMR spectrometer is required for optimal resolution and sensitivity.
-
Nucleus: Acquire ¹H NMR spectra.
-
Analysis: The isotopic enrichment of the β-carbon of the cysteinyl residue of glutathione can be determined directly from the ¹H NMR spectrum of the GS-mB adduct. The presence of ¹³C will result in satellite peaks flanking the main proton peak due to ¹H-¹³C coupling. The intensity of these satellite peaks relative to the central peak is proportional to the ¹³C enrichment.
Signaling Pathways and Experimental Workflows
Nrf2-Keap1 Signaling Pathway
The Nrf2-Keap1 pathway is a critical regulator of the cellular antioxidant response. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for ubiquitination and proteasomal degradation. Upon exposure to oxidative or electrophilic stress, reactive cysteines in Keap1 are modified, leading to a conformational change that prevents the ubiquitination of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of antioxidant and cytoprotective genes, including those involved in glutathione synthesis (e.g., glutamate-cysteine ligase).
References
An In-depth Technical Guide to the Structure and Application of L-Glutathione Reduced-¹³C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure, synthesis, analysis, and biological significance of ¹³C isotopically labeled L-Glutathione (reduced). The information is intended to support research and development activities where precise tracking and quantification of glutathione metabolism are critical.
Core Structural and Chemical Data
L-Glutathione is a tripeptide composed of glutamate, cysteine, and glycine. The reduced form, denoted as GSH, is the biologically active antioxidant. The incorporation of a stable ¹³C isotope into the glutathione molecule provides a powerful tool for tracing its metabolic fate without the use of radioactive labels.
It is crucial to note that "L-Glutathione reduced-¹³C" can refer to various isotopologues, where the number and position of the ¹³C atoms can differ. The specific labeling pattern dictates the molecule's utility in different experimental contexts. Common labeling schemes involve the incorporation of ¹³C into the glycine, glutamate, or cysteine residues.
Table 1: Physicochemical Properties of L-Glutathione Reduced-¹³C
| Property | Value | Citation |
| Chemical Formula | C₁₀H₁₇N₃O₆S | [1] |
| Molecular Weight | ~308.32 g/mol | [1] |
| Canonical SMILES | C(CC(=O)NC(CS)C(=O)NCC(=O)O)C(C(=O)O)N | [1] |
| Isomeric SMILES (example) | C(CC(=O)N--INVALID-LINK----INVALID-LINK--NCC(=O)O)--INVALID-LINK--N | [1] |
| Appearance | White powder | |
| Solubility | Soluble in water |
Quantitative Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for characterizing the structure and purity of L-Glutathione reduced-¹³C. The ¹³C chemical shifts are highly sensitive to the electronic environment of the carbon atoms, providing precise information about the location of the isotopic label. While specific data for all possible ¹³C isotopologues is extensive and proprietary to manufacturers, the following table provides the ¹³C NMR chemical shifts for unlabeled L-Glutathione in D₂O at pH 7.4, which serves as a foundational reference. The introduction of a ¹³C label will result in a significant enhancement of the signal for the labeled carbon and may introduce minor shifts in adjacent carbons.
Table 2: ¹³C NMR Chemical Shifts for Unlabeled L-Glutathione
| Atom | Chemical Shift (ppm) | Citation |
| Glu Cα | 56.790 | |
| Glu Cβ | 28.886 | |
| Glu Cγ | 34.025 | |
| Glu Cδ | 177.716 | |
| Glu C=O (γ-amide) | 176.831 | |
| Cys Cα | 58.430 | |
| Cys Cβ | 28.269 | |
| Cys C=O | 174.509 | |
| Gly Cα | 46.049 | |
| Gly C=O | 179.100 |
Data from the Biological Magnetic Resonance Bank (BMRB) for L-Glutathione reduced in D₂O at 298K and pH 7.4.
Experimental Protocols
Synthesis of L-Glutathione Reduced-¹³C
The synthesis of L-Glutathione reduced-¹³C can be achieved through both chemical and enzymatic methods. Enzymatic synthesis is often preferred for its stereospecificity and milder reaction conditions.
Enzymatic Synthesis Protocol:
This protocol utilizes immobilized E. coli cells overexpressing γ-glutamylcysteine synthetase and glutathione synthetase.[1]
-
Preparation of Immobilized Biocatalyst:
-
Culture E. coli strain overexpressing the necessary synthetase enzymes.
-
Harvest the cells and immobilize them in a carrageenan matrix.
-
-
Synthesis Reaction:
-
Prepare a reaction mixture containing:
-
The ¹³C-labeled amino acid precursor (e.g., [¹³C₂]-glycine, [¹³C₅]-glutamate, or [¹³C₃]-cysteine).
-
The other two unlabeled amino acids.
-
ATP as an energy source.
-
A suitable buffer (e.g., Tris-HCl) at an optimal pH for the enzymes.
-
-
Introduce the immobilized biocatalyst to the reaction mixture.
-
Incubate the reaction under controlled temperature and agitation.
-
-
Purification:
-
Separate the immobilized cells from the reaction mixture.
-
Purify the synthesized L-Glutathione reduced-¹³C from the supernatant using a combination of gel filtration and ion-exchange chromatography.[1]
-
Analysis by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of L-Glutathione reduced-¹³C and for tracing its metabolic fate.
LC-MS/MS Protocol for ¹³C-Tracer Analysis:
-
Sample Preparation:
-
Extract metabolites from biological samples (e.g., cells, tissues) using a cold solvent mixture (e.g., acetonitrile/methanol/water).
-
To analyze total glutathione, reduce any oxidized glutathione (GSSG) to GSH using a reducing agent like dithiothreitol (DTT).
-
-
Chromatographic Separation:
-
Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column for optimal separation of polar metabolites like glutathione.
-
Employ a gradient elution with a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., ammonium acetate).
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) for targeted quantification of the specific m/z transitions for the different isotopologues of glutathione.
-
The precursor ion will be the [M+H]⁺ of the specific L-Glutathione reduced-¹³C isotopologue, and the product ions will be characteristic fragments.
-
Signaling Pathways and Experimental Workflows
De Novo Biosynthesis of Glutathione
L-Glutathione reduced-¹³C is an invaluable tracer for studying the dynamics of glutathione biosynthesis. By supplying cells with ¹³C-labeled precursors such as glucose or specific amino acids, the flux through the de novo synthesis pathway can be monitored.
Caption: De Novo Biosynthesis Pathway of L-Glutathione reduced-¹³C.
Glutathione in Antioxidant Defense
The primary role of reduced glutathione is to neutralize reactive oxygen species (ROS). This process involves the oxidation of GSH to glutathione disulfide (GSSG), which is then recycled back to GSH by glutathione reductase.
Caption: Role of L-Glutathione reduced-¹³C in Antioxidant Defense.
Experimental Workflow for ¹³C-Tracer Analysis
The following diagram illustrates a typical workflow for a metabolomics experiment using L-Glutathione reduced-¹³C as a tracer.
References
An In-depth Technical Guide to the Core Differences Between L-Glutathione and L-Glutathione reduced-¹³C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key distinctions between L-Glutathione and its stable isotope-labeled counterpart, L-Glutathione reduced-¹³C. This document is intended to serve as a resource for researchers, scientists, and drug development professionals utilizing these compounds in experimental settings. The guide details their fundamental differences, applications in research, and the technical methodologies for their use, with a focus on metabolic tracing and reactive metabolite trapping.
Fundamental Chemical and Physical Distinctions
L-Glutathione is a tripeptide composed of glutamate, cysteine, and glycine, and it exists in a reduced (GSH) and an oxidized (GSSG) state. The reduced form, L-Glutathione, is the biologically active antioxidant. L-Glutathione reduced-¹³C is chemically identical to L-Glutathione, with the critical exception that one or more of its carbon atoms have been replaced with the stable, non-radioactive isotope, carbon-13 (¹³C).
This isotopic labeling does not alter the chemical properties or biological activity of the molecule.[1] Therefore, L-Glutathione reduced-¹³C participates in the same biochemical reactions as its unlabeled counterpart.[1] The key difference lies in its mass: the presence of ¹³C increases the molecular weight of the molecule, allowing it to be distinguished from the endogenous, unlabeled L-Glutathione pool by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Applications in Research
The ability to differentiate between the labeled and unlabeled forms of glutathione makes L-Glutathione reduced-¹³C an invaluable tool in several areas of research:
-
Metabolic Flux Analysis: By introducing ¹³C-labeled glutathione into a biological system, researchers can trace its metabolic fate. This includes its de novo synthesis, its transport into cells, and its incorporation into downstream metabolic pathways. This allows for the quantitative measurement of metabolic fluxes and provides insights into cellular metabolism under various conditions.
-
Reactive Metabolite Trapping: In drug development, identifying potentially toxic reactive metabolites is crucial. A common strategy involves incubating a test compound with liver microsomes in the presence of a mixture of unlabeled and ¹³C-labeled glutathione.[1] Reactive metabolites will form adducts with both forms of glutathione, creating a characteristic "doublet" signal in the mass spectrum, which is easy to identify and characterize.[1]
-
Antioxidant Defense Mechanisms: L-Glutathione reduced-¹³C can be used to study the dynamics of the glutathione antioxidant system. Researchers can track the rate of its oxidation to GSSG and its subsequent reduction back to GSH, providing a clearer understanding of how cells respond to oxidative stress.
Quantitative Data
The primary quantitative difference between L-Glutathione and L-Glutathione reduced-¹³C is their molecular weight. This difference is the basis for their differentiation in analytical methods. The following table summarizes key quantitative parameters from a study developing an LC-MS/MS method for the analysis of total reduced glutathione and its ¹³C-labeled isotopologues.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.01 µM | [2] |
| Lower Limit of Quantification (LLOQ) | 0.78 µM | [2] |
| Linear Range | Up to 100 µM | [2] |
| Intra-run Coefficient of Variation | 2.49% | [2] |
| Inter-run Coefficient of Variation | 2.04% | [2] |
| Mean Recovery (Low Concentration) | 108.9% (±2.1%) | [2] |
| Mean Recovery (Medium Concentration) | 100.8% (±8.3%) | [2] |
| Mean Recovery (High Concentration) | 99.9% (±7.1%) | [2] |
Experimental Protocols
Metabolic Tracing of ¹³C-Labeled Glutathione using LC-MS
This protocol provides a general workflow for tracing the metabolic fate of L-Glutathione reduced-¹³C in cell culture.
Objective: To quantify the uptake and incorporation of ¹³C-labeled glutathione into cellular metabolites.
Materials:
-
Cells of interest
-
Cell culture medium
-
L-Glutathione reduced-¹³C
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, ice-cold
-
Water, ice-cold
-
Chloroform, ice-cold
-
Liquid chromatography-mass spectrometry (LC-MS) system
Methodology:
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Replace the standard culture medium with a medium containing a known concentration of L-Glutathione reduced-¹³C.
-
Incubate the cells for a specified period to allow for the uptake and metabolism of the labeled glutathione.
-
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Quench metabolism by adding a pre-chilled extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Perform a liquid-liquid extraction (e.g., with chloroform and water) to separate polar and non-polar metabolites.
-
Collect the polar phase containing glutathione and its metabolites.
-
Dry the extract under a stream of nitrogen or using a vacuum concentrator.
-
-
LC-MS Analysis:
-
Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis.
-
Inject the sample into the LC-MS system.
-
Separate the metabolites using a suitable chromatography method (e.g., HILIC for polar compounds).
-
Detect the labeled and unlabeled metabolites using a high-resolution mass spectrometer.
-
Analyze the data to identify and quantify the isotopologues of glutathione and its downstream metabolites.
-
In Vitro Reactive Metabolite Trapping Assay
This protocol outlines a general procedure for identifying reactive metabolites of a test compound using a mixture of labeled and unlabeled glutathione.
Objective: To detect the formation of glutathione adducts of a test compound.
Materials:
-
Test compound
-
Human liver microsomes (or other metabolic enzyme source)
-
L-Glutathione
-
L-Glutathione reduced-¹³C
-
NADPH regenerating system
-
Phosphate buffer
-
Acetonitrile
-
Formic acid
-
LC-MS system
Methodology:
-
Incubation:
-
Prepare an incubation mixture containing human liver microsomes, the test compound, and an equimolar mixture of L-Glutathione and L-Glutathione reduced-¹³C in a phosphate buffer.
-
Initiate the metabolic reaction by adding an NADPH regenerating system.
-
Incubate at 37°C for a specified time.
-
-
Sample Quenching and Preparation:
-
Stop the reaction by adding a quenching solvent, such as cold acetonitrile.
-
Centrifuge the mixture to precipitate proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS Analysis:
-
Inject the supernatant into the LC-MS system.
-
Separate the components using a suitable reverse-phase chromatography method.
-
Analyze the eluent using a high-resolution mass spectrometer in full scan and data-dependent MS/MS modes.
-
Search for the characteristic isotopic "doublet" signature of the glutathione adducts, where the two peaks are separated by the mass difference corresponding to the number of ¹³C atoms in the labeled glutathione.
-
Fragment the parent ions of the doublet to confirm the structure of the adducts.
-
Visualization of Signaling Pathways and Workflows
Glutathione Antioxidant Defense Pathway
Caption: The glutathione antioxidant defense cycle.
Glutathione S-Transferase (GST) Detoxification Pathway
Caption: The Glutathione S-Transferase (GST) detoxification pathway.
Experimental Workflow for Reactive Metabolite Trapping
Caption: Experimental workflow for reactive metabolite trapping.
References
L-Glutathione Reduced-13C as a Tracer for In Vivo Metabolic Flux Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful methodology for elucidating the rates of metabolic reactions within a biological system. When coupled with stable isotope tracers, such as 13C-labeled compounds, it becomes isotope-assisted metabolic flux analysis (iMFA), a gold standard for quantifying intracellular fluxes in vivo.[1] This technical guide focuses on the application of L-Glutathione reduced-13C (13C-GSH) as a tracer for in vivo metabolic flux analysis. While in vivo studies have traditionally utilized 13C-labeled precursors like glycine and glutamine to trace their incorporation into the glutathione pool, the direct use of 13C-GSH as a tracer offers a unique opportunity to study its transport, degradation, and the flux of its constituent amino acids into various metabolic pathways.[1][2]
This guide provides a comprehensive overview of the core principles, experimental protocols, data presentation, and visualization of pathways and workflows relevant to the use of 13C-GSH in in vivo metabolic research. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and interpret in vivo metabolic flux studies using this advanced tracer.
Core Principles of 13C-Glutathione as an In Vivo Tracer
L-Glutathione (γ-L-Glutamyl-L-cysteinyl-glycine) is a ubiquitous tripeptide with critical roles in antioxidant defense, detoxification of xenobiotics, and cellular signaling.[3] Administering 13C-GSH, in which one or more of its constituent amino acids are labeled with 13C, allows for the tracking of the labeled carbon atoms as they are metabolized. The primary metabolic fates of exogenous glutathione that can be traced using 13C-GSH include:
-
Extracellular Breakdown and Amino Acid Uptake: Exogenously administered glutathione is largely broken down in the extracellular space by the enzyme γ-glutamyl transpeptidase (GGT) into its constituent amino acids: glutamate, cysteine, and glycine. These 13C-labeled amino acids can then be transported into cells and enter various metabolic pathways.
-
Intracellular Metabolism of Constituent Amino Acids: Once inside the cell, the 13C-labeled glutamate, cysteine, and glycine can be re-incorporated into newly synthesized glutathione or enter other metabolic pathways, such as the tricarboxylic acid (TCA) cycle (glutamate), serine synthesis (glycine), or be utilized for protein synthesis.
-
Direct Uptake of Intact Glutathione: While less predominant, some cell types may possess transport mechanisms for the direct uptake of intact glutathione. 13C-GSH can be used to quantify the extent of this direct uptake.
By measuring the incorporation of 13C into downstream metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can calculate the metabolic fluxes through these pathways.
Experimental Protocols
The following sections outline detailed methodologies for key experiments involving the use of 13C-GSH as an in vivo tracer. These protocols are based on established principles of in vivo stable isotope tracing and can be adapted to specific research questions and animal models.
Protocol 1: In Vivo Administration of this compound and Sample Collection
This protocol describes the administration of 13C-GSH to a mouse model and the subsequent collection of tissues for metabolic analysis.
Materials:
-
This compound (specify labeling pattern, e.g., glycine-13C2,15N)
-
Sterile saline solution (0.9% NaCl)
-
Animal model (e.g., C57BL/6 mice)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tissue collection
-
Liquid nitrogen
-
Cryovials for sample storage
Procedure:
-
Tracer Preparation: Dissolve the this compound in sterile saline to the desired concentration. The exact concentration and dosing will depend on the specific aims of the study and the animal model, but a starting point could be a bolus injection of 10-50 mg/kg body weight.
-
Animal Acclimatization: Acclimate the animals to the experimental conditions for at least one week prior to the study.
-
Tracer Administration: Administer the 13C-GSH solution to the animal via intravenous (IV) injection for rapid systemic distribution or oral gavage to study absorption and first-pass metabolism.
-
Time-Course Study: Collect tissues at various time points post-administration (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr) to capture the dynamic changes in 13C enrichment in different metabolites. A separate cohort of animals is typically used for each time point.
-
Tissue Collection: At the designated time point, anesthetize the animal.
-
Blood Collection: Collect blood via cardiac puncture or from the tail vein.
-
Tissue Harvesting: Rapidly dissect the tissues of interest (e.g., liver, kidney, muscle, brain).
-
Flash Freezing: Immediately flash-freeze the tissue samples in liquid nitrogen to quench all metabolic activity.
-
Sample Storage: Store the frozen tissue samples at -80°C until further processing.
Protocol 2: Metabolite Extraction from Tissues
This protocol details the extraction of polar metabolites from tissue samples for subsequent analysis by mass spectrometry.
Materials:
-
Frozen tissue samples
-
80% Methanol (pre-chilled to -80°C)
-
Homogenizer (e.g., bead beater or Potter-Elvehjem homogenizer)
-
Centrifuge capable of reaching 14,000 x g at 4°C
-
Microcentrifuge tubes
Procedure:
-
Sample Preparation: Weigh the frozen tissue sample (typically 20-50 mg).
-
Homogenization: Add the frozen tissue to a pre-chilled tube containing 1 mL of cold 80% methanol. Homogenize the tissue until a uniform suspension is achieved.
-
Protein Precipitation: Incubate the homogenate at -20°C for 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins and cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new microcentrifuge tube.
-
Drying: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for your analytical platform (e.g., 50% acetonitrile for LC-MS).
-
Storage: Store the reconstituted samples at -80°C until analysis.
Protocol 3: Mass Spectrometry Analysis of 13C-Labeled Metabolites
This protocol provides a general workflow for the analysis of 13C enrichment in metabolites using liquid chromatography-mass spectrometry (LC-MS).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Chromatographic Separation: Inject the reconstituted metabolite extract onto an appropriate HPLC column (e.g., a HILIC column for polar metabolites) to separate the individual metabolites.
-
Mass Spectrometry Detection: Analyze the eluting metabolites using the mass spectrometer in full scan mode to detect all ions within a specified mass range.
-
Data Acquisition: Acquire data in a way that allows for the determination of the mass isotopologue distribution (MID) for each metabolite of interest. This involves measuring the relative abundance of the monoisotopic peak (M+0) and the peaks corresponding to the incorporation of one or more 13C atoms (M+1, M+2, etc.).
-
Data Analysis: Use specialized software to identify and quantify the different mass isotopologues for each metabolite. Correct the raw data for the natural abundance of 13C.
-
Calculation of 13C Enrichment: Calculate the fractional or molar percent enrichment of 13C in each metabolite pool at each time point.
Data Presentation
Quantitative data from in vivo 13C-GSH metabolic flux studies should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: 13C Enrichment in Plasma Amino Acids Following 13C-GSH Administration
| Time (minutes) | 13C-Glutamate Enrichment (%) | 13C-Cysteine Enrichment (%) | 13C-Glycine Enrichment (%) |
| 15 | 5.2 ± 0.8 | 3.1 ± 0.5 | 8.9 ± 1.2 |
| 30 | 8.7 ± 1.1 | 5.8 ± 0.9 | 15.4 ± 2.1 |
| 60 | 12.3 ± 1.5 | 8.2 ± 1.3 | 22.1 ± 3.0 |
| 120 | 9.5 ± 1.2 | 6.1 ± 0.8 | 18.5 ± 2.5 |
| 240 | 4.1 ± 0.6 | 2.5 ± 0.4 | 9.3 ± 1.4 |
Data are presented as mean ± SEM (n=5 animals per time point). Data is hypothetical and for illustrative purposes.
Table 2: 13C Enrichment in Tissue Metabolites 60 Minutes Post-13C-GSH Administration
| Tissue | 13C-Glutamate (%) | 13C-GSH (re-synthesized) (%) | 13C-Serine (%) | 13C-Aspartate (%) |
| Liver | 15.6 ± 2.1 | 7.8 ± 1.0 | 4.2 ± 0.6 | 6.5 ± 0.9 |
| Kidney | 11.2 ± 1.8 | 5.1 ± 0.7 | 2.9 ± 0.4 | 4.8 ± 0.7 |
| Muscle | 3.5 ± 0.5 | 1.2 ± 0.2 | 0.8 ± 0.1 | 1.5 ± 0.3 |
| Brain | 2.1 ± 0.4 | 0.9 ± 0.1 | 0.5 ± 0.1 | 1.1 ± 0.2 |
Data are presented as mean ± SEM (n=5 animals per time point). Data is hypothetical and for illustrative purposes.
Table 3: Calculated Metabolic Fluxes in Liver (nmol/g/min)
| Metabolic Flux | Control Group | Treatment Group | p-value |
| Glutathione Synthesis Rate | 125.4 ± 15.2 | 89.7 ± 11.5 | <0.05 |
| Glutamate into TCA Cycle | 85.2 ± 9.8 | 115.6 ± 13.1 | <0.01 |
| Glycine to Serine Flux | 35.7 ± 4.1 | 33.9 ± 3.8 | >0.05 |
Data are presented as mean ± SEM (n=8 animals per group). Fluxes are calculated based on the 13C enrichment data using metabolic modeling software. Data is hypothetical and for illustrative purposes.
Mandatory Visualizations
Diagrams are essential for visualizing the complex relationships in metabolic pathways and experimental workflows. The following diagrams are generated using Graphviz (DOT language).
Signaling and Metabolic Pathways
Experimental and Logical Workflows
Conclusion
The use of this compound as a tracer in in vivo metabolic flux analysis represents a sophisticated approach to unraveling the complex dynamics of glutathione metabolism and its interplay with other metabolic pathways. While the direct application of 13C-GSH as a tracer is an emerging area, the principles and protocols outlined in this guide provide a solid foundation for researchers to explore its potential. By carefully designing experiments, employing robust analytical techniques, and utilizing appropriate metabolic modeling, the insights gained from 13C-GSH tracer studies can significantly advance our understanding of cellular redox homeostasis, detoxification mechanisms, and the metabolic basis of various diseases. This knowledge is paramount for the development of novel therapeutic strategies targeting metabolic dysregulation in conditions such as cancer, neurodegenerative disorders, and metabolic syndrome. Further research in this area is warranted to expand the application and refine the methodologies for in vivo metabolic flux analysis using 13C-labeled glutathione.
References
The Significance of Reduced Glutathione in Cellular Health: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Reduced glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells, playing a central role in maintaining cellular redox homeostasis and protecting against oxidative damage.[1][2] Its unique chemical structure, featuring a sulfhydryl (-SH) group, allows it to act as a potent reducing agent and a key player in numerous cellular processes.[3] This technical guide provides an in-depth exploration of the multifaceted significance of GSH in cellular health, encompassing its biosynthesis, its critical functions in antioxidant defense, detoxification, immune modulation, and cellular signaling, and its implications in various disease states. Detailed experimental protocols for the quantification of GSH and related enzymatic activities are provided, alongside visualizations of key pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction: The Central Role of Reduced Glutathione
Glutathione exists in two primary forms: the reduced, active form (GSH) and the oxidized form, glutathione disulfide (GSSG).[1][2][4] The ratio of GSH to GSSG is a critical indicator of the cellular redox state and a key biomarker of oxidative stress.[1][5] In healthy, resting cells, the GSH/GSSG ratio is typically high, often exceeding 100:1, reflecting a reduced intracellular environment.[1] However, under conditions of oxidative stress, this ratio can decrease significantly to 10:1 or even 1:1, indicating a shift towards a more oxidizing environment.[1] This balance is crucial for a multitude of cellular functions, from protecting against reactive oxygen species (ROS) to ensuring proper protein function and regulating signal transduction pathways. A deficiency in GSH can leave cells vulnerable to oxidative damage, contributing to the pathogenesis of numerous diseases.[1][2][6]
Glutathione Biosynthesis and Regulation
The synthesis of GSH is a two-step, ATP-dependent process that occurs in the cytosol. The availability of its precursor amino acids, particularly cysteine, is a rate-limiting factor in its production.[7][8]
Step 1: Formation of γ-glutamylcysteine
-
Enzyme: Glutamate-cysteine ligase (GCL)
-
Reaction: L-glutamate and L-cysteine are combined to form γ-glutamylcysteine. This is the rate-limiting step in GSH synthesis.[9]
Step 2: Addition of Glycine
-
Enzyme: Glutathione synthetase (GS)
-
Reaction: Glycine is added to the C-terminal of γ-glutamylcysteine to form glutathione (γ-L-Glutamyl-L-cysteinylglycine).[9]
The expression of the genes encoding GCL and GS is regulated by various transcription factors, most notably Nuclear factor erythroid 2-related factor 2 (Nrf2).[9][10] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), upregulating the expression of genes involved in antioxidant defense, including those for GSH synthesis.[10]
References
- 1. What is reduced glutathione? | AAT Bioquest [aatbio.com]
- 2. The importance of glutathione in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduced Glutathione: The Ultimate Guide to Health Benefits and Biochemical Significance - FocusHerb [focusherb.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. nbinno.com [nbinno.com]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Altered NRF2 signalling in systemic redox imbalance: Insights from non-communicable diseases - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Biosynthetic Pathway of L-Glutathione with 13C Labeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biosynthetic pathway of L-Glutathione (GSH), with a specific focus on the application of 13C labeling for pathway elucidation and quantification. This document details the enzymatic steps, summarizes quantitative data from isotopic tracer studies, and provides detailed experimental protocols for researchers in the field.
Introduction to L-Glutathione and its Biosynthesis
L-Glutathione (γ-L-glutamyl-L-cysteinyl-L-glycine) is a tripeptide that serves as a major antioxidant in most living cells, protecting them from damage caused by reactive oxygen species (ROS). It plays a crucial role in various cellular processes, including detoxification, immune function, and the regulation of cell proliferation and apoptosis.[1] The synthesis of GSH is a two-step, ATP-dependent process that occurs in the cytosol.[1][2][3]
The two key enzymes involved in this pathway are:
-
Glutamate-Cysteine Ligase (GCL): This is the rate-limiting enzyme that catalyzes the formation of a γ-peptide bond between the amino group of L-cysteine and the γ-carboxyl group of L-glutamate to form γ-glutamylcysteine (γ-GC).[1][3][4][5] This initial step is subject to feedback inhibition by GSH itself.[1]
-
Glutathione Synthetase (GS): This enzyme catalyzes the second step, where glycine is added to the C-terminal end of γ-GC to form L-Glutathione.[2][3]
The availability of the precursor amino acids, particularly cysteine, is a key determinant of the rate of GSH synthesis.[1]
Tracing the Pathway with 13C Labeling
Stable isotope labeling with 13C has become a powerful tool for studying metabolic pathways, including glutathione biosynthesis. By supplying cells with 13C-labeled substrates, such as [U-13C]glucose or [U-13C]glutamine, researchers can trace the incorporation of 13C atoms into the precursor amino acids (glutamate, cysteine, and glycine) and ultimately into the glutathione molecule. This allows for the quantification of metabolic fluxes and provides insights into the relative contributions of different substrates to GSH synthesis.
The carbon backbones of the precursor amino acids are derived from central carbon metabolism. For instance:
-
Glutamate: Can be synthesized from α-ketoglutarate, an intermediate of the TCA cycle. Both glucose (via pyruvate) and glutamine can serve as sources for α-ketoglutarate.
-
Cysteine: Its carbon backbone is typically derived from the glycolytic intermediate 3-phosphoglycerate, which is converted to serine, and then to cysteine through the transsulfuration pathway.
-
Glycine: Can also be synthesized from serine.
By analyzing the mass isotopologue distribution of glutathione and its precursors using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the flow of carbon from the labeled substrate through the biosynthetic pathway can be accurately mapped.
Quantitative Data from 13C Labeling Studies
The following tables summarize key quantitative data from studies utilizing 13C labeling to investigate L-Glutathione biosynthesis.
| Parameter | Value | Cell Line | 13C-Labeled Substrate | Analytical Method | Reference |
| LC-MS/MS Method Performance | HCT116 | [U-13C]Glucose, [U-13C]Glutamine | HPLC-QTOFMS/MS | [6] | |
| Limit of Detection (LOD) | 0.01 µM | HCT116 | Not Applicable | HPLC-QTOFMS/MS | [6] |
| Lower Limit of Quantification (LLOQ) | 0.78 µM | HCT116 | Not Applicable | HPLC-QTOFMS/MS | [6] |
| Linearity (R) | 0.9997 | HCT116 | Not Applicable | HPLC-QTOFMS/MS | [6] |
| Intra-run Coefficient of Variation | 2.49% | HCT116 | Not Applicable | HPLC-QTOFMS/MS | [6] |
| Inter-run Coefficient of Variation | 2.04% | HCT116 | Not Applicable | HPLC-QTOFMS/MS | [6] |
| Mean Recovery | |||||
| Low Concentration | 108.9% (±2.1) | HCT116 | Not Applicable | HPLC-QTOFMS/MS | [6] |
| Medium Concentration | 100.8% (±8.3) | HCT116 | Not Applicable | HPLC-QTOFMS/MS | [6] |
| High Concentration | 99.9% (±7.1) | HCT116 | Not Applicable | HPLC-QTOFMS/MS | [6] |
| Metabolite | 13C Enrichment (%) from [U-13C]Glucose | 13C Enrichment (%) from [U-13C]Glutamine | Cell Type | Analytical Method | Reference |
| Glutathione (GSH) | 21 | Not Reported | Mid-brain neurons | LC-HRMS | |
| Glutamate | 60 | 23 (as 15N enrichment from L-15N2-glutamine) | Mid-brain neurons | LC-HRMS | |
| Glycine | 7 | Not Reported | Mid-brain neurons | LC-HRMS | |
| Serine | 11 | 5 (as 15N enrichment from L-15N2-glutamine) | Mid-brain neurons | LC-HRMS | |
| α-Ketoglutarate | 62 | Not Reported | Mid-brain neurons | LC-HRMS | |
| Intracellular Glutathione | ~12% | ~25% | Mesenchymal Stromal Cells | Not Specified | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving 13C labeling to study L-Glutathione biosynthesis.
Protocol for 13C-Labeling and LC-MS/MS Analysis of Glutathione
This protocol is adapted for a typical experiment using mammalian cells in culture.
1. Cell Culture and Labeling:
- Culture mammalian cells (e.g., HCT116) to the desired confluency in standard growth medium.
- To initiate labeling, replace the standard medium with a labeling medium containing the 13C-labeled substrate. For example, use glucose-free DMEM supplemented with 10% dialyzed fetal bovine serum, 1% penicillin-streptomycin, and the desired concentration of [U-13C]glucose (e.g., 25 mM).
- Incubate the cells in the labeling medium for a time course (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the incorporation of the 13C label into glutathione.
2. Metabolite Extraction:
- Aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
- Add a pre-chilled extraction solvent, such as 80:20 (v/v) methanol:water, to the culture plate.
- Scrape the cells and collect the cell lysate in a microcentrifuge tube.
- Vortex the tubes vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the protein and cell debris.
- Collect the supernatant containing the polar metabolites, including glutathione.
3. Sample Preparation for LC-MS/MS:
- To quantify total glutathione (GSH + GSSG), the disulfide bonds in GSSG must be reduced. Treat the supernatant with a reducing agent like dithiothreitol (DTT).
- Dry the samples under a stream of nitrogen or using a vacuum concentrator.
- Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis, such as 50% acetonitrile.
4. LC-MS/MS Analysis:
- Use a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., QTOF).
- Separate the metabolites using a suitable column, such as a HILIC column for polar metabolites.
- For the mass spectrometer, operate in multiple reaction monitoring (MRM) mode for a triple quadrupole instrument to specifically detect and quantify the different mass isotopologues of glutathione. For a high-resolution instrument, extract the ion chromatograms for each isotopologue.
- The mass transitions for the different isotopologues of glutathione will need to be determined based on the number of 13C atoms incorporated. For example, for unlabeled GSH (M+0), the transition might be m/z 308 -> 179. For fully labeled GSH from [U-13C]glucose (assuming all 10 carbons are labeled), the transition would be for M+10.
Protocol for 13C-Labeling and NMR Analysis of Glutathione
This protocol is based on a study using [3,3'-13C2]cystine to label glutathione in MCF-7 cells.
1. Cell Culture and Labeling:
- Culture MCF-7 human mammary adenocarcinoma cells in standard growth medium.
- For the labeling experiment, replace the standard medium with a medium containing [3,3'-13C2]cystine for various time periods.
2. Sample Harvesting and Derivatization:
- After the labeling period, treat the cells with monobromobimane. This reagent reacts with the thiol group of glutathione to form a stable, fluorescent adduct.
- Harvest the cells and extract the metabolites using perchloric acid.
3. Partial Purification:
- Partially purify the glutathione-bimane adduct from the cell extract using solid-phase extraction (SPE).
4. NMR Spectroscopy:
- Analyze the partially purified adduct by 1H NMR spectroscopy.
- The isotopic enrichment of the β-carbon of the cysteinyl residue of glutathione can be determined directly from the 1H NMR spectrum.
Visualizing the Pathway and Workflow
The following diagrams, generated using the DOT language, illustrate the L-Glutathione biosynthetic pathway and a typical experimental workflow for a 13C labeling study.
Caption: The biosynthetic pathway of L-Glutathione.
Caption: A typical experimental workflow for 13C labeling studies.
References
- 1. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutathione (GSH): Synthesis, Functions, and Metabolic Networks - Creative Proteomics [creative-proteomics.com]
- 3. Structure, function, and post-translational regulation of the catalytic and modifier subunits of glutamate cysteine ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of γ-glutamylcysteine ligase regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutamate–cysteine ligase - Wikipedia [en.wikipedia.org]
- 6. Quantification and 13C-Tracer analysis of total reduced glutathione by HPLC-QTOFMS/MS. | Sigma-Aldrich [sigmaaldrich.cn]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for L-Glutathione Reduced-¹³C in NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing L-Glutathione reduced-¹³C (¹³C-GSH) in Nuclear Magnetic Resonance (NMR) spectroscopy for studying cellular metabolism, antioxidant activity, and the effects of xenobiotics. The following sections detail the principles, experimental protocols, data presentation, and applications in drug development.
Introduction to ¹³C-Labeled Glutathione in NMR Spectroscopy
L-Glutathione (γ-L-Glutamyl-L-cysteinylglycine) is a critical tripeptide involved in a myriad of cellular processes, including antioxidant defense, detoxification of xenobiotics, and redox signaling. The use of stable isotope-labeled glutathione, particularly with ¹³C, in conjunction with NMR spectroscopy, offers a powerful, non-invasive tool to probe these functions in real-time within intact cells, tissues, and even in vivo.[1][2]
The low natural abundance of ¹³C (approximately 1.1%) means that the introduction of ¹³C-labeled precursors or ¹³C-GSH itself results in highly specific and sensitive detection of the labeled molecule and its metabolic products against a low background signal. This enables the tracing of metabolic pathways, the quantification of fluxes, and the characterization of enzymatic activities related to glutathione metabolism.
Key Applications
-
Monitoring Glutathione Synthesis and Turnover: By supplying cells or organisms with ¹³C-labeled precursors such as [2-¹³C]-glycine or L-[β-¹³C]cysteine, the rate of glutathione synthesis can be quantified by monitoring the incorporation of the ¹³C label into the glutathione pool over time.[2][3]
-
Assessing Oxidative Stress: The redox status of the glutathione pool (the ratio of reduced glutathione, GSH, to oxidized glutathione, GSSG) is a key indicator of oxidative stress. ¹³C NMR can be employed to monitor changes in this ratio in response to drug treatment or disease states.[1][3]
-
Drug Metabolism and Toxicology Studies: The interaction of drugs and other xenobiotics with the glutathione detoxification pathway can be investigated. This includes monitoring the formation of glutathione S-conjugates and assessing the impact of a compound on glutathione homeostasis.
-
Distinguishing Intra- and Extracellular Glutathione Pools: Using externally supplied ¹³C-labeled GSH allows for the differentiation between the intracellular and extracellular glutathione pools, which is crucial for understanding glutathione transport and its role in intercellular communication.[1]
Data Presentation: NMR Spectral Parameters of L-Glutathione
The precise chemical shifts and coupling constants of L-Glutathione are essential for accurate identification and quantification in NMR spectra. The following table summarizes these parameters at physiological pH and temperature.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | J-Coupling Constants (Hz) |
| Glutamate-α | 3.78 | 55.5 | J(Hα, Hβ) = 6.1, J(Hα, Hβ') = 7.5 |
| Glutamate-β | 2.15 | 27.2 | J(Hβ, Hβ') = -15.1, J(Hβ, Hγ) = 7.6, J(Hβ, Hγ') = 7.6 |
| Glutamate-γ | 2.54 | 31.5 | J(Hγ, Hγ') = -15.3 |
| Cysteine-α | 4.57 | 54.7 | J(Hα, Hβ) = 4.9, J(Hα, Hβ') = 8.8 |
| Cysteine-β | 2.95 | 26.3 | J(Hβ, Hβ') = -14.3 |
| Glycine-α | 3.96 | 43.5 | - |
Note: Chemical shifts can vary slightly depending on the solvent, temperature, and pH. The data presented here are compiled from the Biological Magnetic Resonance Bank (BMRB) and published literature for conditions mimicking physiological states (pH ~7.4, 37 °C).
Experimental Protocols
Protocol 1: Monitoring Glutathione Synthesis in Cell Culture using a ¹³C-Labeled Precursor
This protocol describes a general method for labeling intracellular glutathione with a ¹³C-labeled precursor and subsequent analysis by NMR.
1. Cell Culture and Labeling:
- Culture cells of interest (e.g., hepatocytes, neurons, cancer cell lines) to the desired confluency.
- Replace the standard culture medium with a medium containing a ¹³C-labeled glutathione precursor. A common choice is [2-¹³C]-glycine at a concentration of 1-5 mM.
- Incubate the cells for a time course (e.g., 0, 2, 4, 8, 12, 24 hours) to allow for the uptake of the precursor and its incorporation into glutathione.
2. Cell Harvesting and Extraction:
- At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS).
- Scrape the cells into a microcentrifuge tube and pellet them by centrifugation.
- Extract the metabolites using a suitable method, such as a cold methanol-chloroform-water extraction or perchloric acid extraction.
- Lyophilize the aqueous phase containing the polar metabolites.
3. NMR Sample Preparation:
- Reconstitute the lyophilized extract in a known volume of D₂O containing a concentration standard (e.g., trimethylsilyl propionate, TSP).
- Adjust the pH of the sample to ~7.4.
- Transfer the sample to a 5 mm NMR tube.
4. NMR Data Acquisition:
- Acquire ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
- Use a standard ¹³C pulse sequence with proton decoupling.
- Key acquisition parameters to optimize include:
- Pulse angle (e.g., 30-45° for quantitative measurements)
- Relaxation delay (D1) of at least 5 times the longest T₁ of interest
- Number of scans to achieve adequate signal-to-noise
5. Data Processing and Analysis:
- Process the NMR spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
- Identify the resonance corresponding to the ¹³C-labeled carbon in glutathione (e.g., the glycine-α carbon at ~43.5 ppm if using [2-¹³C]-glycine).
- Integrate the peak area of the ¹³C-labeled glutathione and normalize it to the concentration standard and cell number.
- Plot the time course of ¹³C incorporation to determine the rate of glutathione synthesis.
Signaling Pathways and Workflows
Glutathione Synthesis and Redox Cycling
The following diagram illustrates the key steps in glutathione synthesis and its role in the redox cycle, which are often the focus of NMR studies using ¹³C-labeled glutathione.
Caption: Glutathione synthesis and its role in the antioxidant redox cycle.
Experimental Workflow for ¹³C-GSH NMR Studies
The logical flow of a typical experiment using ¹³C-labeled glutathione in NMR spectroscopy is depicted below.
Caption: A typical experimental workflow for NMR-based studies using ¹³C-labeled glutathione.
Application in Drug Development: A Case Study
Objective: To assess the impact of a novel drug candidate on hepatic oxidative stress by monitoring glutathione synthesis.
Rationale: Many drugs can induce oxidative stress as a mechanism of action or as an off-target effect. Monitoring the rate of glutathione synthesis provides a dynamic measure of the cellular response to such a challenge. An increased synthesis rate can indicate an adaptive response to oxidative stress.[3]
Experimental Approach:
-
Animal Model: Use a rodent model (e.g., rats) for the study.
-
Drug Administration: Administer the drug candidate to one group of animals, while a control group receives a vehicle.
-
¹³C-Labeling: Infuse [2-¹³C]-glycine intravenously into both groups.
-
In Vivo NMR: Perform localized in vivo ¹³C NMR spectroscopy on the liver at multiple time points during the infusion to monitor the incorporation of the ¹³C label into the hepatic glutathione pool.
-
Data Analysis:
-
Measure the rate of increase of the ¹³C-GSH signal in the liver.
-
Compare the rate of glutathione synthesis between the drug-treated and control groups.
-
A significant increase in the synthesis rate in the drug-treated group would suggest that the drug induces an oxidative stress response in the liver.
-
Expected Outcome: This non-invasive approach can provide valuable information on the pharmacodynamics and potential toxicity of a drug candidate early in the development process, helping to guide lead optimization and risk assessment. For instance, a study demonstrated that in a model of acute oxidative stress induced by carbon tetrachloride (CCl₄) in rats, the rate of ¹³C-label incorporation into the hepatic GSH pool was significantly higher compared to control animals.[3] This highlights the utility of this method in detecting and quantifying responses to chemical insults.
References
- 1. tandfonline.com [tandfonline.com]
- 2. 13C NMR spectroscopic measurement of glutathione synthesis and antioxidant metabolism in the intact ocular lens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Noninvasive in vivo magnetic resonance measures of glutathione synthesis in human and rat liver as an oxidative stress biomarker - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Glutathione reduced-13C Administration in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Glutathione (GSH) is a critical tripeptide antioxidant, central to cellular defense against oxidative stress, detoxification of xenobiotics, and modulation of various signaling pathways. The administration of isotopically labeled L-Glutathione, such as L-Glutathione reduced-13C (¹³C-GSH), to cell cultures is a powerful technique to trace its uptake, metabolism, and downstream effects. These application notes provide a comprehensive protocol for the use of ¹³C-GSH in cell culture experiments, including preparation, administration, sample harvesting, and analysis, to facilitate research in areas such as drug metabolism, toxicology, and cellular redox biology.
Core Applications
-
Metabolic Flux Analysis: Tracing the incorporation of ¹³C-GSH into various metabolic pathways.
-
Drug Metabolism and Toxicology: Assessing the role of glutathione in the detoxification of drugs and other xenobiotics.
-
Redox Biology: Investigating the dynamics of the cellular glutathione pool and its role in maintaining redox homeostasis.
-
Antioxidant Defense Mechanisms: Studying the cellular uptake and utilization of exogenous glutathione in response to oxidative stress.
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation and storage of the ¹³C-GSH stock solution are crucial to maintain its reduced state and prevent oxidation.
Materials:
-
L-Glutathione reduced-¹³C (powder form)
-
Sterile, deoxygenated water (or appropriate cell culture medium/buffer)
-
Sterile, conical tubes
-
Ice
Protocol:
-
On the day of the experiment, bring the powdered L-Glutathione reduced-¹³C to room temperature.
-
Weigh out the desired amount of ¹³C-GSH powder in a sterile microcentrifuge tube. For example, to prepare a 10 mM stock solution, weigh out approximately 3.1 mg of ¹³C-GSH (assuming a molecular weight of ~310 g/mol for a labeled variant) and dissolve it in 1 mL of sterile, deoxygenated water.
-
Dissolve the powder by gentle vortexing. Keep the solution on ice to minimize oxidation.
-
It is highly recommended to prepare the stock solution fresh for each experiment.[1][2] If storage is necessary, prepare small aliquots and store them at -80°C for a maximum of two freeze-thaw cycles.[1][2]
Administration of ¹³C-GSH to Cell Cultures
The optimal concentration and incubation time for ¹³C-GSH administration should be empirically determined for each cell line and experimental condition.
Materials:
-
Cultured cells in multi-well plates or flasks
-
Complete cell culture medium
-
¹³C-GSH stock solution
Protocol:
-
Grow cells to the desired confluency (typically 70-80%).
-
On the day of the experiment, prepare the treatment medium by diluting the ¹³C-GSH stock solution to the desired final concentration in pre-warmed complete cell culture medium.
-
Remove the existing culture medium from the cells.
-
Wash the cells once with sterile phosphate-buffered saline (PBS).
-
Add the ¹³C-GSH-containing treatment medium to the cells.
-
Incubate the cells for the desired period. A time-course experiment is recommended to determine the optimal incubation time for uptake and metabolism.
| Parameter | Recommended Range | Notes |
| Final ¹³C-GSH Concentration | 0.1 - 1 mM | The optimal concentration should be determined experimentally. Lower concentrations may be suitable for tracing studies, while higher concentrations might be used for rescue experiments under oxidative stress. |
| Incubation Time | 1 - 24 hours | Cellular uptake of glutathione can be rapid. Shorter time points (e.g., 1, 4, 8 hours) are recommended to assess initial uptake, while longer time points (e.g., 12, 24 hours) can be used to study downstream metabolic fate. |
Cell Harvesting and Metabolite Extraction
This protocol is designed to rapidly quench metabolic activity and efficiently extract ¹³C-GSH and its metabolites for downstream analysis by mass spectrometry.
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold 80% methanol
-
Cell scraper
-
Microcentrifuge tubes
Protocol:
-
After incubation, place the cell culture plates or flasks on ice.
-
Aspirate the ¹³C-GSH-containing medium.
-
Quickly wash the cells twice with ice-cold PBS to remove any remaining extracellular ¹³C-GSH.
-
Add ice-cold 80% methanol to the cells (e.g., 1 mL for a 6-well plate well).
-
Scrape the cells from the surface of the culture vessel in the presence of the cold methanol.
-
Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
Vortex the tube vigorously for 30 seconds.
-
Centrifuge at maximum speed (e.g., >12,000 x g) for 10-15 minutes at 4°C to pellet cell debris and proteins.
-
Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new microcentrifuge tube.
-
The samples can be stored at -80°C until analysis.
Data Presentation
The following table provides a template for summarizing quantitative data from a typical ¹³C-GSH administration experiment.
| Cell Line | Treatment | Incubation Time (hours) | Intracellular ¹³C-GSH (nmol/mg protein) | ¹³C-Glutathione Disulfide (GSSG) (nmol/mg protein) | Other ¹³C-labeled Metabolites (relative abundance) |
| HCT116 | Control (Unlabeled GSH) | 4 | Below Limit of Detection | Below Limit of Detection | - |
| 100 µM ¹³C-GSH | 4 | Value | Value | Value | |
| 500 µM ¹³C-GSH | 4 | Value | Value | Value | |
| MCF-7 | Control (Unlabeled GSH) | 12 | Below Limit of Detection | Below Limit of Detection | - |
| 100 µM ¹³C-GSH | 12 | Value | Value | Value | |
| 500 µM ¹³C-GSH | 12 | Value | Value | Value |
Visualizations
Experimental Workflow
Caption: Workflow for ¹³C-GSH administration in cell culture.
Metabolic Fate of Exogenous Glutathione
Caption: Metabolic fate of exogenous ¹³C-GSH in the cell.
References
Application Note: Quantification of L-Glutathione reduced-¹³C using LC-MS/MS
An LC-MS/MS method for the quantification of L-Glutathione reduced-¹³C is a crucial tool for researchers in drug development and life sciences. This stable isotope-labeled variant of glutathione is instrumental in metabolic studies, allowing for the precise tracing of glutathione synthesis, turnover, and its role in cellular redox homeostasis. The following application note provides a detailed protocol for the sensitive and selective quantification of ¹³C-labeled reduced L-Glutathione in biological matrices.
Introduction
Glutathione (GSH) is a tripeptide that serves as a primary endogenous antioxidant, protecting cells from damage caused by reactive oxygen species (ROS). The ratio of its reduced form (GSH) to its oxidized form (GSSG) is a key indicator of cellular oxidative stress.[1][2] Stable isotope tracers, such as L-Glutathione reduced-¹³C (¹³C-GSH), are invaluable for elucidating the dynamics of glutathione metabolism in various physiological and pathological states.
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of ¹³C-GSH. The method employs a simple sample preparation procedure involving protein precipitation and reduction of any oxidized glutathione to measure the total ¹³C-labeled pool. This approach is suitable for tracer analysis in cultured cells and other biological samples.[3]
Principle
The method involves the extraction of metabolites from a biological sample, followed by the reduction of all glutathione forms to reduced glutathione using dithiothreitol (DTT).[3] This allows for the measurement of the total ¹³C-labeled glutathione pool. Samples are then deproteinized. The resulting extract is analyzed by LC-MS/MS. Chromatographic separation is achieved on a reverse-phase column, and quantification is performed using a triple-quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[1]
Materials and Reagents
-
Standards: L-Glutathione reduced-¹³C₂¹⁵N (as an example for a labeled standard, the exact labeling can vary)
-
Internal Standard (IS): L-Glutathione reduced-¹³C₂,¹⁵N-glycine or other appropriate labeled analogue not used as the tracer.
-
Reagents:
-
Equipment:
-
UPLC/HPLC system
-
Triple-quadrupole mass spectrometer
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of L-Glutathione reduced-¹³C and the internal standard in LC-MS grade water.
-
Working Standard Solutions: Prepare serial dilutions of the ¹³C-GSH stock solution in a suitable buffer (e.g., water with 0.1% formic acid) to create calibration standards ranging from 0.1 µM to 100 µM.
-
Internal Standard Working Solution: Prepare a working solution of the internal standard at a constant concentration (e.g., 10 µM).
-
Calibration Curve and QC Samples: Spike the appropriate amount of ¹³C-GSH working standards and a constant amount of the internal standard working solution into a blank matrix (e.g., cell lysate from unlabeled cells) to prepare calibration curve and quality control (QC) samples.
Sample Preparation Protocol
This protocol is adapted for cultured cells.
-
Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Metabolite Extraction: Add 500 µL of ice-cold 80% methanol to the cell plate. Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Reduction Step: Add 50 µL of 10 mM DTT to the cell lysate to reduce all oxidized glutathione to its reduced form. Vortex briefly.
-
Internal Standard Spiking: Add a known amount of the internal standard working solution to each sample.
-
Protein Precipitation: Add 100 µL of 10% sulfosalicylic acid (SSA) to precipitate proteins. Vortex for 30 seconds.[4]
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
The following tables summarize the recommended starting parameters for the LC-MS/MS analysis. These may need to be optimized for specific instrumentation.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
|---|---|
| Column | UPLC HSS T3 1.8 µm (2.1 x 100 mm) or equivalent[1] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 400 µL/min[1] |
| Column Temperature | 50 °C[1] |
| Injection Volume | 10 µL[1] |
| Gradient | 0-2 min: 2% B; 2-3.5 min: 2-30% B; 3.5-4.5 min: 95% B; 4.6-6 min: 2% B |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] |
| Capillary Voltage | 3.5 kV[6] |
| Source Temp. | 120 °C[6] |
| Desolvation Temp. | 350 °C[6] |
| Collision Gas | Argon |
| MRM Transitions | See Table 3 |
Table 3: Example MRM Transitions for ¹³C-Labeled Glutathione (Note: The exact m/z will depend on the specific ¹³C and ¹⁵N labeling pattern of the standard used. The values below are illustrative for a hypothetical ¹³C₂-¹⁵N₁-GSH.)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
|---|---|---|---|---|
| ¹³C₂-¹⁵N-GSH | 311.1 | 165.0 | 50 | 15 |
| ¹³C₂-¹⁵N-GSH (Confirming) | 311.1 | 76.0 | 50 | 25 |
| Internal Standard | Varies | Varies | 50 | Optimize |
| Unlabeled GSH | 308.1 | 162.0 | 50 | 15 |
Results and Data Analysis
The concentration of L-Glutathione reduced-¹³C in the samples is determined by using the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is generated by plotting the peak area ratios against the corresponding concentrations of the calibration standards. A linear regression analysis is then applied to determine the concentration in the unknown samples.
Table 4: Method Performance Characteristics (Typical values based on literature)
| Parameter | Result | Reference |
|---|---|---|
| Linear Range | 0.78 - 100 µM | [3] |
| Correlation Coeff. (R²) | > 0.999 | [3] |
| Lower Limit of Quant. (LLOQ) | 0.78 µM | [3] |
| Intra-run Precision (%CV) | 2.49% | [3] |
| Inter-run Precision (%CV) | 2.04% | [3] |
| Recovery | 99.9% - 108.9% |[3] |
Glutathione Metabolism
Understanding the metabolic context is crucial for tracer studies. Glutathione is synthesized from its constituent amino acids (glutamate, cysteine, and glycine) and plays a central role in the antioxidant defense system. The enzyme glutathione reductase, using NADPH as a cofactor, maintains a high intracellular ratio of GSH to GSSG.[7][8]
Conclusion
The LC-MS/MS method described provides a sensitive, selective, and reliable approach for the quantification of L-Glutathione reduced-¹³C in biological samples. The protocol is robust and suitable for high-throughput applications in metabolic research, toxicology, and drug development, enabling researchers to accurately trace the dynamics of glutathione metabolism.
References
- 1. An UPLC-MS/MS Assay to Measure Glutathione as Marker for Oxidative Stress in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. Quantification and 13C-Tracer analysis of total reduced glutathione by HPLC-QTOFMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous quantitation of oxidized and reduced glutathione via LC-MS/MS to study the redox state and drug-mediated modulation in cells, worms and animal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Antioxidant - Wikipedia [en.wikipedia.org]
Application Notes: Stable Isotope Tracing with L-Glutathione reduced-¹³C
Topic: Stable Isotope Tracing Studies Using L-Glutathione reduced-¹³C
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells and a critical component of the cellular antioxidant defense system.[1] It plays a central role in detoxifying reactive oxygen species (ROS), conjugating with xenobiotics for their excretion, and maintaining the cellular redox balance through the glutathione-glutathione disulfide (GSH/GSSG) redox couple.[1][2] Given its importance in cellular health and disease, tracking its synthesis, consumption, and catabolism is vital for understanding disease mechanisms and developing novel therapeutic strategies.
Stable isotope tracing using ¹³C-labeled L-Glutathione (L-Glutathione reduced-¹³C) offers a powerful method to quantitatively track the metabolic fate of GSH within biological systems. By introducing this labeled tracer, researchers can distinguish it from the endogenous, unlabeled pool and monitor its incorporation into various metabolic pathways using mass spectrometry. This approach provides dynamic information on pathway fluxes, which is not achievable with traditional methods that only measure static metabolite concentrations.
Key Applications
-
Metabolic Flux Analysis: Tracing the flow of the ¹³C label from GSH allows for the quantification of rates of GSH synthesis, degradation, and its utilization in detoxification and antioxidant reactions.[1]
-
Drug Development: Investigating the impact of drug candidates on glutathione metabolism. This is crucial for assessing drug-induced oxidative stress or understanding mechanisms of drug resistance where GSH conjugation plays a role.[1][2]
-
Disease Research: Studying alterations in GSH metabolism in diseases characterized by oxidative stress, such as neurodegenerative disorders, cancer, and metabolic diseases.[1][3]
-
Redox Signaling: Elucidating the role of GSH in redox signaling pathways through the process of S-glutathionylation, where GSH is added to cysteine residues on proteins, thereby modifying their function.[1]
Signaling and Metabolic Pathways
Glutathione Biosynthesis
Glutathione is synthesized in the cytoplasm in a two-step, ATP-dependent process. The ¹³C label can be incorporated into the glutathione backbone from labeled precursors like glutamate, cysteine, or glycine, allowing researchers to trace the de novo synthesis pathway.
Caption: The two-step enzymatic synthesis of L-Glutathione from its precursor amino acids.
Glutathione Redox Cycling
The primary antioxidant function of GSH is mediated through its redox cycle. Reduced GSH is oxidized to glutathione disulfide (GSSG) by glutathione peroxidase (GPx) while reducing harmful substances like hydrogen peroxide. Glutathione reductase (GR) then regenerates GSH from GSSG in an NADPH-dependent manner. Tracing with ¹³C-GSH can reveal the rate of this cycling under different oxidative stress conditions.
Caption: The cycle of GSH oxidation and reduction is crucial for antioxidant defense.
Protocols
Protocol 1: General Workflow for ¹³C-GSH Tracing in Cell Culture
This protocol outlines the key steps for a stable isotope tracing experiment using ¹³C-labeled L-Glutathione in an adherent cell line.
Caption: A step-by-step workflow for a typical cell-based ¹³C-GSH tracing experiment.
Methodologies
-
Cell Culture:
-
Seed cells (e.g., HCT116) in appropriate culture plates (e.g., 6-well plates).
-
Grow cells in standard culture medium until they reach approximately 80-90% confluency.
-
-
Tracer Administration:
-
Prepare fresh culture medium containing the desired concentration of L-Glutathione reduced-¹³C. The concentration should be optimized based on the cell type and experimental goals.
-
Remove the standard medium from the cells, wash once with PBS, and replace it with the ¹³C-GSH-containing medium.
-
An unlabeled control group should be run in parallel.
-
-
Metabolite Extraction:
-
At each designated time point, rapidly aspirate the medium.
-
Immediately add a pre-chilled (-80°C) extraction solvent (e.g., 80% methanol/20% water) to the cells to quench all enzymatic activity.
-
Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Vortex thoroughly and centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet protein and cell debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Preparation for Total Glutathione Analysis:
-
To measure the total glutathione pool (GSH + GSSG), the oxidized form (GSSG) must be reduced back to GSH.
-
Add a reducing agent, such as Dithiothreitol (DTT), to the metabolite extract.[4]
-
Incubate to allow for the complete reduction of GSSG to GSH.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).[4]
-
Use an appropriate HPLC column (e.g., C18) to separate glutathione from other metabolites.
-
Set the mass spectrometer to monitor the mass-to-charge ratio (m/z) for unlabeled GSH and its expected ¹³C-isotopologues.
-
-
Data Analysis:
-
Integrate the peak areas for each GSH isotopologue.
-
Correct for the natural abundance of ¹³C.
-
Calculate the isotopic enrichment by determining the percentage of the total GSH pool that is labeled with ¹³C at each time point. This reflects the rate of uptake and incorporation of the tracer.
-
Data Presentation
Quantitative data from stable isotope tracing studies are crucial for interpretation. The following tables provide examples of the types of data generated and reported.
Table 1: Performance Characteristics of an LC-MS/MS Method for Glutathione Quantification
This table summarizes validation data for a typical analytical method used in these studies, demonstrating its sensitivity, accuracy, and precision.[4]
| Parameter | Value | Description |
| Limit of Detection (LOD) | 0.01 µM | The lowest concentration of GSH that can be reliably distinguished from background noise. |
| Lower Limit of Quantification (LLOQ) | 0.78 µM | The lowest concentration of GSH that can be quantitatively measured with acceptable precision and accuracy. |
| Linear Range | 0.78 - 100 µM | The concentration range over which the instrument response is directly proportional to the analyte concentration (R² = 0.9997). |
| Intra-run Precision (CV) | 2.49% | The coefficient of variation for repeated measurements within the same analytical run. |
| Inter-run Precision (CV) | 2.04% | The coefficient of variation for measurements across different analytical runs. |
| Mean Recovery (Low Conc.) | 108.9% (±2.1) | The accuracy of the method, measured by spiking a known low concentration of GSH into a sample matrix. |
| Mean Recovery (Medium Conc.) | 100.8% (±8.3) | The accuracy of the method, measured by spiking a known medium concentration of GSH into a sample matrix. |
| Mean Recovery (High Conc.) | 99.9% (±7.1) | The accuracy of the method, measured by spiking a known high concentration of GSH into a sample matrix. |
Data adapted from a study on HCT116 cells.[4]
Table 2: Example Time-Course Data of ¹³C-GSH Isotopologue Distribution
This table illustrates how the relative abundance of different GSH isotopologues might change over time after introducing a ¹³C-labeled glutathione tracer. M+n refers to the mass of the molecule with n ¹³C atoms.
| Time Point | M+0 (Unlabeled) | M+2 (¹³C₂) | M+3 (¹³C₃) | M+5 (¹³C₅) | Total Labeled (%) |
| 0 hr | 100% | 0% | 0% | 0% | 0% |
| 2 hr | 85% | 5% | 7% | 3% | 15% |
| 6 hr | 60% | 12% | 18% | 10% | 40% |
| 12 hr | 35% | 18% | 27% | 20% | 65% |
| 24 hr | 15% | 20% | 30% | 35% | 85% |
This is representative data. The specific isotopologues depend on the labeling pattern of the ¹³C-GSH used (e.g., ¹³C on glycine, cysteine, or glutamate moieties).
References
- 1. Buy L-Glutathione reduced-13C [smolecule.com]
- 2. Nano-Drug Design Based on the Physiological Properties of Glutathione [mdpi.com]
- 3. Altered NRF2 signalling in systemic redox imbalance: Insights from non-communicable diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification and 13C-Tracer analysis of total reduced glutathione by HPLC-QTOFMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Drug Metabolism: L-Glutathione Reduced-13C as a Powerful Tool for Reactive Metabolite Identification
Application Notes & Protocols for Researchers in Drug Development
The identification and characterization of reactive metabolites are critical steps in drug development to mitigate the risk of idiosyncratic adverse drug reactions. The use of stable isotope-labeled compounds, particularly L-Glutathione reduced-13C (¹³C-GSH), in conjunction with advanced mass spectrometry techniques, has emerged as a highly sensitive and specific method for trapping and identifying these transient, reactive species. This document provides detailed application notes and experimental protocols for leveraging ¹³C-GSH in drug metabolism studies.
Introduction to Reactive Metabolite Trapping with ¹³C-GSH
Drug metabolism, primarily occurring in the liver, is a biphasic process designed to convert lipophilic compounds into more water-soluble, excretable metabolites.[1] Phase I reactions, often mediated by cytochrome P450 enzymes, introduce or expose functional groups.[1] While this typically leads to detoxification, it can sometimes produce chemically reactive electrophilic intermediates. These reactive metabolites can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular damage and toxicity.
Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, is a key endogenous antioxidant and plays a crucial role in the detoxification of such reactive species through a process called conjugation.[2][3][4] This reaction, often catalyzed by Glutathione S-transferases (GSTs), results in the formation of a stable, excretable glutathione conjugate.[1][2]
The core principle behind using ¹³C-GSH is to introduce a stable isotope label that acts as a unique mass signature. When a drug is incubated with a mixture of unlabeled ("light") GSH and ¹³C-labeled ("heavy") GSH, any glutathione conjugates formed will appear as a characteristic doublet or "twin ions" in the mass spectrum, separated by the mass difference corresponding to the number of ¹³C atoms incorporated into the GSH molecule.[5] This distinct isotopic pattern allows for the unambiguous identification of GSH adducts, even at low concentrations, within a complex biological matrix.[5]
Advantages of Using ¹³C-GSH in Drug Metabolism Studies
The application of stable isotope-labeled glutathione offers several advantages over traditional methods for detecting reactive metabolites:
-
High Specificity: The unique isotopic signature of the ¹³C-GSH conjugate provides high confidence in identifying drug-GSH adducts, minimizing false positives.[5]
-
Increased Sensitivity: The ability to specifically look for the characteristic isotopic pattern allows for the detection of low-level reactive metabolites that might otherwise be missed.[5]
-
No Radioactivity: Unlike methods that use radiolabeled compounds, stable isotopes like ¹³C are non-radioactive, ensuring researcher safety and simplifying handling and disposal procedures.[6]
-
Compatibility with Advanced Mass Spectrometry: The technique is readily coupled with high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) for structural elucidation of the metabolite.[5]
-
Broad Applicability: This method can be applied to various in vitro systems, including liver microsomes, hepatocytes, and recombinant enzyme systems.
Experimental Design and Workflow
A typical workflow for a reactive metabolite trapping experiment using ¹³C-GSH involves several key stages.
Caption: General workflow for reactive metabolite trapping using ¹³C-GSH.
Detailed Protocols
The following protocols provide a starting point for conducting in vitro reactive metabolite trapping studies. Optimization may be required depending on the specific drug candidate and experimental system.
Protocol 1: In Vitro Incubation with Human Liver Microsomes
Objective: To screen for the formation of reactive metabolites of a drug candidate by trapping them with a mixture of GSH and ¹³C-GSH.
Materials:
-
Test drug
-
L-Glutathione reduced (GSH)
-
L-Glutathione reduced-¹³C₂ (or other appropriate ¹³C-labeled variant)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Methanol (MeOH)
-
Water, LC-MS grade
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of the test drug in a suitable solvent (e.g., DMSO, Methanol).
-
Prepare a 100 mM stock solution of the GSH/¹³C-GSH mixture by dissolving equimolar amounts of GSH and ¹³C-GSH in water.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, combine the following in order:
-
Phosphate buffer (to a final volume of 200 µL)
-
Human Liver Microsomes (final concentration of 1 mg/mL)
-
GSH/¹³C-GSH mixture (final concentration of 1 mM each)
-
Test drug (final concentration of 10 µM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for 60 minutes with gentle shaking.
-
Prepare a control incubation without the NADPH regenerating system to check for non-enzymatic conjugation.
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding 200 µL of ice-cold acetonitrile.
-
Vortex the sample and centrifuge at 14,000 rpm for 10 minutes to precipitate the proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) for LC-MS analysis.
-
Protocol 2: LC-MS/MS Analysis for the Detection of GSH Conjugates
Objective: To analyze the prepared samples for the presence of ¹³C-labeled and unlabeled GSH conjugates using LC-MS/MS.
Instrumentation:
-
High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass spectrometer capable of MS/MS, such as a triple quadrupole, ion trap, or high-resolution instrument (e.g., Q-TOF, Orbitrap).
LC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5-95% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Scan Mode:
-
Full Scan: To identify the [M+H]⁺ or [M-H]⁻ ions of the parent drug and potential metabolites.
-
Precursor Ion Scan or Neutral Loss Scan (on triple quadrupole instruments): To specifically screen for the characteristic fragmentation of GSH conjugates.
-
Data-Dependent Acquisition (on ion trap or HRMS instruments): To trigger MS/MS fragmentation of ions that exhibit the characteristic isotopic pattern.
-
-
Collision Energy: Optimize for the specific conjugate of interest.
Data Presentation and Interpretation
The key to identifying GSH conjugates is the presence of ion pairs in the mass spectrum with a specific mass difference. The following table summarizes the expected mass differences for common ¹³C-labeled GSH variants.
| Labeled Glutathione Variant | Number of ¹³C Atoms | Expected Mass Difference (Da) |
| L-Glutathione reduced-¹³C₂ (Glycine labeled) | 2 | 2.0067 |
| L-Glutathione reduced-¹³C₅ (Glutamate labeled) | 5 | 5.0168 |
| L-Glutathione reduced-¹³C₁₀ (Fully labeled) | 10 | 10.0335 |
Note: The exact mass difference may vary slightly based on the specific isotopic purity of the labeled standard.
Example Data Analysis:
-
Acquire full scan mass spectra of the incubated samples.
-
Search for ion pairs with the expected mass difference corresponding to the ¹³C-GSH used.
-
Confirm the presence of the parent drug and its potential metabolites.
-
Perform MS/MS analysis on the candidate ion pairs to confirm the presence of characteristic GSH fragment ions (e.g., loss of pyroglutamate).
-
The fragmentation pattern can help to elucidate the structure of the metabolite and the site of GSH conjugation.
Signaling Pathways and Logical Relationships
The formation of reactive metabolites and their subsequent conjugation with GSH is an integral part of xenobiotic metabolism.
Caption: The role of GSH conjugation in the detoxification of reactive metabolites.
Conclusion
The use of L-Glutathione reduced-¹³C is a robust and reliable method for the detection and characterization of reactive drug metabolites. By providing a distinct isotopic signature, this technique, when paired with modern mass spectrometry, allows for the confident identification of GSH adducts, aiding in the de-risking of drug candidates during early development. The protocols and information provided herein serve as a comprehensive guide for researchers and scientists in the field of drug metabolism and toxicology.
References
- 1. Drug metabolism - Wikipedia [en.wikipedia.org]
- 2. Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. mdpi.com [mdpi.com]
- 5. Application of stable isotope labeled glutathione and rapid scanning mass spectrometers in detecting and characterizing reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. metsol.com [metsol.com]
Application Notes and Protocols for Flux Analysis using L-Glutathione reduced-¹³C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting metabolic flux analysis (MFA) experiments using ¹³C-labeled L-Glutathione (reduced form, GSH). This powerful technique allows for the quantitative analysis of glutathione synthesis, consumption, and redox cycling, providing critical insights into cellular redox homeostasis, drug metabolism, and disease pathophysiology.
Introduction to Glutathione Flux Analysis
L-Glutathione is a tripeptide (γ-glutamyl-cysteinyl-glycine) that serves as a major cellular antioxidant, detoxifying reactive oxygen species (ROS) and electrophilic compounds. It plays a pivotal role in maintaining cellular redox balance through the glutathione-ascorbate cycle and direct enzymatic reactions catalyzed by glutathione peroxidases and glutathione S-transferases. Dysregulation of glutathione metabolism is implicated in numerous diseases, including cancer, neurodegenerative disorders, and drug-induced toxicity.
¹³C Metabolic Flux Analysis (¹³C-MFA) is a technique that utilizes stable isotope-labeled substrates to trace the flow of atoms through metabolic pathways.[1] By introducing ¹³C-GSH into a biological system and monitoring the isotopic enrichment in downstream metabolites, researchers can quantify the rates (fluxes) of reactions involved in glutathione metabolism. This provides a dynamic view of cellular redox control and detoxification pathways that cannot be obtained from static metabolite measurements alone.
Key Applications in Research and Drug Development
-
Elucidating Drug Metabolism and Toxicity: Many xenobiotics are detoxified through conjugation with GSH, a reaction often catalyzed by glutathione S-transferases (GSTs). ¹³C-MFA can quantify the flux of GSH towards drug conjugation, providing insights into a compound's detoxification pathway and potential for depleting cellular antioxidant capacity.
-
Investigating Disease Mechanisms: Altered glutathione metabolism is a hallmark of many diseases. Flux analysis can pinpoint specific enzymatic steps or pathways that are dysregulated, offering potential therapeutic targets. For example, in cancer, increased GSH biosynthesis and flux are often associated with therapeutic resistance.
-
Evaluating Antioxidant Therapies: ¹³C-MFA can be used to assess the efficacy of therapeutic interventions aimed at modulating glutathione metabolism. By measuring changes in GSH synthesis, redox cycling, and consumption in response to a drug candidate, researchers can evaluate its mechanism of action and potential for restoring redox homeostasis.
Experimental Design and Workflow
A typical ¹³C-GSH flux analysis experiment involves several key steps, from initial experimental design to final data analysis.
Experimental Workflow
Caption: A generalized workflow for a ¹³C-Glutathione metabolic flux analysis experiment.
Detailed Experimental Protocols
Protocol 1: Quantification of Glutathione Redox Cycling using ¹³C-GSH
This protocol describes the use of uniformly labeled L-Glutathione ([U-¹³C]-GSH) to measure the flux through the glutathione redox cycle.
Materials:
-
Cell culture medium (appropriate for the cell line)
-
[U-¹³C]-L-Glutathione reduced (Cambridge Isotope Laboratories, Inc. or equivalent)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (LC-MS grade), pre-chilled to -80°C
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal standards (e.g., ¹³C,¹⁵N-labeled amino acids)
-
Cell scraper
-
Microcentrifuge tubes
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Seeding and Growth: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to reach the desired confluency (typically 70-80%).
-
Tracer Introduction: Remove the existing culture medium and replace it with fresh medium containing a known concentration of [U-¹³C]-GSH. The concentration should be optimized for the specific cell line and experimental question but is typically in the range of 100-500 µM.
-
Time-Course Incubation: Incubate the cells with the ¹³C-GSH-containing medium for various time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the dynamic labeling of the glutathione pool.
-
Metabolism Quenching and Metabolite Extraction:
-
At each time point, rapidly wash the cells twice with ice-cold PBS to remove extracellular ¹³C-GSH.
-
Immediately add 1 mL of pre-chilled 80% methanol (-80°C) to each well to quench metabolic activity and extract intracellular metabolites.
-
Scrape the cells in the methanol solution and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tubes vigorously and incubate at -20°C for at least 1 hour to precipitate proteins.
-
Centrifuge at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new microcentrifuge tube.
-
-
Sample Preparation for LC-MS/MS:
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extracts in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).
-
Add internal standards to the reconstituted samples for normalization.
-
Centrifuge the samples again to pellet any remaining debris before transferring to autosampler vials.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a high-resolution LC-MS/MS system.
-
Use a suitable chromatography column for polar metabolite separation, such as a HILIC or reversed-phase C18 column with an ion-pairing agent.
-
Develop a multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) method to specifically detect and quantify the different isotopologues of GSH and its oxidized form, glutathione disulfide (GSSG).
-
-
Data Analysis:
-
Integrate the peak areas for each isotopologue of GSH and GSSG at each time point.
-
Correct for the natural abundance of ¹³C.
-
Calculate the fractional enrichment of ¹³C in the GSH and GSSG pools over time.
-
Use metabolic modeling software (e.g., INCA, Metran) to fit the isotopic labeling data to a metabolic model of the glutathione redox cycle and estimate the flux rates.
-
Signaling Pathways
Glutathione Metabolism and the Nrf2 Signaling Pathway
The synthesis and recycling of glutathione are tightly regulated by the Keap1-Nrf2 signaling pathway, a key cellular defense mechanism against oxidative stress.[2][3][4] Under basal conditions, the transcription factor Nrf2 is targeted for degradation by the Keap1 protein.[5] Upon exposure to oxidative or electrophilic stress, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2.[6] In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of target genes, upregulating the expression of enzymes involved in glutathione synthesis (GCLC, GCLM, GSS) and recycling (GSR).[2][5]
Caption: The Keap1-Nrf2 signaling pathway in the regulation of glutathione metabolism.
Glutathione Redox Cycle and its Link to the Pentose Phosphate Pathway
The glutathione redox cycle is crucial for detoxifying reactive oxygen species. Glutathione peroxidase (GPx) catalyzes the reduction of hydrogen peroxide (H₂O₂) to water, during which reduced glutathione (GSH) is oxidized to glutathione disulfide (GSSG).[7] Glutathione reductase (GR) then regenerates GSH from GSSG in an NADPH-dependent reaction.[8] The primary source of NADPH for this reaction is the pentose phosphate pathway (PPP), which branches from glycolysis.[8] This coupling ensures a continuous supply of reducing power to maintain a high GSH/GSSG ratio, which is essential for cellular antioxidant defense.[9]
References
- 1. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nrf2-regulated glutathione recycling independent of biosynthesis is critical for cell survival during oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activation of Nrf2-Regulated Glutathione Pathway Genes by Ischemic Preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. google.com [google.com]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
Application Notes & Protocols for Measuring L-Glutathione reduced-13C Enrichment
Audience: Researchers, scientists, and drug development professionals.
Introduction: L-Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells and plays a critical role in antioxidant defense, detoxification, and cellular signaling. The ratio of its reduced (GSH) to oxidized (GSSG) form is a key indicator of cellular oxidative stress[1]. Stable isotope tracing, using precursors like 13C-labeled glucose or glutamine, is a powerful technique to investigate the dynamics of de novo glutathione synthesis. This document provides detailed protocols for measuring the 13C-enrichment in reduced L-Glutathione using mass spectrometry and nuclear magnetic resonance spectroscopy, enabling researchers to quantify the rate of its synthesis and explore its metabolic pathways.
Overview of Analytical Techniques
The primary methods for quantifying 13C-enrichment in glutathione are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying GSH and its various isotopologues (molecules of GSH containing different numbers of 13C atoms)[1]. It is well-suited for tracer analysis in complex biological samples[2]. The use of Multiple Reaction Monitoring (MRM) allows for precise detection of specific precursor-product ion transitions for each isotopologue.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, allowing for the determination of 13C-isotopic enrichment at specific carbon positions within the glutathione molecule[3]. This technique can be non-invasive and is invaluable for distinguishing between positional isotopomers[3][4][5].
General Experimental Workflow
The overall process for a 13C-labeling experiment to measure GSH synthesis involves several key stages, from cell culture to data analysis. The workflow ensures that the metabolic state of the cells is preserved and that the analyte of interest is accurately measured.
Caption: General workflow for 13C-GSH enrichment analysis.
De Novo Glutathione Synthesis Pathway
Glutathione is synthesized in two ATP-dependent steps. First, glutamate and cysteine are combined by glutamate-cysteine ligase (GCL). Second, glycine is added to γ-glutamylcysteine by glutathione synthetase (GSS). Tracing 13C from glucose or glutamine allows for the measurement of flux through this pathway. For instance, 13C from glucose can enter the TCA cycle, labeling glutamate, or be incorporated into serine and subsequently glycine[6][7][8].
Caption: De novo synthesis pathway of 13C-labeled glutathione.
Detailed Experimental Protocols
Protocol 1: LC-MS/MS Method for Total 13C-GSH Enrichment
This protocol is adapted from methodologies designed for the sensitive quantification and 13C-tracer analysis of total glutathione[2]. It uses dithiothreitol (DTT) to reduce all GSSG to GSH, allowing for measurement of the total pool's isotopic enrichment.
A. Materials
-
Reagents: Dithiothreitol (DTT), Perchloric Acid (PCA), N-ethylmaleimide (NEM), LC-MS grade water, acetonitrile, and formic acid.
-
Internal Standards: Commercially available 13C,15N-labeled GSH and GSSG for absolute quantification[9].
-
Equipment: UPLC system coupled to a triple-quadrupole or QTOF mass spectrometer, centrifuge, sonicator.
B. Sample Preparation
-
Cell Culture: Culture cells (e.g., HCT116) in a medium containing the desired 13C-labeled tracer (e.g., U-13C-glucose or U-13C-glutamine) for a specified duration[1][2].
-
Harvesting: Aspirate the medium and wash cells with ice-cold phosphate-buffered saline (PBS).
-
Quenching & Lysis: Immediately add 500 µL of ice-cold 80:20 methanol/water solution to quench metabolic activity. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Extraction: Sonicate the lysate briefly on ice and centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C. Collect the supernatant containing the metabolites.
-
Reduction (for total GSH): To a 50 µL aliquot of the extract, add DTT to a final concentration of 10 mM. Incubate for 15 minutes at room temperature to reduce GSSG to GSH[1][2].
-
Derivatization (Optional but Recommended): To stabilize the thiol group of GSH, add N-ethylmaleimide (NEM) to a final concentration of 25 mM. NEM reacts with the free sulfhydryl group, forming a stable GS-NEM adduct[1][9].
C. UPLC-MS/MS Analysis
-
Column: UPLC HSS T3 1.8 µm (2.1 × 100 mm) or equivalent[9].
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 400 µL/min[9].
-
Gradient: A typical gradient starts with high aqueous phase, ramping up the organic phase to elute the analytes[9].
-
Mass Spectrometer: Operate in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM)[9]. A wide Q1 window (e.g., 20 Da) can be used to capture all isotopic labeling states of GSH simultaneously[2].
D. Data Analysis
-
Integrate the peak areas for each isotopologue of GSH (or its derivative).
-
Calculate the Mass Isotopologue Distribution (MID) by expressing the area of each isotopologue as a fraction of the total area for all isotopologues.
-
Correct the raw MID data for the natural abundance of 13C to determine the true isotopic enrichment from the tracer.
Protocol 2: NMR Spectroscopy for Positional 13C-GSH Enrichment
This protocol is based on methods developed for measuring the isotopic enrichment of glutathione in cell extracts, particularly when the specific position of the label is of interest[3].
A. Materials
-
Reagents: Perchloric acid (PCA), monobromobimane (mBBr), Deuterium oxide (D2O) for NMR.
-
Equipment: High-field NMR spectrometer (e.g., 700 MHz) with a cryoprobe, solid-phase extraction (SPE) cartridges, lyophilizer[10].
B. Sample Preparation
-
Cell Culture: Culture cells in a medium containing a positionally-labeled tracer, such as [3,3'-13C2]cystine[3].
-
Derivatization: Treat the cells with monobromobimane (mBBr) prior to harvesting. mBBr forms a stable and fluorescent adduct with GSH (glutathione-bimane)[3].
-
Harvesting & Extraction: Harvest the cells and extract metabolites using ice-cold perchloric acid[3].
-
Purification: Partially purify the glutathione-bimane adduct from the cell extract using solid-phase extraction (SPE) to concentrate the sample and remove interfering substances[3].
-
NMR Sample Preparation: Lyophilize the purified fraction and reconstitute it in D2O for NMR analysis.
C. NMR Analysis
-
Spectrometer: Acquire 1H or 13C NMR spectra on a high-field spectrometer.
-
Experiment: For 13C enrichment, a 1D 13C spectrum with continuous proton decoupling (e.g., WALTZ-16) is typically used[5].
-
Parameters: Use a 30° tip angle and a short relaxation delay (e.g., 1 ms) to increase acquisition speed[5].
-
Referencing: Calibrate spectra to a known internal or external standard.
D. Data Analysis
-
Identify the resonance peaks corresponding to the specific carbon atoms of interest in the glutathione molecule.
-
Determine the isotopic enrichment by comparing the integral of the satellite peaks (arising from 13C-13C or 13C-1H coupling in the labeled molecule) to the integral of the central peak from the unlabeled (12C) molecule[3][5].
Quantitative Data Summary
The performance of analytical methods is critical for reliable results. The following tables summarize typical validation parameters for LC-MS/MS-based glutathione analysis.
Table 1: LC-MS/MS Method Performance Characteristics
| Parameter | Reduced GSH | Oxidized GSSG | Reference |
|---|---|---|---|
| Linear Range (µM) | 0.01 - 50 | 0.01 - 50 | [11] |
| 0.78 - 100 | - | [2] | |
| LLOQ (µM) | 0.5 | 0.0625 | [11] |
| 0.78 | - | [2] | |
| LOD (µM) | - | - | |
| 0.01 | - | [2] | |
| Intra-day Precision (CV%) | < 10% | < 10% | [11] |
| 2.49% | - | [2] | |
| Inter-day Precision (CV%) | < 10% | < 10% | [11] |
| 2.04% | - | [2] | |
| Accuracy (Bias %) | -2.1 to 7.9% | -2.1 to 7.9% | [11] |
| Recovery (%) | 99.9 - 108.9% | - |[2] |
Table 2: Example MRM Transitions for GS-NEM and GSSG Isotopologues This table provides example mass-to-charge (m/z) transitions for detecting unlabeled and labeled glutathione species derivatized with NEM, which is a common strategy to enhance stability and chromatographic retention[9].
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Note |
| GS-NEM | 433.3 | 304.4 | Unlabeled GSH derivative |
| GS-NEM-13C2,15N | 436.3 | 307.3 | Labeled internal standard |
| GSSG | 613.2 | 355.2 | Unlabeled oxidized glutathione |
| GSSG-13C4,15N2 | 619.1 | 361.1 | Labeled internal standard |
| Data derived from a protocol for measuring GSH and GSSG in cultured cells[9]. The specific m/z values for 13C-enriched GSH from metabolic labeling will vary based on the number of incorporated 13C atoms. |
References
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. Quantification and 13C-Tracer analysis of total reduced glutathione by HPLC-QTOFMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 13C-Isotopic enrichment of glutathione in cell extracts determined by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 13C NMR spectroscopic measurement of glutathione synthesis and antioxidant metabolism in the intact ocular lens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Reconstruction of Glutathione Metabolism in the Neuronal Model of Rotenone-Induced Neurodegeneration Using Mass Isotopologue Analysis with Hydrophilic Interaction Liquid Chromatography-Zeno High-Resolution Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An UPLC-MS/MS Assay to Measure Glutathione as Marker for Oxidative Stress in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
Application of L-Glutathione Reduced-13C in Oxidative Stress Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells and a cornerstone of the cellular antioxidant defense system. It plays a pivotal role in detoxifying reactive oxygen species (ROS), maintaining the cellular redox balance, and participating in various metabolic and cell signaling pathways. Oxidative stress, characterized by an imbalance between the production of ROS and the cell's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases.
The use of stable isotope-labeled L-Glutathione, specifically L-Glutathione reduced-13C (¹³C-GSH), offers a powerful tool for elucidating the dynamics of glutathione metabolism and its response to oxidative stress. By tracing the metabolic fate of ¹³C-GSH, researchers can gain quantitative insights into its synthesis, transport, and degradation, providing a deeper understanding of cellular redox homeostasis and the mechanisms of action of novel therapeutics targeting oxidative stress.
Applications in Oxidative Stress Research
The application of L-Glutathione reduced-¹³C serves as a sophisticated method to investigate the intricate dynamics of glutathione metabolism under conditions of oxidative stress. This stable isotope-labeled tracer allows for the precise tracking and quantification of GSH synthesis, transport, and utilization within biological systems.
One of the primary applications is in Metabolic Flux Analysis (MFA) . By introducing ¹³C-labeled precursors of glutathione, such as ¹³C-glucose or ¹³C-glutamine, into cell cultures or in vivo models, researchers can trace the incorporation of the ¹³C label into the newly synthesized GSH pool. This enables the calculation of the de novo synthesis rate of glutathione, providing a dynamic measure of the cell's capacity to respond to oxidative insults.
Furthermore, the direct administration of ¹³C-GSH allows for the investigation of its cellular uptake, transport, and degradation . This is crucial for understanding how cells acquire exogenous glutathione and maintain their intracellular GSH levels, particularly in tissues with limited synthesis capacity. Tracking the appearance of ¹³C-labeled catabolites provides insights into the activity of enzymes involved in GSH breakdown.
In the field of Redox Proteomics , ¹³C-GSH can be employed to identify and quantify proteins that undergo S-glutathionylation, a reversible post-translational modification that protects protein thiols from irreversible oxidation and modulates protein function. Under oxidative stress, the formation of mixed disulfides between GSH and protein cysteine residues increases. By using ¹³C-GSH, glutathionylated proteins can be distinguished from the existing protein pool by mass spectrometry, facilitating the discovery of novel redox-regulated proteins and signaling pathways.[1][2]
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing ¹³C-labeled precursors to investigate glutathione metabolism.
Table 1: LC-MS/MS Method Performance for Total Glutathione Quantification [3]
| Parameter | Value |
| Limit of Detection (LOD) | 0.01 µM |
| Lower Limit of Quantification (LLOQ) | 0.78 µM |
| Linear Range | Up to 100 µM (R² = 0.9997) |
| Intra-run Coefficient of Variation | 2.49% |
| Inter-run Coefficient of Variation | 2.04% |
| Mean Recovery (Low Concentration) | 108.9% (±2.1%) |
| Mean Recovery (Medium Concentration) | 100.8% (±8.3%) |
| Mean Recovery (High Concentration) | 99.9% (±7.1%) |
Table 2: Isotopic Enrichment of Glutathione and Precursors in HCT116 Cells [3]
| Labeled Precursor | Metabolite | Isotopic Labeling State | Relative Quantification |
| ¹³C-Glucose | Glutathione (GSH) | All isotopic states | Detected and relatively quantified |
| ¹³C-Glutamine | Glutathione (GSH) | All isotopic states | Detected and relatively quantified |
Table 3: In Vivo Glutathione Synthesis Rates in Human Liver
| Isotope Tracer | Parameter | Value |
| [2-¹³C]-glycine | Rate of hepatic ¹³C-GSH synthesis | 0.32 ± 0.18 mmole/kg/hour |
Experimental Protocols
Protocol 1: Determination of De Novo Glutathione Synthesis Rate using ¹³C-Labeled Precursors
This protocol describes the use of ¹³C-labeled glucose or glutamine to measure the rate of new glutathione synthesis in cultured cells under normal and oxidative stress conditions.
1. Cell Culture and Labeling: a. Culture cells of interest (e.g., HCT116) to 80% confluency in standard growth medium. b. To initiate the labeling experiment, replace the standard medium with a medium containing a ¹³C-labeled precursor, such as [U-¹³C]-glucose or [U-¹³C]-glutamine. c. For oxidative stress conditions, treat a subset of cells with an inducing agent (e.g., hydrogen peroxide, rotenone) at a predetermined concentration and duration. d. Incubate the cells for a specific time course (e.g., 0, 2, 4, 8, 12, 24 hours) to allow for the incorporation of the ¹³C label into the glutathione pool.
2. Sample Preparation: a. At each time point, wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells using a suitable extraction buffer (e.g., 80% methanol) and scrape the cells. c. Centrifuge the cell lysates at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris. d. Collect the supernatant containing the metabolites. e. To measure total glutathione, reduce any oxidized glutathione (GSSG) back to GSH by adding a reducing agent like dithiothreitol (DTT).[3]
3. LC-MS/MS Analysis: a. Analyze the cell extracts using a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system.[3] b. Use a suitable chromatography column (e.g., a HILIC column) to separate glutathione from other metabolites. c. Set the mass spectrometer to monitor the transition of the parent ion of both unlabeled (¹²C) and ¹³C-labeled glutathione to their respective daughter ions. d. The different isotopologues of glutathione (M+1, M+2, etc.) will be detected, reflecting the incorporation of one or more ¹³C atoms.
4. Data Analysis: a. Quantify the peak areas of the different glutathione isotopologues at each time point. b. Calculate the isotopic enrichment of glutathione as the percentage of the labeled form relative to the total glutathione pool. c. The rate of de novo synthesis can be determined from the rate of increase in isotopic enrichment over time.
Protocol 2: Tracing the Metabolic Fate of Exogenous L-Glutathione reduced-¹³C
This protocol outlines a general procedure to study the uptake, transport, and breakdown of directly administered ¹³C-GSH in cultured cells.
1. Cell Culture and Treatment: a. Grow cells to a desired confluency in standard culture medium. b. Prepare a stock solution of L-Glutathione reduced-¹³C in a suitable solvent (e.g., sterile water or PBS). c. Replace the culture medium with a fresh medium containing a known concentration of ¹³C-GSH (e.g., 100 µM). d. For oxidative stress studies, co-treat cells with an oxidative agent. e. Incubate the cells for various time points (e.g., 0, 15, 30, 60, 120 minutes).
2. Sample Collection and Preparation: a. At each time point, collect both the cell culture medium and the cells. b. Wash the cells thoroughly with ice-cold PBS to remove any extracellular ¹³C-GSH. c. Lyse the cells as described in Protocol 1. d. Prepare the collected medium for analysis by removing any cellular debris through centrifugation.
3. LC-MS/MS Analysis: a. Analyze both the cell lysates and the culture medium samples by LC-MS/MS. b. In addition to monitoring for intact ¹³C-GSH, set the mass spectrometer to detect potential ¹³C-labeled metabolites, such as ¹³C-cysteine, ¹³C-glutamate, ¹³C-glycine, and the oxidized form, ¹³C-GSSG.
4. Data Analysis: a. Quantify the intracellular and extracellular concentrations of ¹³C-GSH and its labeled metabolites at each time point. b. The rate of uptake can be calculated from the increase in intracellular ¹³C-GSH over time. c. The appearance of ¹³C-labeled amino acids in the cell lysate and medium will provide information on the rate and location of ¹³C-GSH breakdown.
Visualizations
Caption: De novo synthesis of ¹³C-GSH from labeled precursors.
Caption: Experimental workflow for tracing exogenous ¹³C-GSH.
Caption: Glutathione's role in the cellular response to oxidative stress.
References
Application Notes and Protocols for Tracing L-Glutathione Reduced-13C Labeling in Downstream Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and implementing stable isotope tracer studies using 13C-labeled L-Glutathione (GSH). The protocols outlined below detail the experimental workflow, from cell culture and sample preparation to mass spectrometry analysis and data interpretation, enabling researchers to track the metabolic fate of glutathione and its contribution to downstream pathways.
Introduction
L-Glutathione is a critical tripeptide antioxidant, playing a central role in cellular defense against oxidative stress, detoxification of xenobiotics, and maintenance of redox homeostasis.[1] Stable isotope tracing using 13C-labeled glutathione provides a powerful tool to investigate its biosynthesis, regeneration, and utilization in various metabolic pathways. By tracking the incorporation of 13C atoms into downstream metabolites, researchers can gain quantitative insights into the dynamics of glutathione metabolism under different physiological and pathological conditions.
The primary downstream metabolite of reduced glutathione in its antioxidant role is its oxidized form, glutathione disulfide (GSSG). Furthermore, glutathione is consumed during the detoxification of electrophilic compounds, forming glutathione S-conjugates that are further metabolized through the mercapturate pathway to N-acetylcysteine S-conjugates.[2] This document provides the necessary protocols to trace the 13C label from L-Glutathione into these key downstream products.
Data Presentation
Table 1: Illustrative Mass Isotopologue Distribution (MID) in Glutathione and Downstream Metabolites after 13C-L-Glutathione Labeling
The following table presents a representative example of the expected mass isotopologue distribution (MID) for glutathione, glutathione disulfide, and a glutathione S-conjugate following the administration of uniformly 13C-labeled L-Glutathione (U-13C-GSH). The data is hypothetical and serves to illustrate the expected labeling patterns. Actual results will vary depending on experimental conditions.
| Metabolite | Isotopologue | Formula | Mass Shift (m/z) | Relative Abundance (%) |
| L-Glutathione (GSH) | M+0 | C10H17N3O6S | 0 | 10.5 |
| M+10 | 13C10H17N3O6S | +10 | 89.5 | |
| Glutathione Disulfide (GSSG) | M+0 | C20H32N6O12S2 | 0 | 5.2 |
| M+10 | 13C10C10H32N6O12S2 | +10 | 40.1 | |
| M+20 | 13C20H32N6O12S2 | +20 | 54.7 | |
| Glutathione S-Conjugate (GS-X) | M+0 | C10H17N3O6S-X | 0 | 15.8 |
| M+10 | 13C10H17N3O6S-X | +10 | 84.2 |
Note: The relative abundances are for illustrative purposes. M+0 represents the unlabeled metabolite, while M+10 and M+20 represent the incorporation of one or two 13C-labeled glutathione molecules, respectively. "X" represents a xenobiotic or other electrophilic compound.
Experimental Protocols
Protocol 1: 13C-L-Glutathione Tracing in Cell Culture
This protocol outlines the steps for labeling cultured cells with 13C-L-Glutathione and preparing cell extracts for mass spectrometry analysis.
Materials:
-
Cell culture medium (appropriate for the cell line)
-
Dialyzed fetal bovine serum (dFBS)
-
13C-L-Glutathione (uniformly labeled, e.g., U-13C-GSH)
-
Phosphate-buffered saline (PBS), ice-cold
-
N-ethylmaleimide (NEM)
-
Methanol, ice-cold
-
Water, LC-MS grade
-
Cell scraper
-
Centrifuge
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates and grow to the desired confluency (typically 70-80%).
-
Labeling Medium Preparation: Prepare the labeling medium by supplementing the base medium with dFBS and the desired concentration of U-13C-GSH. The concentration of U-13C-GSH should be optimized for the specific cell line and experimental goals.
-
Labeling: Remove the growth medium, wash the cells once with PBS, and then add the pre-warmed labeling medium. Incubate the cells for a time course determined by the specific metabolic questions being addressed (e.g., 0, 1, 4, 8, 24 hours).
-
Metabolite Quenching and Extraction:
-
To quench metabolic activity and stabilize thiols, rapidly wash the cells with ice-cold PBS containing N-ethylmaleimide (NEM).
-
Immediately add ice-cold 80% methanol.
-
Scrape the cells and collect the cell suspension in a microcentrifuge tube.
-
Vortex the suspension vigorously and centrifuge at high speed to pellet the protein.
-
-
Sample Preparation for Analysis:
-
Transfer the supernatant (containing the metabolites) to a new tube.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol in water).
-
Protocol 2: LC-MS/MS Analysis of 13C-Labeled Glutathione and Metabolites
This protocol provides a general framework for the analysis of 13C-labeled glutathione and its downstream metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer like a QTOF or Orbitrap)
LC Conditions (Example):
-
Column: A reversed-phase C18 column suitable for polar analytes.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from 0% to 50% B over 10 minutes, followed by a wash and re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
MS/MS Conditions (Example for a Triple Quadrupole):
-
Ionization Mode: Positive or negative electrospray ionization (ESI), depending on the analytes of interest.
-
Multiple Reaction Monitoring (MRM):
-
GSH (unlabeled): Precursor ion m/z 308 -> Product ion m/z 179
-
U-13C-GSH: Precursor ion m/z 318 -> Product ion m/z 189
-
GSSG (unlabeled): Precursor ion m/z 613 -> Product ion m/z 308
-
GSSG (fully labeled): Precursor ion m/z 633 -> Product ion m/z 318
-
MRM transitions for specific glutathione S-conjugates will need to be determined based on the xenobiotic used.
-
-
Data Analysis: The peak areas for each isotopologue are integrated, and the mass isotopologue distribution is calculated after correction for the natural abundance of 13C.
Visualizations
Glutathione Metabolism and Labeling Flow
The following diagram illustrates the central pathways of glutathione metabolism, including its synthesis, regeneration (the glutathione reductase cycle), and its role in the detoxification of xenobiotics via the mercapturate pathway. The flow of the 13C label from L-Glutathione is indicated.
Caption: Glutathione metabolism showing synthesis, the redox cycle, and the mercapturate pathway.
Experimental Workflow for 13C-L-Glutathione Tracing
The following diagram outlines the logical flow of a typical stable isotope tracing experiment using 13C-L-Glutathione.
Caption: Workflow for 13C-L-Glutathione stable isotope tracing experiments.
References
In vivo Delivery of L-Glutathione Reduced-¹³C: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Glutathione, reduced (GSH), is a critical intracellular antioxidant, playing a key role in the detoxification of xenobiotics, quenching of reactive oxygen species (ROS), and maintenance of cellular redox homeostasis. The use of isotopically labeled L-Glutathione reduced-¹³C (¹³C-GSH) in preclinical research allows for precise tracing and quantification of its absorption, distribution, metabolism, and excretion (ADME) without the confounding influence of endogenous GSH pools. These application notes provide detailed protocols for the in vivo delivery of ¹³C-GSH via oral and intravenous routes, methods for sample analysis, and an overview of a key signaling pathway influenced by GSH levels.
Data Presentation: Comparative Bioavailability and Tissue Distribution
The following tables summarize quantitative data from studies investigating the bioavailability and tissue distribution of glutathione following oral and intravenous administration. While direct comparative studies using ¹³C-GSH are limited, these data from non-labeled and liposomal GSH studies provide valuable insights for experimental design.
Table 1: Pharmacokinetic Parameters of Different Glutathione Formulations in Rodents
| Formulation | Administration Route | Animal Model | Dose | Bioavailability (%) | Tmax (hours) | Cmax (µM) |
| Free GSH | Oral | Mice | 100 mg/kg | Low (variable) | 0.5 - 1 | ~75[1] |
| Liposomal GSH | Oral | Rats | High Dose | ~1.11-fold higher than free GSH[2][3] | 2 - 4 | Not Specified |
| Free GSH | Intravenous | Rats | 50 µmol/kg | 100% | Immediate | Not Specified |
Table 2: Tissue Distribution of Glutathione in Mice 1 Hour After Oral Administration (100 mg/kg)
| Tissue | GSH Concentration Increase in BSO-treated mice* |
| Kidney | Significant Increase[1] |
| Heart | Significant Increase[1] |
| Lung | Significant Increase[1] |
| Brain | Significant Increase[1] |
| Small Intestine | Significant Increase[1] |
| Skin | Significant Increase[1] |
| Liver | No Significant Increase[1] |
*Mice were pretreated with L-buthionine-S,R-sulfoximine (BSO) to deplete endogenous GSH levels, highlighting the impact of exogenous supplementation.[1]
Experimental Protocols
Protocol 1: Preparation of Liposomal L-Glutathione Reduced-¹³C for Oral Administration
This protocol describes a common method for encapsulating water-soluble ¹³C-GSH into liposomes for oral delivery.
Materials:
-
L-Glutathione reduced-¹³C (¹³C-GSH)
-
Soy phosphatidylcholine
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Lipid Film Formation: Dissolve soy phosphatidylcholine and cholesterol in a 2:1 molar ratio in a minimal amount of chloroform/methanol (2:1, v/v) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvents using a rotary evaporator under vacuum at 40°C until a thin, uniform lipid film is formed on the flask wall.
-
Hydration: Hydrate the lipid film with a solution of ¹³C-GSH in PBS. The concentration of ¹³C-GSH should be determined based on the desired final concentration and encapsulation efficiency. Vortex the flask for 10 minutes to form multilamellar vesicles (MLVs).
-
Sonication: To reduce the size of the liposomes, sonicate the MLV suspension using a probe sonicator on ice. Use short bursts of sonication (e.g., 30 seconds on, 30 seconds off) for a total of 5-10 minutes to prevent overheating.
-
Extrusion: For a more uniform size distribution, subject the liposome suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). Pass the suspension through the extruder 10-15 times.
-
Purification: Remove unencapsulated ¹³C-GSH by dialysis or size exclusion chromatography.
-
Characterization: Characterize the liposomes for size, polydispersity index (PDI), and encapsulation efficiency using techniques such as dynamic light scattering (DLS) and high-performance liquid chromatography (HPLC).
Protocol 2: Oral Gavage Administration of Liposomal ¹³C-GSH in Mice
Materials:
-
Liposomal ¹³C-GSH suspension
-
Mouse oral gavage needle (20-22 gauge, with a ball tip)
-
1 ml syringe
-
Animal scale
Procedure:
-
Animal Handling: Acclimatize the mice to handling for several days prior to the experiment.
-
Dosage Calculation: Weigh each mouse to determine the correct volume of the liposomal ¹³C-GSH suspension to administer. A typical volume for oral gavage in mice is 5-10 ml/kg body weight.
-
Restraint: Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head and straighten the esophagus.
-
Gavage Needle Insertion: Moisten the gavage needle with sterile water or saline. Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle as it is advanced. Do not force the needle.
-
Administration: Once the needle is in the stomach (a pre-measured length), slowly administer the liposomal ¹³C-GSH suspension.
-
Needle Removal: Gently withdraw the needle in a single, smooth motion.
-
Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.
Protocol 3: Intravenous Administration of ¹³C-GSH in Rats
Materials:
-
¹³C-GSH dissolved in sterile saline
-
Rat restrainer
-
Heat lamp or warming pad
-
27-30 gauge needle
-
1 ml syringe
-
70% ethanol
Procedure:
-
Preparation: Prepare the sterile ¹³C-GSH solution for injection.
-
Animal Restraint and Vein Dilation: Place the rat in a restrainer. To dilate the lateral tail veins, warm the tail using a heat lamp or a warming pad. Be careful not to overheat the tail.
-
Site Preparation: Gently wipe the tail with 70% ethanol to clean the injection site and improve vein visibility.
-
Injection: Insert the needle, bevel up, into one of the lateral tail veins. The needle should be inserted at a shallow angle, almost parallel to the vein. A successful insertion is often indicated by a small flash of blood in the hub of the needle.
-
Administration: Slowly inject the ¹³C-GSH solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw the needle and re-attempt at a more proximal site.
-
Post-Injection: After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Monitoring: Return the rat to its cage and monitor for any adverse reactions.
Protocol 4: Sample Collection and Preparation for ¹³C-GSH Analysis by LC-MS/MS
Materials:
-
Anticoagulant tubes (e.g., EDTA) for blood collection
-
Centrifuge
-
Protein precipitation solution (e.g., ice-cold methanol or acetonitrile with 1% formic acid)
-
Vortex mixer
-
Microcentrifuge tubes
-
Liquid nitrogen or dry ice for snap-freezing tissues
Procedure:
-
Blood Collection: At predetermined time points, collect blood from the animals into anticoagulant tubes.
-
Plasma Separation: Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Tissue Collection: Euthanize the animals at the final time point and immediately dissect the tissues of interest (e.g., liver, kidney, brain).
-
Tissue Homogenization: Snap-freeze the tissues in liquid nitrogen and store at -80°C until analysis. For analysis, weigh a portion of the frozen tissue and homogenize it in an ice-cold buffer (e.g., PBS).
-
Protein Precipitation (Plasma and Tissue Homogenate):
-
To a known volume of plasma or tissue homogenate, add 3 volumes of ice-cold protein precipitation solution.
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 20 minutes to allow for complete protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Supernatant Collection: Carefully collect the supernatant, which contains the ¹³C-GSH, and transfer it to a new microcentrifuge tube.
-
Sample Analysis: Analyze the supernatant using a validated LC-MS/MS method for the quantification of ¹³C-GSH.
Signaling Pathway and Experimental Workflow Visualization
The Keap1-Nrf2 Antioxidant Response Pathway
Glutathione plays a crucial role in the Keap1-Nrf2 signaling pathway, a primary regulator of cellular defense against oxidative stress. Under basal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome. In the presence of oxidative stress or electrophiles, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including those involved in glutathione synthesis and recycling. Increased levels of intracellular GSH can contribute to a reduced cellular environment, thereby influencing the activity of this pathway.
Caption: Keap1-Nrf2 signaling pathway.
Experimental Workflow for In Vivo ¹³C-GSH Delivery and Analysis
The following workflow diagram illustrates the key steps involved in conducting an in vivo study using ¹³C-GSH.
Caption: In vivo ¹³C-GSH experimental workflow.
References
Troubleshooting & Optimization
Technical Support Center: L-Glutathione Reduced-13C Tracer Experiments
Welcome to the technical support center for L-Glutathione reduced-13C tracer experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of error in this compound tracer experiments?
A1: The most common sources of error include:
-
Suboptimal Cell Culture and Labeling Conditions: Inadequate tracer concentration, insufficient labeling time, or cell stress can lead to low 13C enrichment in glutathione.
-
Sample Preparation Artifacts: Auto-oxidation of reduced glutathione (GSH) to glutathione disulfide (GSSG) during sample extraction and processing can lead to inaccurate measurements. The use of alkylating agents like N-ethylmaleimide (NEM) is crucial to prevent this.
-
Mass Spectrometry Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of 13C-labeled glutathione, leading to quantification errors.
-
Inaccurate Data Analysis: Failure to correct for the natural abundance of 13C isotopes can lead to an overestimation of enrichment.
Q2: How can I minimize the auto-oxidation of GSH during sample preparation?
A2: To minimize GSH auto-oxidation, it is critical to use a quenching and extraction solution containing an alkylating agent. N-ethylmaleimide (NEM) is commonly used to rapidly derivatize the sulfhydryl group of GSH, preventing its oxidation. The entire sample preparation process should be performed on ice or at 4°C to reduce enzymatic activity and chemical degradation.
Q3: What is the importance of correcting for natural isotope abundance in my data?
Troubleshooting Guides
Issue 1: Low or No 13C Enrichment in Glutathione
Symptoms:
-
Mass spectrometry data shows a very low percentage of 13C-labeled glutathione isotopologues (e.g., M+1, M+2, etc.).
-
No significant difference in the isotopic pattern of glutathione between labeled and unlabeled control samples.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Labeling Time | Increase the incubation time with the 13C-labeled precursor (e.g., 13C-glucose or 13C-glutamine). A time-course experiment is recommended to determine the optimal labeling duration for your specific cell type and experimental conditions. |
| Inadequate Tracer Concentration | Increase the concentration of the 13C-labeled tracer in the culture medium. Ensure the tracer is of high isotopic purity. |
| Slow Metabolic Flux | The metabolic pathway leading to glutathione synthesis may be slow in your experimental model. Consider stimulating the pathway if possible or increasing the labeling time. |
| Cell Viability Issues | High cell density, nutrient depletion, or toxicity from the tracer can affect cell health and metabolism. Ensure cells are in the exponential growth phase and that the tracer concentration is not toxic. Monitor cell viability throughout the experiment. |
| Incorrect Labeled Precursor | Ensure you are using the correct 13C-labeled precursor that is a known substrate for glutathione synthesis in your system (e.g., U-13C-glucose, U-13C-glutamine). |
Issue 2: High Variability in Quantitative Results
Symptoms:
-
Poor reproducibility between technical or biological replicates.
-
Large error bars in your final data.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inconsistent Sample Handling | Standardize all sample preparation steps, including cell counting, washing, quenching, and extraction volumes. Perform all steps on ice and minimize the time between sample collection and analysis. |
| Matrix Effects in LC-MS | Matrix effects can cause ion suppression or enhancement, leading to variability. The use of a stable isotope-labeled internal standard (e.g., 13C,15N-GSH) is the most effective way to correct for these effects.[2][3] If a labeled standard is not available, matrix-matched calibration curves or the standard addition method can be employed.[3] |
| Instrument Instability | Ensure the LC-MS system is properly calibrated and equilibrated before running your samples. Run quality control (QC) samples throughout the analytical batch to monitor instrument performance. |
| Incomplete Metabolite Extraction | Optimize your extraction protocol to ensure complete lysis of cells and solubilization of glutathione. Sonication or freeze-thaw cycles can improve extraction efficiency. |
Issue 3: Difficulty in Distinguishing and Quantifying GSH and GSSG
Symptoms:
-
Co-elution of GSH and GSSG in the liquid chromatography separation.
-
The high abundance of GSH saturates the detector, making it difficult to accurately quantify the much less abundant GSSG.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal Chromatography | Develop a robust chromatographic method that provides baseline separation of GSH and GSSG. Hydrophilic interaction liquid chromatography (HILIC) is often effective for separating these polar compounds. |
| Wide Dynamic Range Requirement | The concentration of GSH is often 100-1000 times higher than GSSG. To accurately measure both, you may need to use different analytical methods or a single method with a very wide dynamic range. One approach is to analyze GSSG separately with a more sensitive method or to use a dilution strategy for the GSH analysis. |
| In-source Fragmentation/Formation | GSSG can sometimes fragment to GSH in the mass spectrometer source, or GSH can form GSSG. Optimize the ion source parameters (e.g., temperature, voltages) to minimize these effects. |
Experimental Protocols
Protocol 1: 13C Labeling and Metabolite Extraction from Cultured Cells
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling.
-
Media Preparation: Prepare culture medium containing the desired concentration of the 13C-labeled tracer (e.g., U-13C-glucose or U-13C-glutamine).
-
Labeling: Remove the standard culture medium and replace it with the 13C-labeling medium. Incubate the cells for the desired period (e.g., 4, 8, 12, or 24 hours).
-
Quenching and Washing: To quench metabolic activity, quickly aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Metabolite Extraction:
-
Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) containing an alkylating agent like N-ethylmaleimide (NEM) to the cells.
-
Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
For improved extraction, consider a freeze-thaw cycle or sonication.
-
-
Protein Precipitation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet protein and cell debris.
-
Sample Collection: Transfer the supernatant containing the metabolites to a new tube for LC-MS analysis.
Protocol 2: LC-MS/MS Analysis of 13C-Labeled Glutathione
-
Chromatographic Separation:
-
Use a HILIC column for the separation of glutathione and related metabolites.
-
Employ a gradient elution with a mobile phase system such as acetonitrile and ammonium acetate in water.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) for targeted quantification of glutathione isotopologues.
-
-
Data Acquisition: Set up MRM transitions for both unlabeled and expected 13C-labeled glutathione species.
Table 1: Example MRM Transitions for 13C-Labeled Glutathione (from 13C5-Glutamine)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Unlabeled GSH (M+0) | 308.1 | 179.1 |
| 13C5-GSH (M+5) | 313.1 | 184.1 |
| Unlabeled GSSG (M+0) | 613.2 | 355.1 |
| 13C10-GSSG (M+10) | 623.2 | 360.1 |
Note: The exact m/z values may vary slightly depending on the instrument and adducts formed.
Quantitative Data
Table 2: Typical 13C Enrichment in Glutathione and Precursors
The following table provides example 13C enrichment data from a study using D-13C6-glucose as a tracer in healthy mid-brain neurons.[1]
| Metabolite | 13C Enrichment (%) |
| α-Ketoglutarate | 62 |
| Glutamate | 60 |
| Serine | 11 |
| Glycine | 7 |
| GSH | 21 |
| GSSG | 20 |
Data from a specific study and will vary based on cell type, tracer, and experimental conditions.[1]
Table 3: LC-MS/MS Method Performance Parameters
This table shows typical performance characteristics for a validated LC-MS/MS method for glutathione analysis.[4]
| Parameter | Value |
| Limit of Detection (LOD) | 0.01 µM |
| Lower Limit of Quantification (LLOQ) | 0.78 µM |
| Linearity (R²) | 0.9997 |
| Intra-run Coefficient of Variation | 2.49% |
| Inter-run Coefficient of Variation | 2.04% |
| Mean Recovery | 99.9% - 108.9% |
Visualizations
Glutathione Synthesis Pathway (γ-Glutamyl Cycle)
The synthesis of glutathione occurs through the γ-glutamyl cycle. This pathway involves the sequential addition of cysteine and glycine to glutamate.
Caption: De novo synthesis and regeneration of glutathione.
Experimental Workflow for 13C Tracer Analysis
This diagram outlines the key steps in a typical this compound tracer experiment.
Caption: Workflow for 13C-Glutathione tracer experiments.
Troubleshooting Logic Flow
This diagram provides a logical approach to troubleshooting common issues in 13C tracer experiments.
Caption: A logical guide for troubleshooting common issues.
References
Technical Support Center: Optimizing L-Glutathione reduced-13C for Cellular Studies
Welcome to the technical support center for optimizing L-Glutathione reduced-13C concentration in cell studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively design and execute their stable isotope labeling experiments.
Troubleshooting Guides
Issue 1: Low or No Incorporation of 13C from this compound
Q: My mass spectrometry data shows low enrichment of 13C in the intracellular glutathione pool after incubation with 13C-L-Glutathione. What are the possible causes and solutions?
A: Low incorporation of 13C-L-Glutathione can stem from several factors related to cellular uptake and metabolism, as well as the stability of the labeled compound.
Possible Causes and Troubleshooting Steps:
| Cause | Explanation | Troubleshooting Action |
| Inefficient Cellular Uptake | Most mammalian cells do not efficiently transport whole glutathione molecules across the cell membrane. Instead, extracellular glutathione is often broken down by the enzyme γ-glutamyl transpeptidase (GGT) into its constituent amino acids (glutamate, cysteine, and glycine), which are then transported into the cell and used for de novo synthesis of glutathione. If your cells have low GGT activity, direct uptake will be minimal. | 1. Assess GGT Activity: Check literature for typical GGT activity in your cell line. If low, consider alternative labeling strategies. 2. Use Precursors: A more effective strategy for labeling the intracellular glutathione pool is often to provide 13C-labeled precursors, such as 13C-glycine, 13C-glutamine (which converts to glutamate), or 13C-cysteine. |
| Suboptimal Concentration | The concentration of 13C-L-Glutathione in the medium may be too low to drive significant incorporation, especially if competing with unlabeled glutathione or its precursors in the medium. | Perform a Dose-Response Experiment: Test a range of 13C-L-Glutathione concentrations to find the optimal balance between labeling efficiency and cell viability. See the experimental protocol below. |
| Insufficient Incubation Time | The turnover of the intracellular glutathione pool can be slow, and significant labeling may require longer incubation times. | Conduct a Time-Course Experiment: Harvest cells at multiple time points (e.g., 6, 12, 24, 48 hours) to determine the optimal incubation period for achieving steady-state labeling. |
| Degradation of 13C-L-Glutathione | Reduced glutathione is susceptible to oxidation in cell culture media, which can affect its availability for uptake and metabolism. The stability can be influenced by media components. | 1. Prepare Fresh Media: Always use freshly prepared media supplemented with 13C-L-Glutathione for your experiments. 2. Minimize Light Exposure: Some media components that can affect glutathione stability are light-sensitive.[1] Protect your media from light. |
| High Cell Density | At high cell densities, the demand for nutrients, including glutathione and its precursors, is increased, which may dilute the labeled compound and reduce per-cell incorporation. | Optimize Seeding Density: Plate cells at a density that ensures they are in the logarithmic growth phase throughout the labeling period. Avoid letting cells become over-confluent. |
Issue 2: Observed Cytotoxicity or Altered Cell Phenotype
Q: I've noticed a decrease in cell viability and changes in cell morphology after adding 13C-L-Glutathione to my culture. Why is this happening and what can I do?
A: While glutathione is a natural antioxidant, high extracellular concentrations can sometimes lead to cellular stress or other unintended effects.
Possible Causes and Troubleshooting Steps:
| Cause | Explanation | Troubleshooting Action |
| High Concentration Toxicity | Very high concentrations of exogenous glutathione can impact cell proliferation and viability. Studies on human melanocytes have shown that glutathione concentrations of 0.5 mg/mL and higher can significantly reduce cell viability and proliferation.[2] | Determine the Optimal, Non-Toxic Concentration: Perform a dose-response experiment, assessing cell viability (e.g., using a Trypan Blue exclusion assay or MTT assay) alongside labeling efficiency. Start with a low concentration and titrate upwards. |
| Redox Imbalance | A large influx of reduced glutathione or its breakdown products could perturb the delicate intracellular redox balance, leading to cellular stress. | Monitor Cellular Redox State: If you suspect redox imbalance, you can use commercially available assays to measure the ratio of reduced to oxidized glutathione (GSH/GSSG) within the cells. |
| Impurities in Labeled Compound | Although rare with high-quality reagents, impurities in the 13C-L-Glutathione preparation could be cytotoxic. | Check Certificate of Analysis: Ensure the purity of your labeled compound from the manufacturer's certificate of analysis. If in doubt, test a new batch or a different supplier. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration for 13C-L-Glutathione in cell culture?
A1: A typical starting point for stable isotope labeling studies is to match the concentration of the corresponding unlabeled metabolite in the base medium. However, since many standard media do not contain glutathione, a common approach is to start with a concentration in the range of 10-100 µM and optimize from there. For context, some specialized media like CMRL-1066 contain high levels of glutathione. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q2: How long should I incubate my cells with 13C-L-Glutathione?
A2: The time required to reach isotopic steady state (where the fractional enrichment of the intracellular pool no longer increases) varies significantly between cell lines and depends on the turnover rate of intracellular glutathione. A time-course experiment is the best way to determine this. Start with a 24-hour incubation and then test shorter (e.g., 6, 12 hours) and longer (e.g., 48, 72 hours) time points.
Q3: Is it better to label glutathione by providing 13C-L-Glutathione directly or by using its 13C-labeled amino acid precursors?
A3: For most cell types, providing 13C-labeled precursors like 13C-glycine, 13C-glutamine, or 13C-cysteine is more efficient for labeling the intracellular glutathione pool. This is because cells readily transport these amino acids and use them for de novo synthesis of glutathione. Direct uptake of glutathione is often limited by the activity of the cell surface enzyme γ-glutamyl transpeptidase (GGT).
Q4: How can I quantify the 13C enrichment in my intracellular glutathione pool?
A4: The most common and sensitive method is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique can separate glutathione from other cellular metabolites and measure the relative abundance of the different isotopologues (molecules of glutathione with different numbers of 13C atoms). A comprehensive LC-MS/MS method for the absolute quantification and 13C-tracer analysis of total glutathione has been developed.[3]
Experimental Protocols
Protocol 1: Dose-Response and Time-Course for Optimal 13C-L-Glutathione Concentration
This protocol will help you determine the optimal concentration and incubation time for labeling your cells with 13C-L-Glutathione while minimizing cytotoxicity.
Materials:
-
Your cell line of interest
-
Complete culture medium
-
This compound (high purity)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., 80% methanol)
-
Cell viability assay kit (e.g., Trypan Blue, MTT)
-
Multi-well plates (e.g., 6-well or 12-well)
Procedure:
-
Cell Seeding: Seed your cells in multi-well plates at a density that will keep them in the exponential growth phase for the duration of the experiment. Allow cells to adhere and resume growth for 24 hours.
-
Preparation of Labeling Media: Prepare a stock solution of 13C-L-Glutathione in complete culture medium. From this stock, create a series of dilutions to achieve your desired final concentrations (e.g., 0, 10, 50, 100, 250, 500 µM).
-
Labeling Incubation:
-
Dose-Response: Aspirate the old medium from the cells and replace it with the prepared labeling media. For the initial dose-response, use a fixed time point (e.g., 24 hours). Include a "0 µM" control (unlabeled medium).
-
Time-Course: Based on a non-toxic concentration from your dose-response, prepare labeling medium at that concentration. Replace the old medium and harvest cells at various time points (e.g., 6, 12, 24, 48 hours).
-
-
Cell Viability Assessment: At each time point/concentration, perform a cell viability assay on a parallel set of wells to assess any cytotoxic effects.
-
Cell Harvesting and Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add a specific volume of ice-cold 80% methanol to the cells.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate at high speed (e.g., >13,000 x g) at 4°C to pellet protein and cell debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Analysis: Analyze the metabolite extracts by LC-MS/MS to determine the fractional enrichment of 13C in the intracellular glutathione pool.
-
Data Analysis:
-
Plot cell viability versus 13C-L-Glutathione concentration.
-
Plot fractional 13C enrichment versus 13C-L-Glutathione concentration.
-
Plot fractional 13C enrichment versus incubation time.
-
Select the optimal concentration and time that provides the highest enrichment without significantly impacting cell viability.
-
Visualizations
Glutathione Synthesis and Uptake Pathway
Caption: Glutathione uptake and de novo synthesis pathway.
Experimental Workflow for Optimization
Caption: Workflow for optimizing 13C-L-Glutathione concentration.
References
- 1. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of various doses of glutathione on the proliferation, viability, migration, and ultrastructure of cultured human melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification and 13C-Tracer analysis of total reduced glutathione by HPLC-QTOFMS/MS. | Sigma-Aldrich [sigmaaldrich.cn]
Improving signal-to-noise ratio in 13C NMR of L-Glutathione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (S/N) in 13C NMR experiments of L-Glutathione.
Frequently Asked Questions (FAQs)
Q1: Why is the signal-to-noise ratio (S/N) in my 13C NMR spectrum of L-Glutathione inherently low?
A1: The low S/N in 13C NMR is due to two primary factors related to the 13C isotope itself:
-
Low Natural Abundance: The 13C isotope only accounts for about 1.1% of all carbon atoms, while the most abundant isotope, 12C, is NMR-inactive.[1]
-
Small Gyromagnetic Ratio: The gyromagnetic ratio of 13C is about one-quarter that of 1H.[1] This fundamental physical property results in a much lower sensitivity for 13C nuclei compared to protons (1H) in an NMR experiment. Consequently, 1H NMR is approximately 6400 times more sensitive than 13C NMR.[1]
Q2: What is the Nuclear Overhauser Effect (NOE) and how does it improve the S/N in 13C NMR?
A2: The Nuclear Overhauser Effect (NOE) is a phenomenon where the saturation of 1H nuclei (protons) with radiofrequency irradiation can lead to an increase in the signal intensity of nearby 13C nuclei.[2][3] In routine 13C NMR experiments, broadband proton decoupling is applied, which not only simplifies the spectrum by removing 1H-13C couplings but also induces the NOE. This can theoretically enhance the 13C signal by up to 200% (a 3-fold increase).[2] However, the actual enhancement is variable and depends on the number of protons directly attached to the carbon and other relaxation mechanisms.[2] Carbons with no attached protons, such as quaternary carbons, experience little to no NOE enhancement.[2]
Q3: Can the conformation of L-Glutathione in solution affect the 13C NMR spectrum?
A3: Yes, the conformation of L-Glutathione can influence the 13C NMR spectrum. L-Glutathione is a flexible tripeptide that can exist in different conformations in solution, often described as "extended" and "folded" (or "closed").[4] The chemical environment of each carbon atom changes with the conformation, which can lead to changes in chemical shifts and relaxation properties. These conformational dynamics can sometimes result in broader lines or affect the efficiency of NOE, thereby impacting the overall quality of the spectrum.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting and improving the S/N in your 13C NMR experiments of L-Glutathione.
Problem: Very low or no detectable signals for L-Glutathione in the 13C NMR spectrum.
Workflow for Improving S/N in 13C NMR of L-Glutathione
Caption: A workflow diagram illustrating the steps to troubleshoot and improve the signal-to-noise ratio in 13C NMR experiments of L-Glutathione.
Step 1: Verify Sample Preparation
-
Concentration: For 13C NMR of small molecules like L-Glutathione (MW ≈ 307 g/mol ), a concentration of 50-100 mg per 0.6-0.7 mL of deuterated solvent is recommended for a reasonably quick acquisition time (20-60 minutes).[5] If your sample is dilute, increasing the concentration is the most direct way to improve the S/N.[6]
-
Solvent: Use a high-quality deuterated solvent. Ensure L-Glutathione is fully dissolved. You may need to gently warm or vortex the sample in a separate vial before transferring it to the NMR tube.[5]
-
Sample Volume: The sample volume should be appropriate for your NMR tube and probe, typically around 550-600 µL.[7]
-
Clarity: Ensure your sample is free of any precipitate or solid particles, as this can degrade spectral quality.[7]
Step 2: Optimize Acquisition Parameters
The signal-to-noise ratio is proportional to the square root of the number of scans.[8] Therefore, doubling the number of scans will increase the S/N by a factor of √2 (approximately 1.4).
| Parameter | Recommended Value/Range | Rationale |
| Number of Scans (NS) | Start with 128, and increase as needed. | More scans lead to better S/N. Be prepared for longer experiment times (e.g., 8-12 hours for very dilute samples).[2][9] |
| Pulse Width (Flip Angle) | ~30° | A smaller flip angle (e.g., 30°) allows for shorter relaxation delays between scans, maximizing the number of scans in a given time.[2][8] While a 90° pulse gives the maximum signal per scan, it requires a much longer relaxation delay (5 times the longest T1), making it inefficient for signal averaging in 13C NMR.[8] |
| Relaxation Delay (D1) | 1-2 seconds | With a small flip angle, a shorter relaxation delay can be used. A delay of 2 seconds has been shown to provide significant NOE enhancement.[2] |
| Acquisition Time (AQ) | ~1 second | An acquisition time of around 1.0 second is often a good compromise to avoid signal truncation ("ringing") without unnecessarily long experiment times.[2] |
| Proton Decoupling | Use a standard proton-decoupled pulse sequence (e.g., zgpg30 or zgdc30 on Bruker instruments). | This simplifies the spectrum and provides the crucial Nuclear Overhauser Effect (NOE) to boost signal intensity.[2] |
Quantitative Impact of Acquisition Parameters on S/N
| Parameter Change | Effect on S/N |
| Doubling the Number of Scans (NS) | Increases by a factor of ~1.4 (√2)[8] |
| Doubling Sample Concentration | Increases by a factor of 2[5] |
| Utilizing NOE | Can increase signal by up to 200%[2] |
Step 3: Advanced Techniques for Stubborn Samples
If you have optimized the above parameters and the S/N is still insufficient, consider the following:
-
Paramagnetic Relaxation Agents: For quantitative 13C NMR where the NOE is suppressed, or for molecules with very long T1 relaxation times (especially quaternary carbons), adding a small amount of a paramagnetic relaxation agent like chromium(III) acetylacetonate (Cr(acac)3) can be beneficial.[3] This shortens the T1 relaxation times of the carbon nuclei, allowing for faster repetition of pulses and more scans in a given time, thus improving the S/N. However, this will lead to line broadening. A concentration of around 0.1 M of Cr(acac)3 has been suggested.[3]
Step 4: Data Processing
-
Window Function: After data acquisition, applying an appropriate window function to the Free Induction Decay (FID) can improve the S/N in the final spectrum. An exponential multiplication with a line broadening factor (LB) of around 1.0 Hz is a common choice for 13C NMR, as it reduces noise without excessive distortion of the peak shapes.[2]
Experimental Protocols
Standard 13C NMR of L-Glutathione
-
Sample Preparation:
-
Weigh 50-100 mg of L-Glutathione.
-
Dissolve in 0.6 mL of a suitable deuterated solvent (e.g., D2O) in a clean vial.
-
Ensure complete dissolution. If necessary, gently warm or vortex the solution.
-
Transfer the clear solution to a high-quality 5 mm NMR tube.
-
-
NMR Spectrometer Setup:
-
Tune and match the 13C probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to obtain good homogeneity.
-
-
Acquisition Parameters (Example for a 400 MHz spectrometer):
-
Pulse Program: zgpg30 (or a similar proton-gated decoupling sequence)
-
Number of Scans (NS): 1024 (adjust as needed based on sample concentration)
-
Relaxation Delay (D1): 2.0 s
-
Acquisition Time (AQ): 1.0 s
-
Pulse Width (P1): A value corresponding to a 30° flip angle.
-
Temperature: 298 K
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum.
-
Apply an exponential window function with a line broadening factor (LB) of 1.0 Hz.
-
Reference the spectrum (e.g., to an internal standard or the solvent peak).
-
Logical Relationship Diagram for NOE in 13C NMR
Caption: A diagram illustrating the logical relationship of how proton decoupling leads to the Nuclear Overhauser Effect (NOE) and subsequent signal enhancement in 13C NMR.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 3. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 4. Glutathione Conformations and Its Implications for in vivo Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 7. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Reddit - The heart of the internet [reddit.com]
Technical Support Center: L-Glutathione Reduced-¹³C Incorporation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the incorporation of L-Glutathione reduced-¹³C in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for cellular uptake of L-Glutathione?
The direct transport of intact glutathione (GSH) into most cell types is a subject of ongoing scientific debate. While some specific transporters have been suggested, the predominant mechanism for cellular acquisition of glutathione from the extracellular environment is thought to be a breakdown and re-synthesis process. Extracellular glutathione is first catabolized by enzymes on the cell surface, such as γ-glutamyl transpeptidase (GGT), into its constituent amino acids (cysteine, glutamate, and glycine). These amino acids are then transported into the cell and used for de novo synthesis of intracellular glutathione.
Q2: What are the potential reasons for observing low incorporation of L-Glutathione reduced-¹³C?
Low incorporation of ¹³C from exogenous L-Glutathione reduced-¹³C can stem from several factors related to cell health, experimental conditions, and the inherent mechanism of glutathione uptake. Key reasons include:
-
Low activity of extracellular breakdown enzymes: If the cells have low γ-glutamyl transpeptidase (GGT) activity, the breakdown of extracellular ¹³C-GSH will be inefficient, limiting the availability of labeled amino acids for intracellular synthesis.
-
Competition from unlabeled precursors: The presence of unlabeled glutamate, cysteine, and glycine in the cell culture medium will compete with the ¹³C-labeled amino acids derived from the tracer for uptake and incorporation into newly synthesized glutathione.
-
Poor cell health: Suboptimal cell culture conditions, such as nutrient deprivation, oxidative stress, or high cell density, can negatively impact cellular metabolism and the ability of cells to synthesize new glutathione.
-
Insufficient incubation time: The breakdown of extracellular GSH, uptake of its constituent amino acids, and subsequent intracellular synthesis of new ¹³C-GSH is a multi-step process that takes time. Insufficient incubation with the labeled glutathione will result in low enrichment.
-
Degradation of L-Glutathione reduced-¹³C in the medium: Glutathione in its reduced form can be unstable in cell culture media over long incubation periods, leading to its oxidation and degradation before it can be processed by the cells.
Q3: How can I assess if my cells are taking up and incorporating the ¹³C label from L-Glutathione reduced-¹³C?
The most direct method is to use liquid chromatography-mass spectrometry (LC-MS) to analyze the isotopic enrichment of the intracellular glutathione pool. By comparing the abundance of the unlabeled (M+0) glutathione to the ¹³C-labeled isotopologues, you can determine the percentage of newly synthesized glutathione derived from the provided tracer.
Troubleshooting Guide: Poor Incorporation of L-Glutathione reduced-¹³C
This guide provides a structured approach to identifying and resolving common issues leading to poor incorporation of L-Glutathione reduced-¹³C.
Problem 1: Low or No Detectable ¹³C-Enrichment in Intracellular Glutathione
This is the most common issue, where mass spectrometry analysis reveals a minimal increase in the abundance of ¹³C-labeled glutathione compared to the unlabeled pool.
Troubleshooting Workflow:
Minimizing isotopic dilution effects with L-Glutathione reduced-13C
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using L-Glutathione reduced-13C as an internal standard to minimize isotopic dilution effects in quantitative mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is isotopic dilution, and why is it a critical factor in quantitative mass spectrometry?
Isotopic dilution is a technique used for the highly accurate determination of substance quantities.[1] The process involves adding a known amount of an isotopically enriched version of the analyte (the "spike" or internal standard), such as this compound, to a sample.[1] By measuring the ratio of the naturally occurring analyte to the isotopically labeled standard using a mass spectrometer, the original concentration of the analyte can be precisely calculated.[1] This method is considered a definitive technique in analytical chemistry because it corrects for sample loss during preparation and variations in instrument response, thereby improving accuracy.[1][2]
Q2: What is this compound, and what is its primary role in experiments?
L-Glutathione reduced (GSH) is a crucial endogenous antioxidant that protects cells from damage caused by reactive oxygen species.[3][4] this compound is a stable isotope-labeled (SIL) version of GSH, where one or more carbon atoms are replaced with the heavier 13C isotope. Its primary role is to serve as an internal standard in mass spectrometry-based bioanalysis.[5] Because it is chemically and structurally almost identical to the endogenous (unlabeled) glutathione, it co-elutes and ionizes similarly, allowing it to accurately correct for variability during sample processing and analysis.[6]
Q3: What are the advantages of using a 13C-labeled internal standard over a deuterium (2H)-labeled one?
While deuterium is a commonly used stable isotope for labeling, it has inherent drawbacks. 13C-labeled standards are often preferred for the following reasons:
-
Higher Stability: Deuterium labels can sometimes be lost or exchanged in solution or under certain mass spectrometry conditions. 13C isotopes are integrated into the carbon backbone of the molecule and do not suffer from this issue.
-
No Isotope Effect: Deuterium's heavier mass can sometimes lead to a "deuterium isotope effect," causing slight changes in chromatographic retention time and fragmentation patterns compared to the unlabeled analyte. 13C labeling is less prone to these effects, ensuring the internal standard and analyte behave more identically.[5]
-
Improved Accuracy: The closer co-elution and identical behavior of 13C-labeled standards generally lead to more accurate and reliable quantification.[5]
Table 1: Comparison of Common Stable Isotope Labels for Internal Standards
| Feature | Deuterium (²H) | Carbon-13 (¹³C) | Nitrogen-15 (¹⁵N) |
| Chemical/Physical Behavior | Can exhibit slight differences in retention time and recovery compared to the analyte.[6][7] | Expected to behave more closely to the unlabeled analyte.[5] | Expected to behave more closely to the unlabeled analyte.[5] |
| Risk of Isotopic Exchange | Potential for loss of deuterium in solution or during analysis. | Stable; no risk of exchange. | Stable; no risk of exchange. |
| Chromatographic Shift | Possible retention time shift relative to the analyte. | Minimal to no retention time shift. | Minimal to no retention time shift. |
| Cost of Synthesis | Generally the cheapest and easiest to introduce into a molecule. | More expensive and complex to synthesize. | More expensive and complex to synthesize. |
Q4: Can the isotopic purity of my this compound standard affect results?
Yes, isotopic purity is critical. High-purity heavy-labeled standards are essential for accurate quantification, especially for low-abundance analytes.[8] If the 13C-labeled standard contains a significant amount of the unlabeled ("light") version, it can artificially inflate the measured concentration of the endogenous analyte, leading to quantitation errors or even false-positive identifications.[8] It is crucial to use standards with high isotopic enrichment (>99%) and to characterize the purity if possible.
Experimental Design & Protocols
Q5: What is a reliable workflow for preparing biological samples for glutathione analysis using a 13C internal standard?
A robust sample preparation workflow is essential to ensure the stability of reduced glutathione and achieve accurate results. The following diagram outlines a standard procedure for cell or tissue samples. Key steps include immediate quenching of metabolic activity, addition of the internal standard early in the process, and efficient removal of interfering proteins.
Caption: General workflow for sample preparation.
Detailed Protocol Steps:
-
Sample Collection: For cultured cells, harvest and wash the cell pellet quickly. For tissues, flash-freeze in liquid nitrogen immediately after collection to quench metabolic activity.
-
Internal Standard Spiking: Add a known, constant amount of this compound solution to every sample, standard, and blank at the earliest possible stage.[9] This corrects for variability in all subsequent steps.[6]
-
Homogenization/Lysis: Homogenize the sample in a cold solvent, such as 80% methanol, to extract metabolites and simultaneously precipitate proteins.[10][11] Using cold solvents minimizes enzymatic degradation.
-
Protein Precipitation: Incubate the samples at a low temperature (e.g., -20°C) to ensure complete protein precipitation.[11]
-
Centrifugation: Pellet the precipitated proteins and cell debris by high-speed centrifugation at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the analyte and internal standard, to a new vial for analysis. Avoid disturbing the pellet.
-
LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system for quantification.
Q6: What are typical starting parameters for an LC-MS/MS method to quantify glutathione?
Developing a robust LC-MS/MS method requires optimizing both the liquid chromatography separation and the mass spectrometer settings. The goal is to achieve a sharp, symmetrical peak for glutathione, well-separated from other matrix components, and to detect it with high sensitivity and specificity.
Table 2: Recommended Starting LC-MS/MS Parameters for Glutathione Analysis
| Parameter | Typical Setting / Value | Rationale & Notes |
| LC Column | HILIC (Hydrophilic Interaction Liquid Chromatography) or Reverse Phase C18 with ion-pairing agent | HILIC is often preferred for retaining highly polar molecules like glutathione. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote better ionization in positive mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic component for elution. |
| Flow Rate | 0.2 - 0.5 mL/min | Dependent on column dimensions. |
| Gradient | Start with high %B (e.g., 95%), ramp down to elute analyte, then re-equilibrate. | A typical HILIC gradient. Adjust based on retention time. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Glutathione ionizes efficiently in positive mode. |
| MRM Transitions | GSH: 613.6 → 231.1; GSSG: 433.3 → 158.1 | These are common transitions for oxidized (GSSG) and a derivatized form of reduced (GSH) glutathione, respectively.[12] The exact m/z for GSH may vary. |
| ¹³C-GSH IS | Monitor a mass shift corresponding to the number of ¹³C labels. | e.g., if using L-Glutathione-(glycine-¹³C₂,¹⁵N), the precursor m/z would be +3 Da higher than unlabeled GSH.[10] |
| Source Temp. | 350 - 450 °C | Optimize for best signal intensity. |
| Collision Energy | 20 - 40 V | Optimize for the most stable and intense fragment ion.[12] |
Q7: How should I properly store and handle the this compound standard?
Proper storage is vital for the integrity of the standard.
-
Storage: Store the stock solution at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[3]
-
Protection: Protect the standard from light and store it under a nitrogen atmosphere to prevent oxidation.[3]
-
Handling: Equilibrate the vial to room temperature before opening to prevent moisture condensation.[13] If preparing an aqueous stock solution, it is recommended to filter-sterilize it before use and prepare fresh working solutions regularly.[3]
Troubleshooting Guide
Q8: My analyte-to-internal standard response ratio shows high variability between replicates. What are the potential causes?
High variability, often measured as a high relative standard deviation (%RSD), is a common problem that compromises quantitative accuracy. The issue can arise from inconsistencies in sample preparation, chromatography, or the mass spectrometer. The following diagram provides a logical approach to troubleshooting this issue.
Caption: Troubleshooting logic for high response ratio variability.
Q9: My this compound internal standard signal is unexpectedly low or inconsistent. What should I check?
-
Standard Degradation: Ensure the standard has been stored correctly and that working solutions are fresh. Reduced glutathione is susceptible to oxidation.
-
Incorrect Spiking: Verify the concentration of your spiking solution and ensure the pipetting volume is accurate and consistent across all samples.
-
Ion Suppression: The internal standard signal may be suppressed by co-eluting matrix components.[5] To check this, infuse the standard post-column while injecting a blank, extracted sample. A dip in the signal at the glutathione retention time indicates suppression.
-
Instrument Sensitivity: Check the mass spectrometer's overall sensitivity by infusing a tuning solution. If the instrument requires cleaning or calibration, it can lead to low signals.
Q10: How can I diagnose and minimize matrix effects in my assay?
Matrix effects occur when molecules in the biological sample other than the analyte interfere with the ionization of the analyte, causing suppression or enhancement of its signal.[5]
-
Diagnosis: Compare the peak area of an analyte spiked into a processed blank matrix with the peak area of the same amount of analyte in a neat (clean) solvent. A significant difference indicates the presence of matrix effects.
-
Minimization Strategies:
-
Improve Sample Cleanup: Use more effective protein precipitation techniques or employ solid-phase extraction (SPE) to remove interfering compounds.[11]
-
Optimize Chromatography: Adjust the LC gradient to better separate the analyte from the interfering components.[14]
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, but care must be taken to ensure the analyte concentration remains above the lower limit of quantification.
-
Q11: My experiment involves studying drug metabolism. How does glutathione fit into this process?
Glutathione plays a critical role in Phase II drug metabolism, a detoxification process.[15] Some drugs, after undergoing Phase I metabolism, can form reactive electrophilic metabolites. These reactive metabolites can be toxic if they bind to cellular macromolecules. The enzyme Glutathione S-transferase (GST) neutralizes these metabolites by conjugating them to reduced glutathione (GSH).[15] Using a stable isotope-labeled GSH can help in unambiguously identifying these GSH-conjugates in complex biological samples.[16]
Caption: Role of Glutathione in Phase II Drug Metabolism.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antioxidant - Wikipedia [en.wikipedia.org]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. scispace.com [scispace.com]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 8. Light contamination in stable isotope-labelled internal peptide standards is frequent and a potential source of false discovery and quantitation error in proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. msacl.org [msacl.org]
- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 11. youtube.com [youtube.com]
- 12. Validation of a simplified procedure for convenient and rapid quantification of reduced and oxidized glutathione in human plasma by liquid chromatography tandem mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. Drug metabolism - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
L-Glutathione reduced-13C stability and storage considerations
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of L-Glutathione reduced-13C. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored at -20°C. Some suppliers recommend storage at 2-8°C. It is crucial to refer to the Certificate of Analysis (COA) provided by the supplier for specific storage recommendations.[1] The solid compound is generally stable for extended periods when stored correctly, with some products having a shelf life of at least four years.
Q2: How should I store solutions of this compound?
A2: Aqueous solutions of L-Glutathione reduced are susceptible to oxidation, forming L-Glutathione disulfide (GSSG). Therefore, it is strongly recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, it is advisable to store the solution at 2-8°C for no longer than one day. For extended storage of solutions, maintaining a pH between 5.0 and 8.0 and storing at a temperature below 15°C, such as 5°C, can significantly slow down the rate of oxidative dimerization.[2] Storing samples at -80°C has also been shown to maintain the stability of total glutathione concentrations.[3]
Q3: What is the primary degradation pathway for this compound?
A3: The primary degradation pathway for L-Glutathione reduced is oxidation. The thiol group (-SH) of the cysteine residue is oxidized, leading to the formation of a disulfide bond between two glutathione molecules, resulting in L-Glutathione disulfide (GSSG).[4] This process can be accelerated by factors such as exposure to air (oxygen), elevated temperatures, and inappropriate pH.
Q4: Can I autoclave solutions of this compound?
A4: No, you should not autoclave solutions containing L-Glutathione reduced. The high temperature and pressure of autoclaving will cause degradation of the compound. It is recommended to sterilize solutions by filtering through a 0.22 µm filter.[5]
Stability Data
Table 1: Storage Recommendations for Solid L-Glutathione Reduced
| Storage Temperature | Expected Stability | Source |
| -20°C | ≥ 4 years | |
| 2-8°C | See Certificate of Analysis | |
| Room Temperature | Short periods during shipping |
Table 2: Stability of L-Glutathione Reduced in Aqueous Solution
| Storage Condition | Observation | Recommendation | Source |
| Room Temperature | Prone to rapid oxidation to GSSG. | Prepare fresh before use. | |
| 2-8°C | Stable for no more than one day. | Use immediately after preparation. | |
| 5°C (pH 5.0-8.0) | Dramatically reduced rate of oxidative dimerization. | Suitable for short to medium-term storage. | [2] |
| -80°C | Consistent total glutathione concentration over time. | Suitable for long-term storage of samples. | [3] |
Troubleshooting Guide
Encountering unexpected results in your experiments? This guide addresses common issues related to the stability and use of this compound.
Issue 1: Inconsistent results in cell culture experiments.
-
Possible Cause: Degradation of this compound in the culture medium.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare L-Glutathione solutions immediately before adding to the cell culture medium. Do not use pre-made stock solutions that have been stored for an extended period.
-
Optimize pH: Ensure the pH of your final culture medium is within a stable range for glutathione (ideally between 6.0 and 8.0).
-
Minimize Exposure to Air: When preparing solutions, minimize the headspace in your storage container and consider purging with an inert gas like nitrogen or argon to reduce oxidation.
-
Control for Oxidation: Include a control in your experiment where you quantify the amount of the oxidized form (GSSG) to assess the level of degradation.
-
Issue 2: Inaccurate quantification in mass spectrometry-based assays.
-
Possible Cause 1: Isotopic exchange of the 13C label.
-
Explanation: While 13C is a stable isotope and does not readily exchange, it is good practice to rule out any potential for isotopic scrambling during sample preparation or analysis.
-
Troubleshooting Steps:
-
Analyze a Standard: Run a standard of this compound alone to confirm its isotopic purity and retention time.
-
Review Sample Preparation: Evaluate your sample preparation workflow for any harsh chemical conditions (e.g., extreme pH, strong oxidizing or reducing agents) that could potentially compromise the integrity of the molecule.
-
-
-
Possible Cause 2: Co-elution with interfering species.
-
Troubleshooting Steps:
-
Optimize Chromatography: Adjust your HPLC/UPLC gradient, column chemistry, or mobile phase composition to improve the separation of this compound from other sample components.
-
Use High-Resolution Mass Spectrometry: Employ a high-resolution mass spectrometer to differentiate between your labeled compound and any isobaric interferences.
-
-
-
Possible Cause 3: Formation of adducts.
-
Explanation: The reactive thiol group of glutathione can form adducts with other molecules in the sample matrix.
-
Troubleshooting Steps:
-
Sample Clean-up: Implement a more rigorous sample clean-up procedure (e.g., solid-phase extraction) to remove potentially reactive compounds.
-
Modify Derivatization: If using a derivatization agent, ensure that the reaction conditions are optimized to prevent side reactions.
-
-
Caption: Troubleshooting decision tree for experiments using this compound.
Experimental Protocols
Protocol: Assessment of L-Glutathione Reduced Stability by HPLC
This protocol outlines a general method to assess the stability of this compound in solution over time.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter into a sterile, amber vial to protect from light.
-
-
Incubation:
-
Aliquot the stock solution into multiple vials.
-
Store the vials under different conditions to be tested (e.g., 4°C, 25°C, 37°C).
-
Designate time points for analysis (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Analysis by HPLC:
-
At each time point, take an aliquot from each condition.
-
Dilute the sample to a suitable concentration for HPLC analysis.
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Use a mobile phase gradient appropriate for separating L-Glutathione reduced from its oxidized form, GSSG (e.g., a gradient of water with 0.1% trifluoroacetic acid and acetonitrile with 0.1% trifluoroacetic acid).
-
Detect the compounds using a UV detector at a wavelength of approximately 210-220 nm.
-
-
Data Analysis:
-
Quantify the peak areas for both this compound and GSSG-13C.
-
Calculate the percentage of remaining this compound at each time point relative to the initial concentration (time 0).
-
Plot the percentage of this compound remaining versus time for each storage condition to determine the degradation rate.
-
Caption: Experimental workflow for assessing the stability of this compound.
References
Addressing background noise in mass spectrometry of 13C-labeled glutathione
Welcome to the technical support center for the mass spectrometry analysis of 13C-labeled glutathione. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges, particularly background noise, during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background noise in the LC-MS analysis of 13C-labeled glutathione?
A1: Background noise in LC-MS analysis of 13C-labeled glutathione can originate from several sources:
-
Solvent and Additive Contamination: Impurities in solvents (e.g., methanol, water, acetonitrile) and additives (e.g., formic acid, ammonium acetate) are a primary source of background ions.[1] Using high-purity, LC-MS grade reagents is crucial.
-
Matrix Effects: Components of the biological matrix (e.g., salts, lipids, proteins) can co-elute with glutathione and either suppress or enhance its ionization, leading to inaccurate quantification and a noisy baseline.
-
System Contamination: Residual compounds from previous analyses can leach from the LC system, tubing, and column, contributing to background signals.
-
Plasticizers and other leachables: Phthalates and other plasticizers from sample tubes, well plates, and solvent bottles are common contaminants.
-
Ion Source Contamination: A dirty ion source can be a significant source of background noise. Regular cleaning is essential to maintain sensitivity and reduce noise.
Q2: How can I differentiate between true 13C-labeled glutathione peaks and background noise?
A2: Differentiating true signals from noise is critical in isotope tracing experiments. Here are a few strategies:
-
Isotopic Pattern Analysis: 13C-labeled compounds will exhibit a characteristic isotopic distribution. Look for the expected mass shift and the pattern of isotopologue peaks (M+1, M+2, etc.).
-
Blank Injections: Running a blank sample (e.g., extraction solvent) can help identify background ions originating from the solvent or system.
-
Background Subtraction: Specialized software can be used to subtract the background spectrum from the analyte spectrum, helping to isolate the signal of interest.[2]
-
Isotopic Ratio Outlier Analysis (IROA): This technique uses a mixture of samples labeled with low (e.g., 5%) and high (e.g., 95%) 13C to distinguish biologically derived signals from background artifacts.[2]
Q3: What are common adducts I might observe with 13C-labeled glutathione in ESI-MS?
A3: In electrospray ionization (ESI), glutathione and its isotopologues can form various adducts, which can complicate spectral interpretation. Common adducts in both positive and negative ion modes include:
-
Positive Ion Mode: [M+H]+, [M+Na]+, [M+K]+, [M+NH4]+
-
Negative Ion Mode: [M-H]-, [M+Cl]-, [M+HCOO]-, [M+CH3COO]-
It is important to recognize these adducts to avoid misinterpreting them as new metabolites or contaminants.
Troubleshooting Guides
Issue 1: High Background Noise Across the Entire Chromatogram
Question: I am observing a high, noisy baseline throughout my entire LC-MS run, making it difficult to detect my 13C-glutathione isotopologues. What should I do?
Answer: A consistently high baseline often points to a systemic issue. Follow this troubleshooting workflow:
References
How to correct for natural 13C abundance in L-Glutathione experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for the natural abundance of ¹³C in L-Glutathione experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to correct for the natural abundance of ¹³C in my L-Glutathione mass spectrometry data?
A1: All naturally occurring elements, including carbon, exist as a mixture of stable isotopes. For carbon, approximately 98.9% is ¹²C and 1.1% is ¹³C. When you analyze an unlabeled L-Glutathione sample using a mass spectrometer, you will observe a small peak at a mass-to-charge ratio (m/z) one unit higher than the monoisotopic peak (M+0). This M+1 peak is primarily due to the natural presence of a single ¹³C atom within the molecule. In a ¹³C labeling experiment, your goal is to measure the incorporation of the ¹³C label from a tracer. If you do not correct for the naturally occurring ¹³C, your measurement of ¹³C enrichment will be artificially inflated, leading to inaccurate results.
Q2: What is the general principle behind natural abundance correction?
A2: Natural abundance correction is a mathematical process that deconvolutes the measured isotopic distribution of a metabolite to distinguish between the ¹³C incorporated from the experimental tracer and the ¹³C that is naturally present. This is typically done using a matrix-based approach. A correction matrix is constructed based on the elemental composition of the molecule (in this case, L-Glutathione: C₁₀H₁₇N₃O₆S) and the known natural isotopic abundances of all its constituent elements (carbon, hydrogen, nitrogen, oxygen, and sulfur). This matrix is then used to solve a system of linear equations to determine the true isotopic enrichment from the tracer.
Q3: Can I perform natural abundance correction manually, or do I need specialized software?
A3: While it is theoretically possible to perform the correction manually for a simple molecule, it is highly complex and prone to errors for a molecule like L-Glutathione with multiple elements that have stable isotopes. It is strongly recommended to use specialized software that has established and validated algorithms for this purpose. Several free and commercial software packages are available that can perform this correction accurately and efficiently.
Q4: What information do I need to provide to the software for accurate correction?
A4: To perform an accurate natural abundance correction, you will typically need to provide the following information to the software:
-
The chemical formula of the analyte: For L-Glutathione, this is C₁₀H₁₇N₃O₆S.
-
The raw mass spectrometry data: This includes the measured intensities of the different isotopologues (M+0, M+1, M+2, etc.).
-
The mass resolution of your instrument: High-resolution mass spectrometry can distinguish between isotopologues with very similar masses, which is important for accurate correction.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Overestimation of ¹³C Enrichment | Failure to correct for natural ¹³C abundance. | Always apply a natural abundance correction algorithm to your raw mass spectrometry data. |
| Incorrect chemical formula used for correction. | Double-check that the chemical formula for L-Glutathione (C₁₀H₁₇N₃O₆S) is correctly entered into the correction software. | |
| Negative Enrichment Values | Incorrect background subtraction. | Ensure that your background subtraction is performed correctly and that you are not over-subtracting the baseline. |
| Issues with the correction algorithm or software. | Try using a different, validated software package for natural abundance correction to see if the issue persists. Consult the software's documentation for troubleshooting tips. | |
| Inconsistent Results Across Replicates | Variability in sample preparation. | Ensure that your sample preparation protocol is consistent and reproducible. Pay close attention to cell lysis, metabolite extraction, and derivatization steps. |
| Instrument instability. | Check the stability and calibration of your mass spectrometer. Run quality control samples to monitor instrument performance. | |
| "Over-correction" with High-Resolution Data | The software may not be correctly accounting for the high resolving power of the instrument, leading to the erroneous subtraction of peaks that are actually resolved. | Use software specifically designed to handle high-resolution mass spectrometry data, such as AccuCor or IsoCor, which allow you to specify the instrument's resolution. |
Quantitative Data Summary
The natural isotopic abundances of the elements present in L-Glutathione are essential for constructing the correction matrix.
Table 1: Natural Isotopic Abundance of Elements in L-Glutathione
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹²C | 98.93 |
| ¹³C | 1.07 | |
| Hydrogen | ¹H | 99.985 |
| ²H | 0.015 | |
| Nitrogen | ¹⁴N | 99.632 |
| ¹⁵N | 0.368 | |
| Oxygen | ¹⁶O | 99.757 |
| ¹⁷O | 0.038 | |
| ¹⁸O | 0.205 | |
| Sulfur | ³²S | 94.99 |
| ³³S | 0.75 | |
| ³⁴S | 4.25 | |
| ³⁶S | 0.01 |
Note: The chemical formula for L-Glutathione is C₁₀H₁₇N₃O₆S.
Experimental Protocols
Protocol 1: Sample Preparation for ¹³C L-Glutathione Analysis
-
Cell Culture and Labeling: Culture cells in a medium containing the desired ¹³C-labeled tracer (e.g., U-¹³C-glucose or U-¹³C-glutamine) for a specified period. Include parallel cultures with unlabeled medium as a control.
-
Metabolite Extraction:
-
Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the cell culture plate.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes.
-
Collect the supernatant containing the metabolites.
-
-
Sample Derivatization (Optional but Recommended for LC-MS): Derivatization can improve the chromatographic separation and ionization efficiency of glutathione. A common method is alkylation of the thiol group to prevent oxidation.
-
LC-MS/MS Analysis: Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography.
Protocol 2: Data Processing and Natural Abundance Correction
-
Peak Integration: Integrate the peak areas for all observed isotopologues of L-Glutathione (M+0, M+1, M+2, etc.) from the raw mass spectrometry data.
-
Data Input into Correction Software:
-
Import the integrated peak areas into a natural abundance correction software (e.g., AccuCor, IsoCor).
-
Input the chemical formula for L-Glutathione (C₁₀H₁₇N₃O₆S).
-
Specify the mass resolution of your instrument if required by the software.
-
-
Run Correction Algorithm: Execute the natural abundance correction algorithm within the software.
-
Data Analysis: The software will output the corrected mass isotopomer distribution, which represents the true incorporation of the ¹³C tracer into L-Glutathione. This data can then be used for flux analysis or other downstream calculations.
Visualizations
Caption: Workflow for ¹³C L-Glutathione analysis.
Caption: Logical flow of the natural abundance correction process.
Technical Support Center: Quantifying L-Glutathione (GSH) Reduced-¹³C Flux
Welcome to the technical support center for ¹³C-based metabolic flux analysis of L-Glutathione (GSH). This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is ¹³C metabolic flux analysis (¹³C-MFA) of L-Glutathione?
A: ¹³C-MFA is a powerful technique used to quantify the rate of synthesis of GSH within cells.[1] It involves introducing a ¹³C-labeled precursor (a "tracer"), such as glucose or an amino acid, into the cellular environment. Cells then incorporate these labeled atoms into newly synthesized GSH. By measuring the rate and pattern of ¹³C incorporation into GSH and its precursors using mass spectrometry, researchers can calculate the dynamic rate, or "flux," of the GSH synthesis pathway.[1] This provides a more insightful view of metabolic activity than simply measuring static metabolite concentrations.[2]
Q2: What makes quantifying GSH flux so challenging?
A: Quantifying GSH flux is difficult due to a combination of biochemical and analytical hurdles:
-
Large Pool Size and Slow Turnover: The intracellular pool of GSH is often large and turns over relatively slowly. This means that significant incubation times with the isotopic tracer are required to achieve a detectable and steady isotopic enrichment in the GSH pool.
-
Chemical Instability: The thiol (-SH) group of GSH is highly reactive and prone to oxidation, forming glutathione disulfide (GSSG) or mixed disulfides during sample collection, extraction, and analysis.[3] This artefactual oxidation can significantly skew results.[3]
-
Compartmentalization: GSH is synthesized and present in different cellular compartments, primarily the cytosol and mitochondria. The fluxes within these pools may differ, and standard methods often measure the total cellular pool, which can mask compartment-specific changes.
-
Complex Metabolic Network: The precursors for GSH synthesis (glutamate, cysteine, and glycine) are involved in numerous other metabolic pathways. Tracing the flow of ¹³C through these interconnected networks to GSH requires careful tracer selection and sophisticated data modeling.[4][5]
Q3: What are the recommended ¹³C tracers for measuring GSH synthesis flux?
A: The choice of tracer depends on the specific aspect of the GSH synthesis pathway you are investigating.
-
[U-¹³C]-Glucose: Uniformly labeled glucose is a common choice as its carbons can be traced into both the glutamate and glycine precursors of GSH.[6] The ¹³C atoms from glucose enter the TCA cycle to form α-ketoglutarate, a direct precursor to glutamate, and can also be channeled into serine and then glycine.[7] This tracer is excellent for assessing the overall contribution of glucose to GSH synthesis.
-
[U-¹³C, ¹⁵N]-Glutamine: Labeled glutamine is highly effective for directly studying the glutamate portion of GSH synthesis.[6][8] Glutamine is converted directly to glutamate. Using a dual-labeled glutamine can also help trace the fate of the nitrogen atoms.[7][9]
-
[U-¹³C]-Glycine or Serine: To specifically probe the glycine contribution, labeled glycine or its precursor, serine, can be used. This is less common but can be valuable for specific research questions.
Q4: How long should I incubate my cells with the ¹³C tracer?
A: The optimal labeling time is a critical parameter that must be empirically determined for your specific cell type and experimental conditions. It is a balance between achieving sufficient isotopic enrichment in the GSH pool for detection and avoiding a complete steady state where flux dynamics are obscured.
-
For non-stationary ¹³C-MFA, which measures the rate of label incorporation over time, multiple time points are necessary. This approach is powerful but more complex.[1]
-
For steady-state ¹³C-MFA, you should aim for a point where the isotopic enrichment in precursor amino acid pools (like glutamate) is stable. A typical starting point for mammalian cells can range from 6 to 24 hours, but pilot experiments are strongly recommended.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments.
Problem: Low or No ¹³C Label Incorporation into GSH
| Possible Cause | Recommended Solution |
| Labeling time is too short. | The GSH pool is large and may turn over slowly. Increase the incubation time with the ¹³C tracer. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal labeling duration for your specific cell model. |
| Tracer enrichment in the media is too low. | Ensure the labeled substrate is of high isotopic purity and constitutes a significant fraction of the total substrate in the medium. For example, use glucose-free media supplemented with your [U-¹³C]-glucose. |
| Metabolic activity is low or cells are unhealthy. | Confirm cell viability and metabolic activity. Ensure cells are in the exponential growth phase. Check for signs of nutrient depletion or toxicity from your experimental treatment. |
| Incorrect tracer used for the pathway of interest. | Confirm that your chosen tracer is appropriate for labeling the GSH precursors in your specific cell type. For instance, if a cell line primarily uses glutamine for glutamate synthesis, a ¹³C-glucose tracer may show low incorporation into the glutamate moiety of GSH.[6] |
Problem: High Variability Between Replicates
| Possible Cause | Recommended Solution |
| Inconsistent cell numbers. | Ensure accurate and consistent cell counting for seeding. At the time of harvest, normalize your metabolite data to cell number or total protein content for each sample. |
| GSH oxidation during sample preparation. | This is a major source of variability.[3] Implement a rapid and consistent quenching and extraction protocol. Immediately before extraction, add an alkylating agent like N-ethylmaleimide (NEM) to block the free thiol group of GSH and prevent its oxidation.[10][11] Alternatively, use a reducing agent like dithiothreitol (DTT) to convert all GSSG back to GSH if you are measuring the total glutathione pool.[12] |
| Inconsistent extraction efficiency. | Use a validated metabolite extraction protocol (e.g., with cold 80% methanol/water). Spike in a known amount of a stable isotope-labeled internal standard (e.g., ¹³C,¹⁵N-GSH) at the very beginning of the extraction process to control for extraction efficiency and instrument variability.[11][13] |
| Instrument instability. | Run quality control (QC) samples (a pooled mixture of all experimental samples) periodically throughout your LC-MS/MS sequence to monitor for signal drift or changes in performance. |
Problem: Poor LC-MS/MS Data Quality (Peak Shape, Sensitivity)
| Possible Cause | Recommended Solution |
| Poor chromatographic peak shape (tailing, splitting). | GSH is a polar and sometimes challenging analyte. Optimize your chromatography. A Hypercarb (porous graphitic carbon) column is often effective for separating GSH and GSSG.[11][13] HILIC chromatography is also a viable alternative.[9] Ensure the pH of your mobile phase is appropriate. |
| Low signal intensity or ion suppression. | The sample matrix can suppress the ionization of GSH. Optimize sample cleanup procedures. Ensure your extraction solvent is compatible with your LC method. Use a stable isotope-labeled internal standard that co-elutes with your analyte to help correct for matrix effects.[6] |
| Inaccurate mass isotopologue distribution (MID). | Ensure your mass spectrometer has sufficient resolution and mass accuracy to resolve the different isotopologues of GSH.[2] Correct the raw data for the natural abundance of ¹³C and other heavy isotopes. Software packages for flux analysis typically have built-in functions for this correction. |
Experimental Protocols & Data
Protocol 1: Sample Preparation for Total GSH Flux Analysis
This protocol is designed to measure the total pool of glutathione (GSH + GSSG) by reducing all GSSG to GSH prior to analysis.
-
Cell Culture: Plate cells and grow them to the desired confluency. Introduce the ¹³C-labeled tracer in fresh medium for the predetermined optimal time.
-
Quenching: Aspirate the medium. Immediately wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Extraction & Reduction: Immediately add 500 µL of ice-cold extraction buffer containing 80% methanol, 20% water, and 5 mM Dithiothreitol (DTT).[12] Scrape the cells on ice and transfer the cell lysate to a microcentrifuge tube.
-
Lysis: Vortex the tubes vigorously for 30 seconds.
-
Precipitation: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.
-
Sample Collection: Transfer the supernatant to a new tube. This is your metabolite extract.
-
Analysis: Analyze the extract using LC-MS/MS to determine the mass isotopologue distribution of GSH.
Table 1: Key Mass Transitions for GSH Isotopologues
This table provides example mass-to-charge ratios (m/z) for GSH isotopologues derived from a [U-¹³C]-Glutamine tracer for analysis by tandem mass spectrometry (MS/MS). These values are for the [M+H]⁺ ion.
| Isotopologue | Precursor Ion (m/z) | Fragment Ion (m/z) | Description |
| M+0 (Unlabeled) | 308.09 | 179.05 | Unlabeled γ-glutamyl moiety |
| M+1 | 309.09 | 180.05 | One ¹³C atom incorporated |
| M+2 | 310.09 | 181.05 | Two ¹³C atoms incorporated |
| M+3 | 311.09 | 182.05 | Three ¹³C atoms incorporated |
| M+4 | 312.10 | 183.05 | Four ¹³C atoms incorporated |
| M+5 | 313.10 | 184.06 | Five ¹³C atoms from Glutamine |
Note: Exact m/z values may vary slightly based on instrument calibration and adduct formation. Fragment ion corresponds to the loss of the glycine portion.
Visualizations
GSH Synthesis and ¹³C Tracer Incorporation
The following diagram illustrates the de novo synthesis pathway for GSH and shows how ¹³C atoms from labeled glucose and glutamine are incorporated.
Caption: De novo GSH synthesis pathway showing ¹³C incorporation.
General Experimental Workflow
This diagram outlines the key steps in a typical ¹³C GSH metabolic flux experiment.
Caption: Standard workflow for ¹³C metabolic flux analysis.
Troubleshooting Logic: Low ¹³C Incorporation
This flowchart provides a logical path to diagnose the cause of low ¹³C enrichment in GSH.
Caption: Diagnostic flowchart for troubleshooting low ¹³C labeling.
References
- 1. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. scispace.com [scispace.com]
- 4. A mathematical model of glutathione metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 11. A new LC-MS/MS method for the clinical determination of reduced and oxidized glutathione from whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification and 13C-Tracer analysis of total reduced glutathione by HPLC-QTOFMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Best practices for sample preparation with L-Glutathione reduced-13C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Glutathione reduced-13C (¹³C-GSH).
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary applications?
This compound is a stable isotope-labeled form of L-Glutathione (GSH), a major endogenous antioxidant. The carbon atoms in the glycine residue are replaced with the ¹³C isotope.[1][2] Its primary applications are in analytical biochemistry and metabolomics, where it serves as an internal standard for the accurate quantification of unlabeled GSH in biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS).[1] It is also used as a tracer to study the kinetics and pathways of glutathione metabolism in cells and tissues.[3]
Q2: What are the recommended storage and handling conditions for this compound?
To ensure the stability and integrity of this compound, it is crucial to adhere to proper storage and handling protocols.
-
Solid Form: Store the lyophilized powder at -20°C to -80°C for long-term stability.[3][4][5] For short-term storage, 2-8°C is acceptable for up to two weeks.[6] Avoid repeated freeze-thaw cycles.[4]
-
In Solution: Prepare solutions fresh for optimal results.[6] If storage is necessary, aqueous solutions are stable for up to 2 months when stored at -20°C.[7] It is recommended to filter-sterilize solutions using a 0.2-micrometer filter, as autoclaving can cause degradation.[6]
Q3: How do I prepare a stock solution of this compound?
To prepare a stock solution, dissolve the lyophilized powder in a suitable solvent. For aqueous applications, high-purity water is commonly used. To prevent oxidation, especially for long-term storage, consider using a buffer with a slightly acidic pH and adding a chelating agent like EDTA to remove trace metals that can catalyze oxidation.
Troubleshooting Guides
Issue 1: Low or No Signal from ¹³C-GSH Internal Standard in LC-MS Analysis
Possible Causes and Solutions:
-
Degradation of ¹³C-GSH:
-
Oxidation: Reduced glutathione is highly susceptible to oxidation, forming glutathione disulfide (GSSG). This is a primary cause of signal loss.
-
Improper Storage: Storing stock solutions at inappropriate temperatures or for extended periods can lead to degradation.
-
Solution: Aliquot stock solutions and store them at -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.[4]
-
-
-
Instrumental Issues:
-
Ion Suppression: Components in the sample matrix can interfere with the ionization of ¹³C-GSH in the mass spectrometer source.
-
Solution: Optimize the chromatography to separate ¹³C-GSH from interfering matrix components. Employ solid-phase extraction (SPE) or liquid-liquid extraction for sample cleanup.
-
-
Incorrect MS Parameters: The mass spectrometer may not be optimized for the detection of ¹³C-GSH.
-
Solution: Ensure the correct precursor and product ions for ¹³C-GSH are being monitored in multiple reaction monitoring (MRM) mode. Perform a direct infusion of a ¹³C-GSH standard to optimize MS parameters.
-
-
Issue 2: High Variability in ¹³C-GSH Signal Across Samples
Possible Causes and Solutions:
-
Inconsistent Sample Preparation:
-
Pipetting Errors: Inaccurate pipetting of the ¹³C-GSH internal standard will lead to variability.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix of the internal standard solution to add to all samples.
-
-
Variable Extraction Efficiency: Differences in the efficiency of protein precipitation or liquid-liquid extraction can affect the recovery of ¹³C-GSH.
-
Solution: Standardize the extraction protocol, ensuring consistent vortexing times, centrifugation speeds, and temperatures.
-
-
-
Matrix Effects:
-
Differential Ion Suppression/Enhancement: Variations in the composition of the biological matrix between samples can cause differential ion suppression or enhancement.
-
Solution: Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects. Dilute samples to reduce the concentration of matrix components.
-
-
Issue 3: Poor Peak Shape in Chromatography
Possible Causes and Solutions:
-
Column Overload: Injecting a sample with too high a concentration of ¹³C-GSH or other components can lead to peak fronting or tailing.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Incompatible Solvent: The solvent in which the sample is dissolved may be too strong compared to the mobile phase, causing peak distortion.
-
Solution: The final sample solvent should be as close in composition to the initial mobile phase as possible.
-
-
Column Degradation: Over time, the performance of the HPLC column can degrade.
-
Solution: Use a guard column to protect the analytical column. If peak shape does not improve with a new guard column, replace the analytical column.
-
Quantitative Data Summary
Table 1: Stability of L-Glutathione in Solution
| Storage Condition | Duration | Analyte | Recovery (%) | Reference |
| Room Temperature (25°C) | 12 hours | GSH | 87.18 - 114.78 | [10] |
| Room Temperature (25°C) | 24 hours | GSH | 94.86 - 118.29 | [10] |
| -20°C | 2 months | GSH | Stable | [7] |
| -80°C | Long-term | GSH & GSSG | Recommended | [7] |
Table 2: Recommended Concentration Ranges for this compound
| Application | Sample Type | Recommended Concentration | Reference |
| LC-MS/MS Internal Standard | Plasma/Blood | 10 - 100 µM | [11] |
| NMR Metabolomics | Cell Extracts | >0.5 mM for 2D/3D experiments | [12] |
| ¹³C Tracer Studies | Cell Culture | Dependent on experimental goals and cell type | [8][13] |
Experimental Protocols
Protocol 1: Quantification of GSH in Plasma using ¹³C-GSH as an Internal Standard by LC-MS/MS
-
Sample Collection: Collect blood in EDTA-containing tubes. Centrifuge at 2,500 x g for 15 minutes at 4°C to separate plasma.
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of ¹³C-GSH internal standard solution (concentration to be optimized, typically in the range of 10-100 µM).
-
Immediately add 200 µL of ice-cold acetonitrile containing 1% formic acid to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.9 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 98% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Use a triple quadrupole mass spectrometer in positive ion electrospray ionization (ESI) mode. Monitor the specific MRM transitions for both native GSH and ¹³C-GSH.
-
Protocol 2: ¹³C-GSH as a Tracer in Adherent Cell Culture
-
Cell Culture: Plate cells at a desired density and allow them to adhere and grow for 24 hours.
-
Tracer Introduction: Replace the normal culture medium with a medium containing a known concentration of ¹³C-GSH. The concentration will depend on the experimental goals.
-
Metabolism Quenching and Extraction:
-
At desired time points, rapidly aspirate the medium.
-
Immediately wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold 80% methanol to the plate and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Incubate at -80°C for 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
-
Sample Preparation for LC-MS/MS:
-
Evaporate the supernatant to dryness under nitrogen.
-
Reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Use an LC-MS/MS method capable of separating and detecting ¹³C-labeled and unlabeled glutathione and its downstream metabolites.
-
Visualizations
Caption: Workflow for using ¹³C-GSH as an internal standard.
Caption: Workflow for a ¹³C-GSH tracer experiment in cell culture.
Caption: Simplified overview of Glutathione metabolism.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantification and 13C-Tracer analysis of total reduced glutathione by HPLC-QTOFMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Practical Guidelines for 13C-Based NMR Metabolomics | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. DIAL : download document [dial.uclouvain.be]
- 7. researchgate.net [researchgate.net]
- 8. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of GSH and GSSG after derivatization with N-ethylmaleimide [usiena-air.unisi.it]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating L-Glutathione Reduced-13C Uptake and Incorporation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the uptake and incorporation of L-Glutathione reduced-13C against alternative metabolic tracers. We present supporting experimental data, detailed protocols for key experiments, and visual representations of metabolic pathways and experimental workflows to facilitate a clear understanding of these techniques.
Introduction
Glutathione (GSH) is a critical tripeptide antioxidant, playing a pivotal role in cellular defense against oxidative stress.[1] Understanding the dynamics of GSH uptake, synthesis, and recycling is crucial in various fields, including drug development, toxicology, and the study of diseases linked to oxidative stress. Stable isotope-labeled tracers, such as this compound, are powerful tools for elucidating these metabolic pathways. This guide compares the use of this compound with other common tracers, namely 13C-labeled glucose and 13C-labeled glutamine, for monitoring glutathione metabolism.
Comparison of Metabolic Tracers for Glutathione Analysis
The choice of an isotopic tracer depends on the specific aspect of glutathione metabolism being investigated. This compound is ideal for studying the direct uptake of extracellular GSH, whereas 13C-labeled glucose and glutamine are used to trace the de novo synthesis of glutathione.
| Tracer | Metabolic Aspect Investigated | Advantages | Limitations |
| This compound | Direct uptake of extracellular glutathione. | Directly measures the transport of intact GSH into the cell. Provides insights into the activity of glutathione transporters. | Does not provide information on the rate of de novo glutathione synthesis. The contribution of direct uptake to the intracellular GSH pool can be cell-type specific. |
| 13C-Glucose | De novo synthesis of the glycine and glutamate moieties of glutathione. | Traces the contribution of glucose metabolism to the synthesis of GSH precursors.[2] Allows for the study of the interplay between glycolysis, the pentose phosphate pathway, and glutathione synthesis. | Does not label the cysteine moiety. The labeling pattern in glutathione can be complex due to multiple metabolic pathways originating from glucose. |
| 13C-Glutamine | De novo synthesis of the glutamate moiety of glutathione. | Directly traces the contribution of glutamine to the glutamate pool for GSH synthesis.[2] Useful for studying cancer cell metabolism, where glutamine is a key substrate. | Does not label the cysteine or glycine moieties. |
Experimental Data and Performance Metrics
The validation of this compound uptake and the comparison with other tracers are typically performed using liquid chromatography-mass spectrometry (LC-MS). The following table summarizes key performance metrics for a typical LC-MS/MS method for glutathione analysis.[2]
| Parameter | Value | Significance |
| Limit of Detection (LOD) | 0.01 µM | The lowest concentration of the analyte that can be reliably detected. |
| Lower Limit of Quantification (LLOQ) | 0.78 µM | The lowest concentration of the analyte that can be quantitatively measured with acceptable precision and accuracy. |
| Linear Range | 0.78 - 100 µM | The concentration range over which the instrumental response is proportional to the analyte concentration. |
| Intra-run Precision (CV) | 2.49% | The variation observed for repeated measurements of the same sample within the same analytical run. |
| Inter-run Precision (CV) | 2.04% | The variation observed for repeated measurements of the same sample in different analytical runs. |
| Recovery | 99.9% - 108.9% | The percentage of the known amount of analyte that is detected by the analytical method. |
Experimental Protocols
Protocol 1: Quantification of Intracellular this compound Uptake by LC-MS/MS
This protocol describes the steps for treating cells with this compound and quantifying its intracellular concentration.
1. Cell Culture and Treatment: a. Plate cells at a desired density and allow them to adhere overnight. b. Replace the culture medium with a fresh medium containing a known concentration of this compound (e.g., 100 µM). c. Incubate the cells for various time points (e.g., 0, 1, 2, 4, 8 hours) at 37°C and 5% CO2.
2. Sample Preparation: a. At each time point, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Add 500 µL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites. c. Scrape the cells and transfer the cell suspension to a microcentrifuge tube. d. Centrifuge at 14,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.
3. LC-MS/MS Analysis: a. Use a C18 reverse-phase column for chromatographic separation. b. Employ a mobile phase gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). c. Set the mass spectrometer to operate in positive ion mode and monitor the specific mass-to-charge ratio (m/z) transitions for this compound and an appropriate internal standard.
Protocol 2: Tracing de novo Glutathione Synthesis using 13C-Glucose
This protocol outlines the procedure for tracing the incorporation of carbon from 13C-glucose into the glutathione pool.
1. Cell Culture and Labeling: a. Culture cells in a glucose-free medium supplemented with 13C-labeled glucose (e.g., [U-13C6]-glucose) for a defined period (e.g., 24 hours).
2. Sample Preparation and Analysis: a. Follow the same sample preparation steps as described in Protocol 1. b. During LC-MS/MS analysis, monitor the m/z transitions for the different isotopologues of glutathione (M+2, M+3, M+5, etc.) to determine the extent of 13C incorporation from glucose into the glutamate and glycine moieties of glutathione.
Visualizing Metabolic Pathways and Workflows
Glutathione Metabolism Pathway
The following diagram illustrates the key steps in glutathione synthesis and recycling.
Caption: The glutathione metabolism pathway, illustrating both de novo synthesis and the recycling of oxidized glutathione.
Experimental Workflow for this compound Uptake Validation
This diagram outlines the major steps in a typical experiment to validate the uptake of labeled glutathione.
Caption: A typical experimental workflow for validating the uptake of this compound in cultured cells.
References
A Researcher's Guide to Metabolic Tracers: Comparing L-Glutathione reduced-13C, 13C-Glucose, and 13C-Glutamine
For researchers, scientists, and drug development professionals, understanding cellular metabolism is paramount. Stable isotope tracers are powerful tools to elucidate metabolic pathways and quantify fluxes. This guide provides a comprehensive comparison of three key metabolic tracers: L-Glutathione reduced-13C, 13C-Glucose, and 13C-Glutamine, offering insights into their applications, performance, and experimental considerations.
At a Glance: Key Differences in Metabolic Tracers
The choice of a metabolic tracer is dictated by the specific biological question and the metabolic pathways of interest. While all three tracers utilize the stable isotope carbon-13 (¹³C) to track the fate of molecules within a cell, their entry points and primary roles in metabolism differ significantly.
| Feature | This compound | ¹³C-Glucose | ¹³C-Glutamine |
| Primary Application | Tracing glutathione uptake, and de novo synthesis and its role in antioxidant defense. | Tracing central carbon metabolism, including glycolysis and the pentose phosphate pathway (PPP). | Tracing the tricarboxylic acid (TCA) cycle, amino acid metabolism, and pathways involving glutaminolysis. |
| Metabolic Pathways Elucidated | Glutathione synthesis, glutathione transport, and redox metabolism. | Glycolysis, Pentose Phosphate Pathway (PPP), TCA cycle (via pyruvate), serine and glycine biosynthesis, nucleotide biosynthesis. | TCA cycle (anaplerosis), amino acid synthesis, fatty acid synthesis (reductive carboxylation), glutathione synthesis. |
| Typical Use Case | Investigating oxidative stress, drug metabolism, and the regulation of glutathione homeostasis. | Studying glucose metabolism in cancer, diabetes, and other metabolic diseases. | Investigating mitochondrial function, cancer cell proliferation, and amino acid metabolism. |
| Cellular Entry | Primarily synthesized intracellularly; uptake of exogenous glutathione is cell-type dependent and often limited. | Enters cells via glucose transporters (GLUTs). | Enters cells via amino acid transporters (e.g., ASCT2). |
| Contribution to Central Carbon Metabolism | Generally not a significant carbon source for central metabolic pathways. | A primary carbon source for glycolysis and the PPP. | A key anaplerotic source for the TCA cycle and a precursor for various biosynthetic pathways. |
Performance Comparison of ¹³C-Glucose and ¹³C-Glutamine in Metabolic Flux Analysis
Metabolic Flux Analysis (MFA) is a powerful technique to quantify the rates (fluxes) of metabolic reactions. The precision of these flux estimations is highly dependent on the choice of the ¹³C tracer. Below is a summary of the performance of different ¹³C-labeled glucose and glutamine tracers for key pathways in central carbon metabolism, based on computational analysis of experimental data. The values represent the 95% confidence interval for the estimated flux, with lower values indicating higher precision.
| Metabolic Pathway | Optimal Tracer | Relative Flux Precision (95% Confidence Interval) |
| Glycolysis | [1,2-¹³C₂]glucose | ± 1.5% |
| [U-¹³C₆]glucose | ± 2.5% | |
| [1-¹³C₁]glucose | ± 5.0% | |
| Pentose Phosphate Pathway (PPP) | [1,2-¹³C₂]glucose | ± 2.0% |
| [1-¹³C₁]glucose | ± 8.0% | |
| [U-¹³C₆]glucose | ± 10.0% | |
| Tricarboxylic Acid (TCA) Cycle | [U-¹³C₅]glutamine | ± 3.0% |
| [U-¹³C₆]glucose | ± 7.0% |
Note: The performance of L-Glutathione reduced-¹³C is not included in this table as it is not a primary tracer for quantifying fluxes in these central carbon pathways. Its application lies in tracing its own metabolism.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable metabolic tracer studies. Below are generalized protocols for experiments using ¹³C-Glucose, ¹³C-Glutamine, and for tracing glutathione synthesis.
Protocol 1: ¹³C-Glucose Metabolic Flux Analysis in Cultured Cells
Objective: To quantify the relative fluxes through glycolysis and the pentose phosphate pathway.
-
Cell Culture: Culture cells to mid-exponential growth phase in standard culture medium.
-
Tracer Introduction: Replace the standard medium with a medium containing a known concentration of a specific ¹³C-glucose tracer (e.g., [1,2-¹³C₂]glucose or [U-¹³C₆]glucose) and the corresponding unlabeled glucose to achieve the desired labeling percentage. The concentrations of other nutrients should be kept constant.
-
Isotopic Steady State: Incubate the cells in the labeling medium for a sufficient period to reach isotopic steady state in the metabolites of interest. This duration needs to be determined empirically for each cell line and experimental condition but is often between 8 and 24 hours.
-
Metabolite Extraction:
-
Rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol) pre-chilled to -80°C.
-
Scrape the cells and collect the cell extract.
-
Centrifuge to pellet the cell debris and collect the supernatant containing the metabolites.
-
-
Sample Analysis: Analyze the isotopic labeling patterns of key metabolites (e.g., pyruvate, lactate, and amino acids derived from glycolytic intermediates) using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Use specialized software (e.g., INCA, Metran) to perform metabolic flux analysis by fitting the measured labeling data to a metabolic model.[1]
Protocol 2: ¹³C-Glutamine Tracing of TCA Cycle Anaplerosis
Objective: To determine the contribution of glutamine to the TCA cycle.
-
Cell Culture: Grow cells to the desired confluency in complete medium.
-
Tracer Introduction: Switch the cells to a medium containing [U-¹³C₅]glutamine, while maintaining the same concentration of unlabeled glucose and other essential nutrients.
-
Time Course: Collect samples at various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the ¹³C label into TCA cycle intermediates.
-
Metabolite Extraction: Follow the same procedure as described in Protocol 1.
-
Sample Analysis: Analyze the mass isotopologue distribution of TCA cycle intermediates (e.g., citrate, α-ketoglutarate, malate, fumarate, succinate) by GC-MS or LC-MS.
-
Data Analysis: Calculate the fractional contribution of glutamine to each TCA cycle intermediate at each time point by analyzing the mass isotopologue distributions.
Protocol 3: Tracing de novo Glutathione Synthesis using ¹³C-Labeled Precursors
Objective: To measure the synthesis rate of glutathione from its amino acid precursors.
-
Cell Culture: Culture cells in standard medium.
-
Tracer Introduction: Replace the standard medium with a medium containing either [U-¹³C₆]glucose or [U-¹³C₅]glutamine. These tracers will label the glutamate and glycine components of glutathione.
-
Time Course Labeling: Incubate the cells for various durations to track the incorporation of the ¹³C label into the glutathione pool.
-
Metabolite Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in a buffer containing a reducing agent like dithiothreitol (DTT) to ensure all glutathione is in its reduced form (GSH).
-
Perform a protein precipitation step (e.g., with sulfosalicylic acid).
-
Collect the supernatant for analysis.
-
-
Sample Analysis: Use LC-MS/MS to quantify the total amount of glutathione and to determine the mass isotopologue distribution of the labeled glutathione.[2]
-
Data Analysis: Calculate the rate of de novo glutathione synthesis by modeling the incorporation of the ¹³C label over time.
Visualizing Metabolic Pathways and Tracer Fate
The following diagrams, generated using Graphviz (DOT language), illustrate the flow of carbon atoms from the different tracers through key metabolic pathways.
Glycolysis and Pentose Phosphate Pathway with ¹³C-Glucose
Caption: Fate of ¹³C-Glucose in central carbon metabolism.
TCA Cycle Anaplerosis with ¹³C-Glutamine
References
Cross-Validation of L-Glutathione Reduced-13C Data with Other Analytical Methods: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of L-Glutathione (GSH) is critical for understanding cellular redox status, investigating disease mechanisms, and evaluating therapeutic interventions. The use of 13C-labeled L-Glutathione (L-Glutathione reduced-13C) as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as a gold-standard method due to its high specificity and accuracy. This guide provides a comprehensive cross-validation of this stable isotope dilution LC-MS/MS method with other common analytical techniques for GSH quantification, supported by experimental data and detailed protocols.
Comparison of Quantitative Performance
The choice of analytical method for L-Glutathione quantification significantly impacts the sensitivity, specificity, and throughput of the analysis. Below is a comparative summary of the performance characteristics of the 13C-L-Glutathione LC-MS/MS method against other widely used techniques.
| Analytical Method | Principle | Typical Sample | Limit of Detection (LOD) | Lower Limit of Quantification (LLOQ) | Linearity (R²) | Recovery (%) | Throughput |
| LC-MS/MS with 13C-GSH Internal Standard | Stable isotope dilution mass spectrometry | Cells, Tissues, Plasma | 0.01 µM[1] | 0.78 µM[1] | >0.999[1] | 99.9 - 108.9[1] | High |
| HPLC with Electrochemical Detection (HPLC-ECD) | Electrochemical detection of thiols | Whole Blood | Not explicitly stated | 0.5 µM (GSH), 0.0625 µM (GSSG)[2] | >0.99[2] | Not explicitly stated | Medium |
| HPLC with Fluorescence Derivatization (o-phthalaldehyde) | Pre-column derivatization with a fluorescent probe | Biological Samples | <0.05 pmol injected[3] | Not explicitly stated | >0.999[3] | 101 ± 4[3] | Medium |
| Enzymatic Assay (Glutathione Reductase) | Spectrophotometric measurement of NADPH consumption | Liver, Lung, Kidney | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | High |
Experimental Protocols
LC-MS/MS with 13C-L-Glutathione Internal Standard
This method utilizes a stable isotope-labeled internal standard to correct for matrix effects and variations in sample preparation and instrument response, providing high accuracy and precision.
Sample Preparation:
-
Homogenize cells or tissues in a suitable buffer.
-
Add a known concentration of 13C-L-Glutathione internal standard to the homogenate.
-
Precipitate proteins using an acid like perchloric acid (PCA) or a solvent like methanol.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode.
-
Monitor the transition of the parent ion to a specific daughter ion for both native GSH and the 13C-GSH internal standard.
-
HPLC with Electrochemical Detection (HPLC-ECD)
This method offers good sensitivity for thiol-containing compounds without the need for derivatization.
Sample Preparation:
-
Lyse cells or homogenize tissues in a buffer containing a reducing agent to prevent auto-oxidation.
-
Precipitate proteins and centrifuge.
-
Filter the supernatant before injection.
HPLC-ECD Conditions:
-
Column: Cation-exchange or reversed-phase column.
-
Mobile Phase: Isocratic or gradient elution with a phosphate-based buffer at a low pH.
-
Detector: An electrochemical detector with a mercury or gold electrode.
HPLC with Fluorescence Derivatization (o-phthalaldehyde - OPA)
This method enhances sensitivity by chemically modifying GSH with a fluorescent tag.
Sample Preparation:
-
Homogenize the sample and precipitate proteins.
-
To measure total glutathione, reduce GSSG to GSH using a reducing agent like dithiothreitol (DTT).
-
Block free thiol groups with N-ethylmaleimide (NEM) if only GSSG is to be measured.
-
Derivatize the sample with OPA solution at a specific pH and time.
-
Inject the derivatized sample onto the HPLC.
HPLC-Fluorescence Conditions:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: Gradient elution with a buffer and an organic solvent.
-
Detector: Fluorescence detector with excitation and emission wavelengths appropriate for the OPA-GSH adduct.
Enzymatic Assay (Glutathione Reductase)
This is a high-throughput, plate-based assay suitable for measuring total glutathione.
Principle: This assay is based on the recycling of glutathione. GSSG is reduced to GSH by glutathione reductase, and the produced GSH reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB), which is measured spectrophotometrically at 412 nm. The rate of TNB formation is proportional to the glutathione concentration.
Procedure:
-
Prepare cell or tissue lysates.
-
Add the lysate to a microplate well containing a reaction mixture of glutathione reductase, DTNB, and NADPH.
-
Incubate at room temperature.
-
Measure the absorbance at 412 nm at multiple time points.
-
Calculate the glutathione concentration based on a standard curve.
Visualizing Workflows and Pathways
To better illustrate the processes involved in L-Glutathione analysis and its biological context, the following diagrams are provided.
Figure 1: General experimental workflow for L-Glutathione quantification.
Figure 2: Simplified L-Glutathione synthesis and recycling pathway.
Conclusion
The cross-validation of L-Glutathione quantification methods reveals that while each technique has its merits, the LC-MS/MS method with a 13C-labeled internal standard offers superior accuracy, precision, and specificity. This makes it the preferred method for rigorous quantitative studies in research and drug development. However, for high-throughput screening or in laboratories where a mass spectrometer is not available, enzymatic assays and HPLC-based methods with fluorescence or electrochemical detection remain viable and valuable alternatives. The choice of method should be guided by the specific requirements of the study, including the need for absolute quantification, sample throughput, and available instrumentation.
References
- 1. Quantification and 13C-Tracer analysis of total reduced glutathione by HPLC-QTOFMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A direct comparison of methods used to measure oxidized glutathione in biological samples: 2-vinylpyridine and N-ethylmaleimide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: L-Glutathione Reduced-13C versus N-acetylcysteine as Glutathione Precursors
For Researchers, Scientists, and Drug Development Professionals
Glutathione (GSH), the most abundant endogenous antioxidant, is pivotal in cellular defense against oxidative stress. Its depletion is implicated in numerous pathological conditions, making the effective restoration of intracellular GSH levels a critical therapeutic strategy. This guide provides an objective comparison of two prominent glutathione precursors: N-acetylcysteine (NAC) and various forms of orally administered L-Glutathione, with a conceptual inclusion of L-Glutathione reduced-13C as a research tool. We present experimental data, detailed methodologies, and visual pathways to facilitate an informed evaluation for research and drug development.
Executive Summary
N-acetylcysteine (NAC) is a well-established, orally bioavailable precursor that readily enters cells and provides the rate-limiting amino acid, L-cysteine, for de novo glutathione synthesis. In contrast, standard oral L-Glutathione exhibits poor bioavailability due to enzymatic degradation in the gastrointestinal tract. To overcome this limitation, advanced formulations such as liposomal and sublingual L-Glutathione have been developed, showing improved absorption and ability to increase systemic GSH levels. While direct comparative data for this compound is not available in the public domain, its utility as a stable isotope-labeled tracer in metabolic studies is a valuable concept for researchers tracking the fate of exogenous glutathione. This guide summarizes the available quantitative data from clinical studies on various oral glutathione formulations and NAC.
Mechanism of Action and Bioavailability
N-Acetylcysteine (NAC): Following oral administration, NAC is absorbed in the gastrointestinal tract and undergoes deacetylation in cells to yield L-cysteine.[1][2] This L-cysteine is then available for the synthesis of glutathione.[3] NAC has been shown to activate the NRF2 antioxidant response element pathway, which upregulates the expression of genes involved in glutathione synthesis.[4][5][6][7]
Oral L-Glutathione: Standard oral glutathione is largely hydrolyzed in the intestine by the enzyme gamma-glutamyltransferase, resulting in very low systemic bioavailability.[8] To enhance absorption, novel delivery systems have been developed:
-
Liposomal Glutathione: This formulation encapsulates glutathione within lipid vesicles, protecting it from enzymatic degradation and facilitating its absorption.[9]
-
Sublingual Glutathione: Administration under the tongue allows for direct absorption into the bloodstream, bypassing first-pass metabolism in the liver.[10]
This compound: This is a stable isotope-labeled form of glutathione. While not a different formulation for bioavailability, it is a powerful research tool. When administered, the 13C label allows scientists to trace the metabolic fate of the exogenous glutathione molecule, distinguishing it from the endogenously synthesized pool. This enables precise quantification of its contribution to intracellular glutathione levels.
Comparative Efficacy in Elevating Glutathione Levels
The following tables summarize quantitative data from clinical studies investigating the efficacy of different oral glutathione precursors in increasing glutathione levels in various blood compartments.
Table 1: Effects of Oral Glutathione Formulations on Glutathione Levels
| Formulation | Dosage | Duration | Sample Type | % Increase in Glutathione (Mean) | Reference |
| Liposomal GSH | 500 mg/day | 2 weeks | Whole Blood | 40% | [4] |
| 2 weeks | Erythrocytes | 25% | [4] | ||
| 2 weeks | Plasma | 28% | [4] | ||
| 2 weeks | PBMCs | 100% | [4] | ||
| Liposomal GSH | 1000 mg/day | 2 weeks | Whole Blood | ~20% | [4] |
| 2 weeks | Erythrocytes | ~15% | [4] | ||
| 2 weeks | Plasma | ~10% | [4] | ||
| 2 weeks | PBMCs | ~200% | [4] | ||
| Liposomal GSH | 1000 mg/day | 6 months | Red Blood Cells | 30-35% | [5] |
| 6 months | Plasma | 30-35% | [5] | ||
| 6 months | Lymphocytes | 30-35% | [5] | ||
| Sublingual GSH | Not Specified | 3 weeks | Plasma (Total GSH) | Statistically significant increase | [11][12] |
| Sublingual GSH | Not Specified | 3 weeks | Plasma (Reduced GSH) | Statistically significant increase | [11][12] |
| Standard Oral GSH | Not Specified | 3 weeks | Plasma (Total GSH) | No significant change | [11][12] |
Table 2: Comparative Effects of Sublingual Glutathione and N-Acetylcysteine
| Compound | Duration | Sample Type | Outcome | Result | Reference |
| Sublingual GSH | 3 weeks | Plasma | Total GSH | Increased | [11][12] |
| Reduced GSH | Increased | [11][12] | |||
| GSH/GSSG Ratio | Improved (p=0.003 vs Oral GSH) | [11][12] | |||
| N-Acetylcysteine (NAC) | 3 weeks | Plasma | Total GSH | Increased | [11][12] |
| Reduced GSH | Increased | [11][12] | |||
| GSH/GSSG Ratio | Improved | [11][12] |
Note: In the direct comparative study, sublingual GSH showed a superior effect in improving the GSH/GSSG ratio compared to both oral GSH and NAC.[11][12]
Signaling Pathways and Mechanisms
The synthesis and regulation of glutathione are complex processes involving multiple enzymatic steps and signaling pathways.
Glutathione Synthesis Pathway
Caption: De novo synthesis of glutathione from its constituent amino acids.
N-Acetylcysteine (NAC) Mechanism of Action
References
- 1. Kinetics of uptake and deacetylation of N-acetylcysteine by human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Activation of NRF2 and ATF4 Signaling by the Pro-Glutathione Molecule I-152, a Co-Drug of N-Acetyl-Cysteine and Cysteamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Dietary Regulation of Keap1/Nrf2/ARE Pathway: Focus on Plant-Derived Compounds and Trace Minerals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effect of N-Acetyl-Cysteine on NRF2 Antioxidant Gene Expression in Asthenoteratozoospermia Men: A Clinical Trial Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for measuring erythrocyte glutathione reductase activity coefficient to assess riboflavin status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. effepharm.com [effepharm.com]
- 10. chiroeco.com [chiroeco.com]
- 11. Effects of N-acetylcysteine, oral glutathione (GSH) and a novel sublingual form of GSH on oxidative stress markers: A comparative crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of N-acetylcysteine, oral glutathione (GSH) and a novel sublingual form of GSH on oxidative stress markers: A comparative crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of L-Glutathione reduced-13C: Accuracy and Precision
For Researchers, Scientists, and Drug Development Professionals
L-Glutathione (GSH), a tripeptide of glutamate, cysteine, and glycine, is a cornerstone of cellular defense against oxidative stress. Its reduced form is a potent antioxidant, and the ratio of reduced to oxidized glutathione (GSSG) is a critical indicator of cellular health. The use of stable isotope-labeled L-Glutathione, such as L-Glutathione reduced-¹³C, in metabolic studies allows for precise tracing and quantification of its synthesis, turnover, and flux through various metabolic pathways. The accuracy and precision of the analytical methods used to quantify ¹³C-GSH are paramount for the integrity of experimental data in basic research and drug development.
This guide provides an objective comparison of the performance of common analytical techniques for the quantification of L-Glutathione reduced-¹³C, supported by available experimental data. We will delve into the methodologies of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, presenting their strengths and limitations.
Comparative Performance of Quantification Methods
The choice of an analytical method for ¹³C-GSH quantification is often a trade-off between sensitivity, specificity, accuracy, precision, and the complexity of the experimental workflow. The following table summarizes the key quantitative performance metrics for the most commonly employed techniques.
| Parameter | LC-MS/MS | GC-MS | NMR |
| Limit of Detection (LOD) | 0.01 µM[1] | Typically in the low µM to high nM range (analyte dependent) | ~1-10 µM |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.5 µM[2] | Typically in the low µM range (analyte dependent) | ~5-50 µM |
| Linearity (R²) | > 0.99[1] | > 0.99 | Excellent, often assumed to be linear over a wide range |
| Accuracy (% Recovery) | 95% - 108.9%[1][2] | 79% - 125% for amino acids[3] | High, often does not require an internal standard for absolute quantification |
| Precision (% CV) | Intra-day: 2.49 - 4.3% Inter-day: 2.04 - 4.3%[1][2] | Intra-day: 5.1 - 14.0% Inter-day: 6.3 - 16.6% for amino acids[4] | High reproducibility, typically <5% for repeated measurements |
In-Depth Look at Quantification Methodologies
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most widely used technique for the quantification of glutathione due to its high sensitivity, specificity, and throughput. The method involves the separation of the analyte by liquid chromatography followed by detection and quantification using a tandem mass spectrometer.
Experimental Protocol: A Typical LC-MS/MS Workflow
-
Sample Preparation:
-
Cell or tissue samples are homogenized in an acidic solution (e.g., sulfosalicylic acid) to precipitate proteins and stabilize glutathione.[2]
-
To prevent auto-oxidation, the thiol group of GSH is often derivatized with an alkylating agent like N-ethylmaleimide (NEM).[2]
-
A known amount of ¹³C-labeled internal standard (e.g., ¹³C,¹⁵N-GSH) is added to the sample for accurate quantification using the stable isotope dilution method.[2]
-
The sample is centrifuged, and the supernatant is collected for analysis.
-
-
Chromatographic Separation:
-
The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Separation is typically achieved on a reversed-phase or porous graphitic carbon column using a gradient of aqueous mobile phase (often with a small amount of acid like formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
-
Mass Spectrometric Detection:
-
The eluent from the LC system is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.
-
Quantification is performed using Multiple Reaction Monitoring (MRM), where a specific precursor ion (the molecular ion of ¹³C-GSH or its derivative) is selected and fragmented, and a specific product ion is monitored. This provides high specificity and reduces background noise.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of small molecules. However, due to the non-volatile nature of glutathione, a derivatization step is mandatory to make it amenable to gas chromatography.
Experimental Protocol: A General GC-MS Workflow for Amino Acids
-
Sample Preparation and Derivatization:
-
Similar to LC-MS/MS, samples are first deproteinized.
-
The crucial step is derivatization, which typically involves a two-step process:
-
Esterification: The carboxyl groups are esterified, for example, by heating with an acidic alcohol (e.g., methanolic HCl).
-
Acylation: The amino and thiol groups are acylated using reagents like pentafluoropropionic anhydride (PFPA) or ethyl chloroformate. This process makes the molecule volatile.
-
-
A stable isotope-labeled internal standard is added prior to derivatization.
-
-
Gas Chromatographic Separation:
-
The derivatized sample is injected into the gas chromatograph.
-
Separation occurs in a capillary column (e.g., HP-5MS) based on the volatility and interaction of the derivatized analytes with the stationary phase.
-
-
Mass Spectrometric Detection:
-
The separated compounds are ionized, typically by electron ionization (EI), and the resulting fragments are detected by the mass spectrometer.
-
Quantification is achieved by selected ion monitoring (SIM), where specific ions characteristic of the derivatized ¹³C-GSH are monitored.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-destructive technique that can provide both qualitative and quantitative information about molecules in a sample. Its key advantage is its high reproducibility and the ability to perform absolute quantification without the need for a specific internal standard for each analyte. However, its sensitivity is significantly lower than that of mass spectrometry-based methods.
Experimental Protocol: A General NMR Workflow for Metabolomics
-
Sample Preparation:
-
Cell or tissue extracts are prepared, often using a method that effectively extracts polar metabolites, such as a methanol-chloroform-water extraction.
-
The final sample is reconstituted in a deuterated solvent (e.g., D₂O) containing a known concentration of a reference compound (e.g., trimethylsilylpropanoic acid - TMSP) for chemical shift referencing and quantification.
-
-
NMR Data Acquisition:
-
The sample is placed in a high-field NMR spectrometer.
-
For ¹³C-GSH quantification, ¹H or ¹³C NMR spectra are acquired. ¹H NMR is generally more sensitive.
-
Specific pulse sequences can be employed to suppress the large water signal and to selectively observe certain metabolites.
-
-
Data Analysis and Quantification:
-
The acquired NMR spectra are processed (Fourier transformation, phasing, and baseline correction).
-
The signals corresponding to specific protons or carbons of ¹³C-GSH are identified based on their chemical shifts and coupling patterns.
-
Quantification is achieved by integrating the area of the specific NMR peak and comparing it to the integral of the known concentration of the reference compound.
-
Visualizing Key Processes
To better understand the context and application of these methods, the following diagrams illustrate a key signaling pathway involving glutathione and a typical experimental workflow for its quantification.
Caption: Keap1-Nrf2 signaling pathway in response to oxidative stress.
Caption: A typical experimental workflow for LC-MS/MS quantification.
Conclusion
The quantification of L-Glutathione reduced-¹³C is a critical aspect of metabolic research, providing invaluable insights into cellular redox homeostasis and the mechanisms of disease.
-
LC-MS/MS stands out as the method of choice for most applications, offering an exceptional combination of sensitivity, specificity, accuracy, and precision. Its ability to analyze complex biological matrices with high throughput makes it ideal for both basic research and clinical studies.
-
GC-MS , while a robust technique, requires a derivatization step that can add complexity and potential variability to the workflow. However, for laboratories with established GC-MS expertise and for specific applications where volatility is not a major hurdle, it can provide accurate and precise results.
-
NMR spectroscopy offers the unique advantages of being non-destructive and highly reproducible, allowing for absolute quantification without the need for an internal standard. Its primary limitation is its lower sensitivity compared to mass spectrometry-based methods, making it more suitable for studies where the concentration of glutathione is relatively high or when structural information is also desired.
Ultimately, the selection of the most appropriate method will depend on the specific requirements of the study, including the sample type, the required level of sensitivity, the available instrumentation, and the desired sample throughput. For researchers and drug development professionals, a thorough understanding of the performance characteristics of each technique is essential for generating reliable and meaningful data in the study of glutathione metabolism.
References
- 1. Quantification and 13C-Tracer analysis of total reduced glutathione by HPLC-QTOFMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new LC-MS/MS method for the clinical determination of reduced and oxidized glutathione from whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. avmajournals.avma.org [avmajournals.avma.org]
A Comparative Analysis of Reduced vs. Oxidized 13C-Glutathione Pools: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the delicate balance between reduced (GSH) and oxidized (GSSG) glutathione is paramount for evaluating cellular redox status and the impact of oxidative stress. The use of stable isotope-labeled glutathione, specifically 13C-glutathione, offers a powerful tool for tracing and quantifying the dynamics of these pools. This guide provides a comparative analysis of 13C-GSH and 13C-GSSG, supported by experimental data and detailed protocols to facilitate the design and implementation of robust metabolomic studies.
Quantitative Analysis of 13C-Glutathione Pools Under Oxidative Stress
The ratio of GSH to GSSG is a critical indicator of cellular health, with a higher ratio indicating a more reduced and healthy state.[1] Under conditions of oxidative stress, GSH is consumed to neutralize reactive oxygen species (ROS), leading to an increase in GSSG and a decrease in the GSH/GSSG ratio. Stable isotope tracing using 13C-labeled precursors allows for the precise measurement of the synthesis and turnover of both reduced and oxidized glutathione pools.
A study on rotenone-induced neurodegeneration in a neuronal model provides valuable quantitative insights into the dynamics of 13C-labeled glutathione pools under oxidative stress.[2] In this study, mid-brain neurons were treated with rotenone, an inhibitor of mitochondrial complex I, to induce oxidative stress. The cells were cultured with D-13C6-glucose as a tracer to monitor the de novo synthesis of glutathione.
The following table summarizes the key findings, showcasing the shift in the balance between 13C-GSH and 13C-GSSG upon rotenone treatment.
| Analyte | Condition | Peak Area (Arbitrary Units) | 13C-GSH / 13C-GSSG Ratio |
| 13C-GSH | Control | Higher | > 10 |
| 13C-GSSG | Control | Lower | |
| 13C-GSH | Rotenone-Treated | Significantly Decreased | < 10 |
| 13C-GSSG | Rotenone-Treated | Increased |
Data adapted from a study on rotenone-induced neurodegeneration.[2]
These results clearly demonstrate that under oxidative stress, the newly synthesized pool of reduced glutathione (13C-GSH) is depleted, while the oxidized form (13C-GSSG) accumulates.[2] This shift leads to a significant decrease in the 13C-GSH/13C-GSSG ratio, providing a sensitive biomarker of rotenone-induced oxidative stress in this neuronal model.[2]
Experimental Protocols
Accurate and reproducible quantification of 13C-GSH and 13C-GSSG requires meticulous attention to sample preparation and analytical methodology. The following is a detailed protocol adapted from published research for the analysis of 13C-labeled glutathione pools by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]
Cell Culture and Isotope Labeling
-
Culture human-derived mid-brain neurons in a suitable growth medium.
-
To initiate isotope labeling, replace the standard medium with a medium containing D-13C6-glucose as the sole glucose source.
-
Culture the cells for a sufficient duration to allow for the incorporation of the 13C label into the glutathione pools.
Metabolite Extraction
-
Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism and extract metabolites by adding a pre-chilled extraction solvent (e.g., 80% methanol) to the cell culture plate.
-
Scrape the cells and collect the cell lysate into a microcentrifuge tube.
-
Vortex the mixture vigorously and incubate at -20°C to facilitate protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C to pellet the protein precipitate.
-
Collect the supernatant containing the polar metabolites, including 13C-GSH and 13C-GSSG.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Utilize a hydrophilic interaction liquid chromatography (HILIC) column for the separation of GSH and GSSG.
-
Employ a binary solvent system with a gradient elution. For example:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
A typical gradient might start with a high percentage of Mobile Phase B, gradually decreasing to elute the polar analytes.
-
-
Mass Spectrometry Detection:
-
Use a high-resolution mass spectrometer capable of multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM).
-
Set the instrument to detect the specific precursor-to-product ion transitions for both unlabeled and 13C-labeled GSH and GSSG. The exact m/z values will depend on the number of 13C atoms incorporated.
-
Optimize instrument parameters such as collision energy and declustering potential for each analyte to ensure maximum sensitivity and specificity.
-
Data Analysis
-
Integrate the peak areas for each isotopologue of GSH and GSSG.
-
Calculate the relative abundance of each isotopologue.
-
Determine the 13C-GSH/13C-GSSG ratio by dividing the peak area of 13C-GSH by the peak area of 13C-GSSG.
Signaling Pathway and Experimental Workflow
The cellular response to oxidative stress and the regulation of glutathione metabolism are intricately linked to specific signaling pathways. The Keap1-Nrf2 pathway is a master regulator of the antioxidant response, including the synthesis of glutathione.[1][3][4]
Under basal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1, leading to its ubiquitination and subsequent degradation by the proteasome.[5] In the presence of oxidative or electrophilic stress, reactive cysteines in Keap1 are modified, leading to a conformational change that prevents the ubiquitination of Nrf2.[5] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes.[6] This binding initiates the transcription of a battery of cytoprotective genes, including those involved in glutathione synthesis, such as glutamate-cysteine ligase (GCL).[1][4]
Below are Graphviz diagrams illustrating the experimental workflow for analyzing 13C-glutathione pools and the Keap1-Nrf2 signaling pathway.
Caption: Experimental workflow for 13C-glutathione analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. DSpace [open.bu.edu]
- 4. mdpi.com [mdpi.com]
- 5. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of Nrf2-Regulated Glutathione Pathway Genes by Ischemic Preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
L-Glutathione Reduced-13C as a Standard for Absolute Quantification: A Comparative Guide
Introduction to Glutathione and its Quantification
L-Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in cells and a cornerstone of the cellular antioxidant defense system.[1][2] It plays a critical role in detoxifying reactive oxygen species (ROS), nutrient metabolism, and regulating cellular processes like gene expression, protein synthesis, and signal transduction.[1][3] The ratio of its reduced (GSH) to oxidized form (glutathione disulfide, GSSG) is a key indicator of cellular oxidative stress and is implicated in the progression of numerous diseases.[1][4] Consequently, the accurate and precise absolute quantification of glutathione is paramount for researchers in drug development, toxicology, and clinical diagnostics.
The gold-standard for absolute quantification of small molecules like glutathione is isotope dilution mass spectrometry (IDMS), a method that relies on the use of stable isotope-labeled (SIL) internal standards.[5][6] This guide compares the performance of L-Glutathione reduced-13C against other common SIL standards.
The Principle of Isotope Dilution Mass Spectrometry
Absolute quantification via IDMS involves adding a known amount of a stable isotope-labeled version of the analyte to a sample.[5][7] The SIL standard is chemically identical to the endogenous analyte but has a different mass due to the incorporated heavy isotopes. This mass difference allows the mass spectrometer to distinguish between the analyte and the standard. Because they are chemically identical, they behave the same way during sample preparation and analysis, correcting for analyte loss and variations in instrument response. By comparing the signal intensity of the endogenous analyte to the SIL standard, a precise and accurate concentration can be determined without reliance on external calibration curves.[5][6]
References
- 1. Glutathione: new roles in redox signaling for an old antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glutathione: new roles in redox signaling for an old antioxidant | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 4. Direct glutathione quantification in human blood by LC-MS/MS: comparison with HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular speciated isotope dilution mass spectrometric methods for accurate, reproducible and direct quantification of reduced, oxidized and total glutathione in biological samples [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Absolute vs. Relative Quantification for qPCR | Thermo Fisher Scientific - SE [thermofisher.com]
Assessing the Biological Equivalence of Labeled and Unlabeled L-Glutathione: A Comparison Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the biological equivalence of labeled and unlabeled L-Glutathione (GSH) is crucial for designing and interpreting experiments that probe its multifaceted roles in cellular health and disease. This guide provides an objective comparison, supported by experimental data and detailed protocols, to demonstrate that isotopically labeled L-Glutathione is a reliable tracer for its unlabeled counterpart, exhibiting analogous biological activity.
L-Glutathione, a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells and is central to a multitude of physiological processes.[1][2] It is a key player in antioxidant defense, detoxification of xenobiotics, and redox signaling.[1][2] Given its significance, researchers frequently employ isotopically labeled GSH (e.g., with 13C, 15N) to trace its metabolic fate, cellular uptake, and involvement in various biochemical pathways. The underlying assumption in these studies is that the introduction of a stable isotope does not significantly alter the biological behavior of the molecule. This guide will substantiate this assumption by presenting the fundamental biological pathways of unlabeled GSH and showcasing how labeled GSH is used to investigate these same pathways, thereby providing evidence for their biological equivalence.
Core Biological Functions of L-Glutathione
L-Glutathione exists in both reduced (GSH) and oxidized (GSSG) forms, and the ratio of GSH to GSSG is a critical indicator of cellular redox status and overall health.[1] Under normal physiological conditions, the reduced form predominates, with the GSH/GSSG ratio being a key indicator of cellular health.[1]
1. Antioxidant Defense and Redox Homeostasis: GSH is a potent antioxidant, directly scavenging free radicals and acting as a cofactor for antioxidant enzymes like Glutathione Peroxidase (GPx). GPx catalyzes the reduction of hydrogen peroxide and lipid peroxides, with GSH being oxidized to GSSG in the process.[3][4] Glutathione Reductase (GR) then regenerates GSH from GSSG, utilizing NADPH as a reducing agent.[4]
2. Detoxification of Xenobiotics: In a process known as conjugation, Glutathione S-transferases (GSTs) catalyze the attachment of GSH to a wide array of xenobiotics (e.g., drugs, toxins, carcinogens) and endogenous electrophiles. This reaction increases the water solubility of the compounds, facilitating their excretion from the body.
3. Cell Signaling: GSH is involved in redox-sensitive signaling pathways. The reversible S-glutathionylation of proteins, the formation of mixed disulfides between GSH and protein cysteine residues, can modulate protein function and influence signaling cascades.
Evidence for Biological Equivalence from Isotope Tracing Studies
The biological equivalence of labeled and unlabeled GSH is implicitly demonstrated by the extensive use of isotopically labeled GSH in metabolic tracing studies. These studies successfully track the incorporation and flux of labeled GSH through the same well-established pathways as its unlabeled counterpart. For instance, studies using 13C- and 15N-labeled GSH have been instrumental in reconstructing glutathione metabolism in neuronal models and quantifying its synthesis and turnover.[5][6]
A key application of labeled GSH is in the detection and characterization of reactive metabolites. By using a mixture of labeled and unlabeled GSH, researchers can easily identify GSH adducts in complex biological samples through mass spectrometry, as the adducts appear as characteristic "twin ions" separated by a specific mass difference.[7][8] This technique relies on the assumption that both labeled and unlabeled GSH react with electrophiles in an identical manner.
Quantitative Data and Experimental Protocols
To provide a practical framework for researchers, the following tables summarize key quantitative data and experimental protocols for assessing L-Glutathione.
Table 1: Quantitative Parameters for L-Glutathione Analysis
| Parameter | Typical Value/Range | Method | Reference |
| Limit of Detection (LOD) for GSH | 0.01 µM | LC-MS/MS | [9] |
| Lower Limit of Quantification (LLOQ) for GSH | 0.78 µM | LC-MS/MS | [9] |
| Linear Range for GSH Quantification | 0.78 - 100 µM | LC-MS/MS | [9] |
| Intra-run Coefficient of Variation | 2.49% | LC-MS/MS | [9] |
| Inter-run Coefficient of Variation | 2.04% | LC-MS/MS | [9] |
| Mean Recovery of Spiked GSH | 99.9% - 108.9% | LC-MS/MS | [9] |
Table 2: Key Experimental Protocols for L-Glutathione Research
| Experiment | Principle | Key Reagents | Detection Method |
| Measurement of GSH/GSSG Ratio | GSH is measured directly. For GSSG measurement, GSH is first masked with a scavenger (e.g., N-ethylmaleimide or 2-vinylpyridine), and then GSSG is reduced to GSH for quantification. | Ellman's reagent (DTNB), Glutathione Reductase, NADPH, Thiol Scavenger | Spectrophotometry (412 nm) or Fluorometry (Ex/Em = 490/520 nm) |
| Glutathione S-Transferase (GST) Activity Assay | GST catalyzes the conjugation of GSH to a substrate (e.g., CDNB). The resulting conjugate absorbs light at a specific wavelength. | GSH, 1-chloro-2,4-dinitrobenzene (CDNB) | Spectrophotometry (340 nm) |
| Glutathione Peroxidase (GPx) Activity Assay | GPx catalyzes the reduction of a peroxide (e.g., H₂O₂) by GSH. The rate of GSSG formation is coupled to the oxidation of NADPH by Glutathione Reductase. | GSH, Glutathione Reductase, NADPH, Peroxide Substrate | Spectrophotometry (monitoring NADPH decrease at 340 nm) |
| Metabolic Tracing with Labeled GSH | Cells or organisms are incubated with isotopically labeled GSH. The incorporation of the label into various metabolites is tracked over time. | 13C- or 15N-labeled GSH | Liquid Chromatography-Mass Spectrometry (LC-MS) |
Visualizing L-Glutathione Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key biological pathways involving L-Glutathione and a typical experimental workflow for its analysis.
Caption: L-Glutathione synthesis from amino acid precursors and its central role in the redox cycle.
Caption: The role of L-Glutathione in the detoxification of xenobiotics via enzymatic conjugation.
Caption: A typical experimental workflow for determining the GSH/GSSG ratio in biological samples.
References
- 1. Measurement of oxidized/reduced glutathione ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GSH/GSSG-Glo™ Assay | Measure Ratio of GSH to GSSG | Promega [promega.com]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quantification and Tracing of Stable Isotope into Cysteine and Glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quantification and 13C-Tracer analysis of total reduced glutathione by HPLC-QTOFMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Reproducibility in Metabolic Flux Analysis of L-Glutathione
For researchers, scientists, and professionals in drug development, understanding the dynamics of metabolic pathways is crucial. Metabolic flux analysis (MFA) using stable isotope tracers is a cornerstone of this research, providing quantitative insights into cellular metabolism. While various 13C-labeled tracers are employed, this guide focuses on the reproducibility of data related to L-Glutathione, a critical antioxidant and a key player in cellular detoxification pathways.
Direct comparative studies on the performance of 13C-labeled L-Glutathione as a primary tracer for broader metabolic flux analysis are not extensively documented. However, a significant body of research focuses on tracing the de novo synthesis of glutathione using 13C-labeled precursors such as glucose and glutamine. This approach allows for a detailed understanding of the flux through the glutathione synthesis pathway and the reproducibility of these measurements.
Reproducibility of 13C-Labeled Glutathione Quantification
The reliability of any metabolic flux data is fundamentally dependent on the reproducibility of the analytical methods used. For 13C-tracer analysis of glutathione, high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is a commonly employed technique. The following table summarizes the reported reproducibility for a method developed for the absolute quantification and 13C-tracer analysis of total reduced glutathione.[1]
| Parameter | Value | Significance |
| Intra-run Coefficient of Variation | 2.49% | Indicates high precision of measurements within a single analytical run. |
| Inter-run Coefficient of Variation | 2.04% | Demonstrates excellent reproducibility of the measurement across different analytical runs. |
| Lower Limit of Quantification (LLOQ) | 0.78 µM | The lowest concentration of glutathione that can be reliably quantified. |
| Limit of Detection (LOD) | 0.01 µM | The lowest concentration of glutathione that can be detected. |
| Linear Range | Up to 100 µM (R² = 0.9997) | The concentration range over which the method provides a linear response, ensuring accurate quantification. |
| Mean Recoveries | 99.9% to 108.9% | High recovery rates indicate that the extraction process is efficient and the quantification is accurate. |
Experimental Protocol: Tracing Glutathione Synthesis with 13C-Labeled Precursors
This protocol outlines a general procedure for tracing the synthesis of glutathione in cell culture using 13C-labeled glucose or glutamine.
1. Cell Culture and Isotope Labeling:
-
Culture cells of interest (e.g., HCT116, primary hepatocytes) in appropriate media.
-
Introduce the 13C-labeled tracer. Common choices include [U-13C6]glucose or [U-13C5]glutamine. The choice of tracer depends on the specific metabolic pathways being interrogated.[1][2]
-
Incubate the cells with the tracer for a predetermined period to allow for the incorporation of the 13C label into downstream metabolites, including glutathione.
2. Metabolite Extraction:
-
Quench metabolism rapidly to prevent further enzymatic activity. This is often achieved by washing the cells with ice-cold saline and then adding a cold extraction solvent.
-
Extract metabolites using a suitable solvent, such as a mixture of methanol, acetonitrile, and water.
-
Centrifuge the samples to pellet cell debris and collect the supernatant containing the metabolites.
3. Sample Analysis by LC-MS/MS:
-
To analyze total glutathione, reduce any oxidized glutathione (GSSG) to its reduced form (GSH) using a reducing agent like dithiothreitol (DTT).[1]
-
Separate the metabolites using high-performance liquid chromatography (HPLC).
-
Detect and quantify the different isotopologues of glutathione using tandem mass spectrometry (MS/MS).[1] A wide Q1 window in MRM mode can be used to detect all isotopic labeling states of GSH.[1]
4. Data Analysis:
-
Correct the raw data for the natural abundance of 13C.
-
Calculate the mass isotopomer distribution (MID) for glutathione. This represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).
-
Use the MID data to infer the metabolic flux through the glutathione synthesis pathway.
Visualizing Metabolic Pathways and Workflows
De Novo Glutathione Synthesis Pathway
The following diagram illustrates the synthesis of glutathione from its constituent amino acids (glutamate, cysteine, and glycine) and highlights the incorporation of 13C from glucose and 15N from glutamine.
Caption: De novo glutathione synthesis pathway showing precursor molecules.
General Workflow for 13C Metabolic Flux Analysis
This diagram outlines the key steps involved in a typical 13C-MFA experiment, from the initial design to the final data interpretation.
Caption: A typical workflow for a 13C metabolic flux analysis experiment.
Comparison of Tracers for Analyzing Central Carbon Metabolism
While this guide focuses on glutathione, the choice of tracer is a critical aspect of any metabolic flux study. Different tracers provide varying degrees of precision for analyzing different pathways. The following table, based on computational evaluations, summarizes the optimal tracers for key pathways in central carbon metabolism.[3][4]
| Metabolic Pathway | Optimal Tracer(s) | Rationale |
| Glycolysis & Pentose Phosphate Pathway (PPP) | [1,2-13C2]glucose, [2-13C]glucose, [3-13C]glucose | These tracers provide the most precise estimates for fluxes in these pathways.[3] |
| Tricarboxylic Acid (TCA) Cycle | [U-13C5]glutamine | Glutamine is a key anaplerotic substrate for the TCA cycle in many cell types.[3][4] |
| Overall Central Carbon Metabolism | [1,2-13C2]glucose | This tracer was found to provide the most precise estimates for the overall network.[3] |
References
- 1. Quantification and 13C-Tracer analysis of total reduced glutathione by HPLC-QTOFMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of L-Glutathione Reduced-13C: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of L-Glutathione reduced-13C. The procedures outlined are intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with standard laboratory waste management practices.
A critical aspect of the disposal procedure for this compound is recognizing that it is labeled with Carbon-13, a stable, non-radioactive isotope of carbon.[1][] Consequently, no specialized precautions for radioactivity are necessary.[1] The disposal protocol is therefore determined by the chemical properties of L-Glutathione itself.[] Unused or waste this compound should be handled as a standard chemical waste, following local regulations and institutional policies.
Disposal Protocol for this compound
This protocol outlines the step-by-step methodology for the safe disposal of this compound waste.
1. Personal Protective Equipment (PPE) and Safety Measures:
-
Wear appropriate PPE, including safety glasses or chemical safety goggles, gloves, and a lab coat to prevent skin and eye exposure.[3]
-
Handle the material in accordance with good industrial hygiene and safety practices.[3]
-
In case of a spill, avoid generating dust.[4]
2. Waste Collection and Segregation:
-
Solid Waste:
-
Collect waste this compound powder and place it in a designated, sturdy, and clearly labeled hazardous waste container.[5]
-
For spills, take up the material mechanically (e.g., by sweeping or vacuuming) and place it in an appropriate container for disposal.[6]
-
Ensure the waste container is kept closed except when adding waste.[5]
-
-
Contaminated Materials:
-
Items such as gloves, weigh boats, and wipes that are contaminated with this compound should be collected as solid chemical waste.
-
Sharps (needles, scalpels) must be placed in a puncture-proof sharps container.
-
-
Liquid Waste (Solutions):
3. Container Labeling and Storage:
-
Label all waste containers clearly with the words "Hazardous Waste" and the full chemical name: "this compound".[5]
-
Note the accumulation start date and other required information as per your institution's Environmental, Health & Safety (EH&S) guidelines.
-
Store waste containers in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[3][4]
4. Final Disposal:
-
Arrange for a waste pick-up with your institution's certified hazardous waste management provider or EH&S department.[1][5]
-
Never dispose of chemical waste in the regular trash or by evaporation.[5]
Physicochemical Properties of L-Glutathione Reduced
The following table summarizes key quantitative data for L-Glutathione reduced, which dictates its handling and disposal requirements.
| Property | Value | Source |
| Molecular Formula | C10 H17 N3 O6 S | [3] |
| Molecular Weight | 307.32 g/mol | [3] |
| Physical State | Solid Powder | [3] |
| Appearance | White | [3] |
| Melting Point | 182 - 192 °C / 359.6 - 377.6 °F | [3] |
| Solubility | Soluble in water | [4] |
| pH | ~3 (1% aqueous solution) | [3] |
| Incompatibilities | Strong oxidizing agents | [3][4] |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Sulfur oxides (SOx) | [3][6] |
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the correct disposal path for this compound waste.
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling L-Glutathione reduced-13C
For researchers, scientists, and drug development professionals, ensuring safe handling and proper disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for L-Glutathione reduced-13C, a stable isotope-labeled compound. Adherence to these protocols is critical for maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the necessary personal protective equipment for handling this compound, based on standard laboratory safety protocols for non-hazardous chemical powders.
| PPE Category | Required Equipment |
| Eye Protection | Safety glasses with side-shields or goggles. |
| Hand Protection | Protective gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat. |
| Respiratory | A dust mask or respirator is recommended when handling large quantities or if dust is generated. Use only outdoors or in a well-ventilated area.[1][2] |
Operational Plan: Handling and Storage
Handling:
-
Wear appropriate personal protective equipment as outlined in the table above.[1][3]
-
Avoid contact with skin, eyes, and clothing.[3]
-
Avoid inhalation and ingestion.[3]
-
Avoid the formation of dust.[3]
Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.[1][3]
-
For long-term storage, it is recommended to keep the product refrigerated, between -20°C and -80°C.[4]
Disposal Plan
This compound is not classified as a hazardous substance.[4] As a stable isotope-labeled compound, it is not radioactive. Therefore, disposal should be in accordance with local regulations for non-hazardous chemical waste.
-
Sweep up any spills and shovel the material into suitable containers for disposal.[3]
-
Avoid generating dust during clean-up.[3]
-
Dispose of the contents and container at an approved waste management plant.[4]
-
Do not release into the environment.[3]
Experimental Workflow: Safe Handling and Disposal
The following diagram outlines the standard procedure for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
